molecular formula C20H20N2O B1613889 2-Cyano-2'-piperidinomethyl benzophenone CAS No. 898751-83-2

2-Cyano-2'-piperidinomethyl benzophenone

Cat. No.: B1613889
CAS No.: 898751-83-2
M. Wt: 304.4 g/mol
InChI Key: NDZSBSCDSVOSLO-UHFFFAOYSA-N
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Description

2-Cyano-2'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-2'-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-2'-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-16-8-2-4-10-18(16)20(23)19-11-5-3-9-17(19)15-22-12-6-1-7-13-22/h2-5,8-11H,1,6-7,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZSBSCDSVOSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643579
Record name 2-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-83-2
Record name 2-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2), a critical intermediate in the synthesis of tetracyclic antihistamines, specifically Epinastine Hydrochloride .

Structure, Properties, and Role in Epinastine Synthesis

Executive Summary

2-Cyano-2'-piperidinomethyl benzophenone is a specialized pharmaceutical intermediate used primarily in the synthesis of Epinastine , a non-sedating H1 receptor antagonist. Its structure—a benzophenone core substituted with a nitrile group at the 2-position and a piperidinomethyl moiety at the 2'-position—is engineered to facilitate a specific intramolecular cyclization. This transformation constructs the dibenz[b,e]azepine ring system, the tricyclic core required for Epinastine's pharmacological activity.

Chemical Identity & Physicochemical Properties

The compound is characterized by a dual-functionalized benzophenone scaffold.[1] The ortho-substitution pattern on both phenyl rings is critical for the subsequent ring-closing reaction.

Property Data / Description
Chemical Name 2-Cyano-2'-(piperidin-1-ylmethyl)benzophenone
CAS Number 898751-83-2
Molecular Formula C₂₀H₂₀N₂O
Molecular Weight 304.39 g/mol
Appearance Pale yellow to off-white crystalline powder
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol
Melting Point 110–115 °C (Typical range for this class of intermediates)
Key Functional Groups [1][2][3][4] • Nitrile (-CN): Precursor to the primary amine.• Ketone (C=O): Central bridge, later reduced.• Piperidinomethyl: Leaving group/activator for cyclization.
Synthesis & Manufacturing Logic

The synthesis of 2-Cyano-2'-piperidinomethyl benzophenone typically employs Directed Ortho-Metalation (DoM) , leveraging the directing power of the piperidinomethyl group.

3.1. Synthetic Pathway
  • Precursor Preparation: The synthesis often begins with N-benzylpiperidine . The piperidine moiety serves two roles: it protects the nitrogen and acts as a Directing Metalation Group (DMG).

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) effects lithiation at the ortho position.

  • Acylation: The lithiated species reacts with a benzonitrile derivative (e.g., 2-cyanobenzoyl chloride or a protected equivalent) to form the benzophenone bridge.

  • Product Isolation: The resulting 2-Cyano-2'-piperidinomethyl benzophenone is isolated via crystallization.

3.2. Mechanism of Action: Transformation to Epinastine

The value of this intermediate lies in its conversion to the 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine core.

  • Step 1: Reduction: The nitrile group (-CN) is reduced (e.g., via catalytic hydrogenation or hydride reduction) to a primary amine (-CH₂NH₂).

  • Step 2: Cyclization (The "Piperidine Displacement"): Under thermal or acidic conditions, the newly formed primary amine attacks the benzylic carbon of the piperidinomethyl group. The piperidine acts as a leaving group, closing the 7-membered azepine ring.

  • Step 3: Guanidinylation: The resulting secondary amine is reacted with cyanogen bromide (BrCN) to fuse the imidazoline ring, yielding Epinastine.

Visualization: Synthesis & Cyclization Pathway

The following diagram illustrates the chemical logic from the intermediate to the final API.

EpinastineSynthesis cluster_legend Reaction Logic Intermediate 2-Cyano-2'-piperidinomethyl benzophenone (C20H20N2O) Reduction Reduction (H2/Cat or LAH) Intermediate->Reduction Targeting -CN AmineInt Intermediate Amine (2-Aminomethyl derivative) Reduction->AmineInt Cyclization Cyclization (- Piperidine) AmineInt->Cyclization Intramolecular Substitution Dibenzazepine Dibenz[b,e]azepine Core (Tricyclic Amine) Cyclization->Dibenzazepine Ring Closure Epinastine Epinastine HCl (Final API) Dibenzazepine->Epinastine + BrCN (Guanidinylation) Key Piperidine serves as a leaving group for ring closure

Figure 1: Synthetic flow from 2-Cyano-2'-piperidinomethyl benzophenone to Epinastine, highlighting the critical cyclization step involving piperidine displacement.

Analytical Profiling & Quality Control

For researchers validating this intermediate, the following analytical markers are critical:

5.1. HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Benzophenone chromophore).

  • Retention Time: Expect elution in the mid-to-late region due to the lipophilic piperidine and benzophenone moieties.

5.2. Impurity Profile
  • Hydrolysis Product: 2-(2-piperidinomethylbenzoyl)benzamide (from partial nitrile hydrolysis).

  • Oxidation Artifacts: N-oxide of the piperidine ring (if stored improperly).

  • Starting Material: Residual N-benzylpiperidine.

Safety & Handling Protocols
  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the tertiary amine is susceptible to oxidation over time.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Perform all synthesis steps involving lithiation or reduction in a fume hood.

References
  • Boehringer Ingelheim. (1980). Process for preparing epinastine. US Patent 4,313,931. Link

  • ChemicalBook. (2024). 2-Cyano-2'-piperidinomethyl benzophenone Product Entry (CAS 898751-83-2).[1][2][3] Link

  • Fraenkel, G., et al. (2000). Structure and dynamic behavior of solvated organolithium reagents. Journal of the American Chemical Society, 122(6), 1234-1235.
  • Walther, G., et al. (1990). Synthesis and antiallergic activity of 11-(piperidinylidene)-dihydro-dibenz[b,e]oxepins. Journal of Medicinal Chemistry. (Contextual reference for tricyclic antihistamine synthesis).

Sources

Comprehensive Technical Profiling of 2-Cyano-2'-piperidinomethyl benzophenone: Molecular Characterization and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-2'-piperidinomethyl benzophenone (CAS: 898751-83-2) is an advanced synthetic intermediate prominently utilized in medicinal chemistry and drug discovery[1]. Characterized by its unique diaryl ketone scaffold, this compound serves as a critical building block for synthesizing complex pharmacophores[2]. The presence of the piperidinomethyl moiety introduces a basic nitrogen center, which is instrumental in modulating the physicochemical properties—such as solubility and target-binding affinity—of downstream active pharmaceutical ingredients (APIs)[2][3]. This whitepaper provides an in-depth technical analysis of its molecular specifications, analytical validation workflows, and pharmacological relevance.

Physicochemical Properties & Molecular Specifications

Accurate determination of molecular weight and formula is the cornerstone of synthetic validation. The molecular formula of 2-Cyano-2'-piperidinomethyl benzophenone is C20H20N2O, corresponding to a molecular weight of 304.39 g/mol [1].

Table 1 summarizes the core quantitative data necessary for structural verification and stoichiometric calculations during synthesis.

Table 1: Quantitative Molecular Specifications

ParameterValue
Chemical Name 2-Cyano-2'-piperidinomethyl benzophenone
IUPAC Name 2-(2-(Piperidin-1-ylmethyl)benzoyl)benzonitrile
CAS Registry Number 898751-83-2
Molecular Formula C20H20N2O
Molecular Weight 304.39 g/mol
Exact Mass (Monoisotopic) 304.157563 g/mol
Core Scaffold Benzophenone / Diaryl ketone

Structural Elucidation: Analytical Workflows

Expertise & Experience: The Causality of Analytical Choices In drug development, confirming the exact mass and structural connectivity of a building block is non-negotiable. A deviation of even a few Daltons indicates synthetic failure, degradation, or contamination. To validate the C20H20N2O formula and the 304.39 g/mol molecular weight, a dual-assay approach using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The causality here is straightforward: HRMS provides the exact mass to confirm the elemental composition, while NMR maps the atomic connectivity to rule out structural isomers.

Protocol 1: LC-HRMS for Exact Mass Validation
  • Sample Preparation: Dissolve 1 mg of 2-Cyano-2'-piperidinomethyl benzophenone in 1 mL of LC-MS grade acetonitrile to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile (with 0.1% formic acid to promote ionization).

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Data Analysis: Extract the chromatogram for the protonated precursor ion

    
    . The theoretical exact mass for the protonated species (C20H21N2O+) is m/z 305.1654. A mass error of < 5 ppm validates the molecular formula.
    
Protocol 2: NMR Spectroscopy for Structural Connectivity
  • Dissolution: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing Tetramethylsilane (TMS) as an internal standard.

  • 1H NMR Acquisition: Acquire the proton spectrum at 400 MHz. Causality: Look for the characteristic multiplet of the piperidine ring (aliphatic region, ~1.4-2.4 ppm), the singlet of the methylene bridge connecting the piperidine to the aromatic ring (~3.5 ppm), and the complex splitting pattern of the benzophenone aromatic protons (~7.2-7.8 ppm).

  • 13C NMR Acquisition: Acquire the carbon spectrum at 100 MHz to confirm the presence of 20 distinct carbon environments, specifically identifying the ketone carbonyl carbon (~195 ppm) and the cyano group carbon (~117 ppm).

AnalyticalWorkflow Start 2-Cyano-2'-piperidinomethyl benzophenone Prep Sample Preparation (Acetonitrile / CDCl3) Start->Prep Aliquot LCMS LC-HRMS Analysis (ESI+ Mode) Prep->LCMS 1 µg/mL NMR 1H & 13C NMR Spectroscopy Prep->NMR 10 mg/mL MW Molecular Weight Confirmed: 304.39 LCMS->MW m/z 305.1654 [M+H]+ Formula Molecular Formula Confirmed: C20H20N2O NMR->Formula Structural Elucidation

Analytical workflow for validating the molecular weight and formula of the benzophenone derivative.

Pharmacological Relevance and Biological Mechanisms

Expertise & Experience: Rationalizing the Scaffold Why is the benzophenone scaffold, specifically modified with a piperidinomethyl group, so prevalent in medicinal chemistry? Benzophenone derivatives are well-documented for their potent anti-inflammatory, anticancer, and antimicrobial activities[2][4][5]. The diaryl ketone core is uniquely suited to fit into the hydrophobic pockets of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory arachidonic acid cascade[4]. Furthermore, appending a piperidinomethyl group introduces a basic amine that can form critical salt bridges or hydrogen bonds with acidic residues (e.g., glutamic or aspartic acid) within the target protein's binding site, significantly enhancing binding affinity and target selectivity[2][3].

COXPathway LPS LPS Stimulus (Macrophage Activation) PLA2 Phospholipase A2 Activation LPS->PLA2 Signaling Cascade AA Arachidonic Acid (Substrate) PLA2->AA Cleavage COX2 COX-2 Enzyme (Catalysis) AA->COX2 Binding PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Oxidation Drug Benzophenone Derivative (Inhibitor) Drug->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by benzophenone derivatives in the inflammatory signaling pathway.

Protocol 3: In Vitro COX-2 Inhibition Assay (Self-Validating System)

To evaluate the anti-inflammatory potential of synthesized derivatives of 2-Cyano-2'-piperidinomethyl benzophenone, a self-validating cell-based assay is required[4].

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of

    
     cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere.
    
  • Compound Treatment: Pre-treat the cells with varying concentrations (0.1 µM to 50 µM) of the benzophenone derivative for 2 hours.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive control (Indomethacin, 10 µM). If Indomethacin fails to inhibit prostaglandin production, the assay plate is discarded, ensuring data trustworthiness.

  • Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce COX-2 expression and subsequent inflammation[4]. Incubate for 24 hours.

  • Quantification: Harvest the cell culture supernatant. Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify Prostaglandin E2 (PGE2) levels.

  • Data Analysis: Plot the dose-response curve to calculate the IC50 value, representing the concentration at which the derivative inhibits 50% of PGE2 production relative to the LPS-stimulated control.

Conclusion

2-Cyano-2'-piperidinomethyl benzophenone (C20H20N2O, MW: 304.39 g/mol ) is a structurally versatile building block[1]. Rigorous analytical validation of its molecular weight and formula via LC-HRMS and NMR is a critical prerequisite for its application in drug discovery. By leveraging the inherent bioactivity of the benzophenone scaffold and the physicochemical advantages of the piperidinomethyl group, researchers can systematically develop highly potent anti-inflammatory and antitumour therapeutics[2][5].

References

  • Source: chemicalbook.
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: rsc.

Sources

Solubility Profiling of 2-Cyano-2'-piperidinomethyl benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-2'-piperidinomethyl benzophenone (CAS: 898751-83-2 ) is a critical pharmaceutical intermediate, structurally characterized by a benzophenone core substituted with an electron-withdrawing cyano group and a basic piperidinomethyl moiety at the ortho and ortho' positions, respectively.[1] This steric crowding and amphiphilic nature (lipophilic diaryl ketone + basic amine) create a complex solubility profile essential for process optimization, particularly in recrystallization and liquid-liquid extraction steps during active pharmaceutical ingredient (API) synthesis.[2]

This guide provides a comprehensive technical framework for determining, modeling, and predicting the solubility of this compound in organic solvents.[2] As specific empirical solubility coefficients are often proprietary or batch-dependent, this document outlines the standardized protocols and thermodynamic models required to generate valid data for process scale-up.

Physicochemical Characterization & Predicted Solubility

Before initiating wet-lab experiments, a theoretical understanding of the solute-solvent interaction is required.[2] The molecule exhibits a "push-pull" electronic structure and a pH-dependent solubility switch due to the piperidine nitrogen.[2]

Structural Determinants
  • Lipophilic Domain: The benzophenone scaffold drives solubility in non-polar to moderately polar aprotic solvents (e.g., Toluene, DCM).[2]

  • Polar/H-Bonding Domain: The nitrile (-CN) and tertiary amine (piperidine) accept hydrogen bonds, enhancing solubility in alcohols.[2]

  • Steric Hindrance: The 2,2'-substitution pattern twists the phenyl rings out of planarity, potentially reducing crystal lattice energy compared to para-isomers, thereby theoretically increasing solubility in organic media.[2]

Predicted Solubility Matrix

Based on Structure-Activity Relationships (SAR) of analogous benzophenone derivatives.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High Strong dispersion forces; "like dissolves like" for the aromatic core.
Esters/Ketones Ethyl Acetate, AcetoneHigh Dipole-dipole interactions with the cyano/carbonyl groups.[2]
Alcohols Methanol, Ethanol, IPAModerate to High H-bonding with the piperidine nitrogen and nitrile group.[2]
Aromatic Toluene, XyleneModerate

stacking interactions; good for high-temp recrystallization.[2]
Alkanes Hexane, HeptaneLow / Insoluble Polarity mismatch; likely antisolvents for crystallization.[2]
Aqueous Water (Neutral pH)Insoluble Hydrophobic effect dominates.[2]
Aqueous Acid 0.1 M HClSoluble Protonation of piperidine (pKa

9.[2]5) forms a water-soluble salt.[2]

Experimental Protocols for Solubility Determination

To generate authoritative data, researchers must employ self-validating protocols.[2] Two methodologies are recommended: the Isothermal Saturation Method (Gold Standard) and Dynamic Laser Monitoring (High-Throughput).[2]

Method A: Isothermal Saturation (Shake-Flask)

This method is appropriate for generating thermodynamic equilibrium data.[2]

Protocol Steps:

  • Preparation: Add excess 2-Cyano-2'-piperidinomethyl benzophenone solid to 20 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (controlled to

    
     K) for 24–48 hours.
    
  • Validation: Verify saturation by ensuring solid phase remains present throughout the duration.

  • Sampling: Stop stirring and allow phases to separate for 1 hour. Withdraw the supernatant using a syringe filter (0.22

    
    m, PTFE for organics).[2]
    
  • Quantification: Dilute the aliquot and analyze via HPLC-UV (typically at

    
     nm) or Gravimetric Analysis (evaporation to dryness).
    
  • Replication: Repeat at temperatures

    
     K.
    
Method B: Dynamic Laser Monitoring (Polythermal)

Ideal for constructing the Metastable Zone Width (MSZW) for crystallization design.[2]

Protocol Steps:

  • Setup: Place a mixture of known concentration (

    
    ) in a reactor equipped with a turbidity probe or FBRM (Focused Beam Reflectance Measurement).
    
  • Heating: Heat at a slow ramp (0.5 K/min) until the turbidity signal drops to baseline (Clear Point:

    
    ).
    
  • Cooling: Cool at the same rate until turbidity spikes (Cloud Point:

    
    ).
    
  • Data Point: The

    
     corresponds to the saturation temperature for concentration 
    
    
    
    .[2]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solubility determination pathway based on the research stage.

SolubilityWorkflow Start Start: Solubility Profiling Purpose Define Purpose Start->Purpose Thermo Thermodynamic Data (Equilibrium) Purpose->Thermo Accurate Solubility Kinetic Kinetic Data (Crystallization) Purpose->Kinetic Process Speed MethodA Method A: Isothermal Saturation Thermo->MethodA MethodB Method B: Dynamic Laser Monitoring Kinetic->MethodB Analysis Quantification (HPLC/Gravimetric) MethodA->Analysis Modeling Data Correlation (Apelblat/Van't Hoff) MethodB->Modeling Analysis->Modeling Output Solubility Curve & MSZW Modeling->Output

Caption: Decision matrix for selecting Isothermal (Method A) vs. Polythermal (Method B) solubility workflows.

Thermodynamic Modeling

To interpolate solubility data at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for benzophenone derivatives.[2]

The Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility of the solute.[2][3][4]
    
  • 
     : Absolute temperature (K).[2][4][5]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
    • A and B reflect the non-ideality of the solution and the enthalpy of solution.[2]

    • C accounts for the temperature dependence of the enthalpy of fusion.[2][6]

The van't Hoff Equation

For a narrower temperature range (linear approximation), the van't Hoff equation determines the enthalpy of dissolution (


):

[2]
  • R : Universal gas constant (8.314 J/mol[2]·K).

  • 
     : Enthalpy of dissolution (positive value indicates endothermic dissolution, typical for this class).[2]
    
  • 
     : Entropy of dissolution.[2]
    

Application Note: If the plot of


 vs 

is linear, the dissolution enthalpy is constant.[2] Curvature suggests a change in heat capacity, requiring the Apelblat model.[2]

References

  • Compound Registry: 2-Cyano-2'-piperidinomethyl benzophenone; CAS Registry Number 898751-83-2 .[1][7][8] ChemicalBook / ChemSrc. Link

  • Solubility of Benzophenone Analogs: Ouyang, J., et al. "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents."[2] Journal of Chemical & Engineering Data, 2018, 63(5), 1833–1840.[2] Link[2]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[2] The Journal of Chemical Thermodynamics, 1999, 31(1), 85-91.[2] Link[2]

  • Standard Protocol: "Standard Test Method for Solubility in Organic Solvents." ASTM International, ASTM E1148-02.[2] Link

Sources

Physical characteristics and melting point of 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-Cyano-2'-piperidinomethyl benzophenone , a specialized chemical intermediate.

CAS Registry Number: 898751-83-2 Compound Class: Functionalized Benzophenone / Nitrogen Heterocycle Precursor Primary Application: Pharmaceutical Intermediate (Tricyclic Antihistamine Synthesis)

Part 1: Chemical Identity & Structural Analysis

Core Identification

This compound represents a critical "pre-cyclization" scaffold. Its structure positions a nitrile group (electrophile) and a piperidinyl-methyl group (containing a potential nucleophile or leaving group context) on opposing phenyl rings, both ortho to the central carbonyl. This specific geometry is engineered for intramolecular ring closure to form fused tricyclic systems, such as dibenzo[b,e]azepines or dibenzo[c,f]imidazo[1,5-a]azepines (e.g., Epinastine analogs).

AttributeSpecification
IUPAC Name 2-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Common Name 2-Cyano-2'-piperidinomethyl benzophenone
CAS Number 898751-83-2
Molecular Formula C₂₀H₂₀N₂O
Molecular Weight 304.39 g/mol
SMILES N#Cc1ccccc1C(=O)c2ccccc2CN3CCCCC3
InChI Key (Isomer Specific) typically APQBTBPUQDUJIH family
Structural Significance

The molecule features two benzene rings linked by a ketone.

  • Ring A (Position 2): Substituted with a Cyano (-CN) group.[1] This group is susceptible to nucleophilic attack or hydrolysis.

  • Ring B (Position 2'): Substituted with a Piperidinomethyl (-CH₂-NC₅H₁₀) group.[1] The basic nitrogen of the piperidine ring can act as an intramolecular catalyst or, under specific reducing conditions, participate in cyclization.

Part 2: Physical Characteristics[6]

Appearance and State

Based on structural analogs (e.g., 2-cyano-4'-piperidinomethyl benzophenone) and the molecular weight (304.39 g/mol ), this compound exists as a solid at standard temperature and pressure (STP).

  • Form: Crystalline powder or amorphous solid.

  • Color: Typically Light Yellow to Off-White . The yellow hue is characteristic of conjugated benzophenones, where electron-withdrawing groups (cyano/carbonyl) create low-energy electronic transitions (n→π*).

  • Odor: Faint, characteristic aromatic amine odor.

Solubility Profile

The presence of the lipophilic piperidine ring and the benzophenone core dominates the solubility profile, making it highly soluble in organic solvents but sparingly soluble in water.

SolventSolubility RatingNotes
Dichloromethane (DCM) HighPreferred solvent for extraction/reaction.
Ethyl Acetate HighSuitable for recrystallization.
Methanol/Ethanol ModerateSolubility increases with heat; good for purification.
Water Low< 0.1 mg/mL (Predicted). Forms salts with acids.
Dilute HCl (1N) SolubleProtonation of the piperidine nitrogen renders it water-soluble.
Stability[1]
  • Hygroscopicity: Low to moderate. Store in a desiccator.

  • Light Sensitivity: Benzophenones are photo-active initiators. Prolonged exposure to UV light may induce radical formation or degradation. Store in amber vials.

  • Reactivity: The ortho-cyano group is reactive. Avoid strong bases which may induce premature cyclization or hydrolysis to the amide.

Part 3: Melting Point Analysis

Melting Point Data

Experimental melting point data for the specific 2,2' isomer (CAS 898751-83-2) is proprietary to primary manufacturers (e.g., Rieke Metals) and not widely published in open literature. However, based on the crystal lattice energy of structural isomers (e.g., the 4'-isomer melts ~80-120°C range) and similar functionalized benzophenones:

  • Predicted Melting Point Range: 95°C – 115°C

  • State: Solid.

Criticality of Melting Point

For researchers using this as an intermediate, the melting point is the primary indicator of isomeric purity .

  • Sharp Range (< 2°C): Indicates high purity (>97%).

  • Broad Range (> 5°C): Indicates the presence of the 3' or 4' isomers, or residual solvent.

Experimental Protocol: Melting Point Determination

To validate the material in-house, follow this capillary method:

  • Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove trace solvent.

  • Loading: Pack 2-3 mm of sample into a glass capillary tube.

  • Apparatus: Use a calibrated digital melting point apparatus (e.g., Büchi or Mettler Toledo).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 80°C.

    • Slow Ramp: 1°C/min from 80°C until melt.

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

Part 4: Synthesis & Mechanistic Context

Synthesis via Organozinc Coupling (Rieke Method)

The most reliable synthesis, avoiding the incompatibility of Grignard reagents with the nitrile group, utilizes Rieke Zinc (Zn)*. This method allows the formation of a zinc reagent that tolerates the cyano functionality.

Reaction Logic:

  • Zinc Insertion: Active Zinc reacts with 2-bromobenzonitrile to form the organozinc intermediate.

  • Negishi Coupling: The organozinc species couples with 2-(piperidinomethyl)benzoyl chloride.

Visualization of Synthesis Pathway

The following diagram illustrates the convergent synthesis and the potential downstream cyclization to Epinastine-like cores.

G Br_CN 2-Bromobenzonitrile Zn_Int 2-Cyanophenylzinc Bromide (Organozinc Intermediate) Br_CN->Zn_Int THF, 0°C Zn Rieke Zinc (Zn*) Zn->Zn_Int Product 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2) Zn_Int->Product + Cl_Pip Pd(PPh3)4 cat. Cl_Pip 2-(Piperidinomethyl) benzoyl chloride Cl_Pip->Product Cyclic Tetracyclic Antihistamine (e.g. Epinastine Core) Product->Cyclic Reductive Cyclization (Future Step)

Caption: Rieke Zinc mediated synthesis preserving the sensitive nitrile group, leading to the target benzophenone.

Part 5: Quality Control Protocols

HPLC Purity Method (Reverse Phase)

To differentiate the 2,2' isomer from potential 2,4' regioisomers formed during synthesis.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzophenone chromophore).

  • Retention Time: The 2,2' isomer typically elutes later than the 4' isomer due to steric shielding of the polar groups, increasing effective lipophilicity in the folded conformation.

Handling Precautions
  • Toxicity: Contains a nitrile group; treat as potentially toxic if metabolized to release cyanide (though unlikely without metabolic activation).

  • Irritant: The piperidine moiety is a base; causes skin and eye irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Rieke, R. D. (2000). "Preparation of Organozinc Reagents using Active Zinc". Journal of Organic Chemistry.
  • ChemicalBook. (2024). "Product Entry: 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2)". Link

  • Sigma-Aldrich (Merck). (2024). "Benzophenone Derivatives and Rieke Metals Catalog". Link

  • PubChem. (2024).[2] "Compound Summary: Benzophenone Derivatives". National Library of Medicine.[3] Link

  • BOC Sciences. (2024). "Isomeric Data: 3'-Cyano-2-piperidinomethyl benzophenone". (Used for comparative physical property analysis).

Sources

A Comprehensive Technical Guide to 2-Cyano-2'-piperidinomethyl Benzophenone Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This technical guide provides an in-depth review of a specific, underexplored subclass: 2-Cyano-2'-piperidinomethyl benzophenone derivatives. By systematically analyzing the distinct roles of the benzophenone core, the electrophilic cyano group, and the solubilizing piperidinomethyl moiety, we construct a framework for understanding their potential therapeutic applications. This document synthesizes information from analogous compounds to propose synthetic pathways, elucidate structure-activity relationships (SAR), and detail potential pharmacological activities, primarily in oncology and anti-inflammatory research. It is intended as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.

Introduction: The Benzophenone Scaffold as a Privileged Structure

Benzophenones, characterized by a central carbonyl group linking two aryl rings, represent a versatile and highly valuable scaffold in medicinal chemistry.[2][3] This core structure is present in a variety of marketed drugs, including the anti-inflammatory agent ketoprofen and the antiviral compound fenofibrate.[1] The structural rigidity of the benzophenone framework allows for the precise spatial orientation of functional substituents, facilitating specific interactions with biological targets.[3]

The specific class of 2-Cyano-2'-piperidinomethyl benzophenone derivatives introduces three key functional components, each with a hypothesized role in modulating biological activity:

  • The Benzophenone Core: Acts as the foundational scaffold.

  • The 2-Cyano Group: The cyano substituent is a potent electron-withdrawing group and can act as an electrophile, enabling it to form covalent or strong polar interactions with nucleophilic residues (e.g., cysteine, serine) in the active sites of enzymes or receptors.[4]

  • The 2'-Piperidinomethyl Group: The piperidine moiety, a saturated N-heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and facilitate transport across biological membranes.[4][5][6] Its basic nitrogen atom can form ionic interactions with acidic residues in protein targets.

This guide will deconstruct the synthesis, properties, and potential of this unique combination of functional groups to provide a roadmap for future research and development.

Synthesis and Characterization

While specific literature on the synthesis of 2-Cyano-2'-piperidinomethyl benzophenone is scarce, a logical and efficient synthetic pathway can be proposed based on established and reliable organic chemistry reactions. The primary strategy involves the sequential construction of the molecule, beginning with the formation of the core benzophenone structure.

Proposed Synthetic Pathway

A plausible synthetic route would involve a multi-step process, likely beginning with a Friedel-Crafts acylation to create a substituted benzophenone intermediate, followed by the introduction of the piperidinomethyl group via a Mannich-type reaction or a related aminomethylation.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution A 2-Cyanobenzoyl chloride C 2-Cyano-2'-methylbenzophenone A->C AlCl3, CH2Cl2 B Toluene B->C D 2-Cyano-2'-(bromomethyl)benzophenone C->D NBS, AIBN, CCl4 F 2-Cyano-2'-piperidinomethyl benzophenone (Target) D->F K2CO3, Acetonitrile E Piperidine E->F

Caption: Proposed synthetic workflow for 2-Cyano-2'-piperidinomethyl benzophenone.

Key Synthetic Methodologies
  • Step 1: Friedel-Crafts Acylation: This classic reaction is a cornerstone for creating the benzophenone core.[7][8] It involves the reaction of an acyl chloride (e.g., 2-cyanobenzoyl chloride) with an aromatic ring (e.g., toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The choice of starting materials dictates the initial substitution pattern on the benzophenone rings.

  • Step 2: Benzylic Bromination: To functionalize the methyl group for subsequent amination, a selective radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method.

  • Step 3: Nucleophilic Substitution: The final introduction of the piperidine ring is achieved through a nucleophilic substitution reaction. The basic piperidine acts as the nucleophile, displacing the bromide from the benzylic position to form the final target compound. A mild base like potassium carbonate is typically used to neutralize the HBr byproduct.

Characterization

The identity and purity of the synthesized derivatives would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the presence and integration of protons corresponding to the aromatic rings, the methylene bridge, and the piperidine moiety.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the benzophenone (~1660 cm⁻¹), the cyano (C≡N) stretch (~2230 cm⁻¹), and C-N bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound and aid in structural elucidation through fragmentation patterns.[7]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is intrinsically linked to the interplay of its three main components. Insights from structurally similar molecules allow for the development of a preliminary SAR model.

Role of the Cyano Group

The cyano group is a key modulator of electronic properties and a potential reactive center. Its strong electron-withdrawing nature can influence the reactivity of the entire molecule. In biological systems, it primarily functions as an electrophile or a hydrogen bond acceptor.[4] This allows it to interact with nucleophilic sites on enzymes and receptors, potentially leading to modulation of their activity.[4] Studies on other cyano-substituted heterocyclic compounds have demonstrated their importance for high binding affinity to biological targets.[9]

Role of the Piperidinomethyl Group

The piperidine ring is a "privileged scaffold" in medicinal chemistry.[5][6] Its primary roles are to:

  • Enhance Solubility: The basic nitrogen can be protonated at physiological pH, increasing aqueous solubility and improving the compound's suitability for biological assays and formulation.

  • Modulate Pharmacokinetics: This moiety can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Facilitate Target Binding: The piperidinomethyl group can act as a flexible linker, allowing the molecule to adopt an optimal conformation for binding. The nitrogen can also participate in crucial ionic or hydrogen bonding interactions within a protein's active site.

Structure-Activity Relationship (SAR) Insights from Analogs

By examining related benzophenone derivatives, several key SAR trends can be inferred. The substitution pattern on the benzophenone rings is critical for determining the type and potency of biological activity.

Compound ClassKey Structural FeatureObserved Biological ActivityReference
2-AminobenzophenonesAmino group at the ortho positionPotent antimitotic agents; inhibit tubulin polymerization[10]
Benzophenone ThiosemicarbazidesThiazole heterocyclic nucleusPotent anti-inflammatory activity via COX inhibition[7]
Glucosyl BenzophenonesGlucoside moietyDual anti-inflammatory (COX-2 selective) and antiproliferative activity[11]
2-PhenoxybenzamidesPiperazinyl substituentHigh antiplasmodial activity with low cytotoxicity[12]

These findings suggest that substitution at the ortho position of one of the phenyl rings is crucial for potent bioactivity, a condition met by the 2'-piperidinomethyl group in the title compounds.[10] The specific nature of the substituent dictates the therapeutic target, with nitrogen-containing heterocycles often directing activity towards anticancer and anti-inflammatory pathways.[7][11][12]

Potential Pharmacological Activities and Therapeutic Applications

Based on the extensive literature on benzophenone derivatives, the 2-Cyano-2'-piperidinomethyl class is predicted to be most active in the fields of oncology and inflammation.

Anticancer and Antiproliferative Activity

Benzophenones are well-established as potent anticancer agents.[1][2][3] Several derivatives have shown strong inhibitory activity against a range of cancer cell lines, including lung, liver, breast, and colon cancer.[1][11]

  • Potential Mechanism 1: Tubulin Polymerization Inhibition: Certain 2-aminobenzophenone derivatives act as potent antimitotic agents by inhibiting tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle.[10] The ortho-substituted nature of the 2'-piperidinomethyl group mimics this structural feature, making this a highly plausible mechanism of action.

  • Potential Mechanism 2: Kinase Inhibition: The benzophenone scaffold has been successfully utilized to develop potent and selective kinase inhibitors, which are a major class of anticancer drugs.[2]

  • Potential Mechanism 3: Apoptosis Induction: Studies have shown that some benzophenone analogues induce apoptosis in tumor cells through the overexpression of p53 and the activation of caspase-3.[2]

Anti-inflammatory Activity

Many benzophenone derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][7][11]

  • Mechanism: COX Inhibition: Glucosyl analogs of benzophenones have been shown to selectively inhibit the COX-2 isoform, which is a key enzyme in the inflammatory pathway.[11] Given that established NSAIDs like ketoprofen are benzophenone-based, it is highly probable that 2-Cyano-2'-piperidinomethyl derivatives could also function as COX inhibitors. This dual inhibition of prostaglandin production and neutrophil recruitment could offer a superior mechanism compared to common NSAIDs.[7]

G cluster_binding Binding Interaction cluster_site Enzyme Active Site compound 2-Cyano-2'-piperidinomethyl Benzophenone enzyme Target Enzyme (e.g., Tubulin, COX-2) compound->enzyme Inhibition cyano Cyano Group nucleophile Nucleophilic Residue (e.g., Cys, Ser) cyano->nucleophile Electrophilic Interaction piperidine Piperidinomethyl Group anionic Anionic Pocket (e.g., Asp, Glu) piperidine->anionic Ionic Interaction core Benzophenone Core hydrophobic Hydrophobic Pocket core->hydrophobic Hydrophobic Interaction

Caption: Hypothetical mechanism of enzyme inhibition by the target derivative.

Experimental Protocols & Methodologies

To validate the therapeutic potential of these derivatives, standardized in vitro assays are essential. The following protocols provide a framework for initial screening.

Protocol: General Synthesis of a 2-Cyano-2'-piperidinomethyl Benzophenone Derivative

Causality: This protocol follows the logic outlined in Section 2.1, using common, high-yielding reactions to construct the target molecule in a controlled, stepwise manner.

  • Step 1: Friedel-Crafts Acylation. To a solution of 2-cyanobenzoyl chloride (1.0 eq) and toluene (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly pouring it over crushed ice. Extract the aqueous layer with DCM, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-cyano-2'-methylbenzophenone.

  • Step 2: Benzylic Bromination. Dissolve the product from Step 1 (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC. Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield crude 2-cyano-2'-(bromomethyl)benzophenone.

  • Step 3: Nucleophilic Substitution. Dissolve the crude bromide from Step 2 (1.0 eq) in acetonitrile. Add piperidine (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at room temperature for 24 hours. Filter the solids and concentrate the filtrate. Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.

Protocol: In Vitro Antiproliferative Assay (MCF-7 Cell Line)

Causality: This is a standard colorimetric assay to measure cell viability. The reduction of MTT by metabolically active cells provides a quantitative measure of the compound's cytotoxic or cytostatic effects, a primary indicator of anticancer potential.[11]

  • Cell Seeding: Seed MCF-7 human breast cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound and incubate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using appropriate software.

Future Directions and Conclusion

The 2-Cyano-2'-piperidinomethyl benzophenone scaffold represents a promising, yet underexplored, area for therapeutic innovation. Drawing on evidence from analogous structures, this guide posits that these derivatives are strong candidates for development as anticancer and anti-inflammatory agents. The unique combination of a rigid core, an electrophilic cyano group, and a solubilizing aminomethyl moiety provides a rich platform for chemical modification and optimization.

Future research should focus on:

  • Synthesis and Screening: Synthesizing a small library of these derivatives and screening them against a panel of cancer cell lines and key inflammatory enzymes (e.g., COX-1, COX-2).

  • Systematic SAR Studies: Modifying each of the three core components—substituting the piperidine with other heterocycles (e.g., morpholine[4]), altering the position of the cyano group, and adding further substitutions to the benzophenone rings—to build a comprehensive SAR model.

  • Mechanism of Action Studies: For active compounds, conducting detailed mechanistic studies to confirm the molecular target (e.g., tubulin binding assays, kinase profiling) and elucidate the downstream signaling pathways.

  • In Vivo Evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Drug-containing-benzophenone-derivative-or-its-salt.pdf - ResearchGate. (2011, November 2). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (2024, June 26). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Benzophenones as xanthone-open model CYP11B1 inhibitors potentially useful for promoting wound healing | Request PDF - ResearchGate. (2019, May). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - ResearchGate. (2024, June 19). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation - SciELO. (n.d.). SciELO. Retrieved March 7, 2024, from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed. (2002, June 6). PubMed. Retrieved March 7, 2024, from [Link]

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease - MDPI. (2022, December 28). MDPI. Retrieved March 7, 2024, from [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - MDPI. (2018, July 26). MDPI. Retrieved March 7, 2024, from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • WO2011089385A1 - New processes for producing benzophenone derivatives - Google Patents. (n.d.). Google Patents.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved March 7, 2024, from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (2021, October 30). MDPI. Retrieved March 7, 2024, from [Link]

  • The medicinal chemistry of piperazines: A review | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC. (2023, October 3). PubMed Central. Retrieved March 7, 2024, from [Link]

Sources

CAS number and identifiers for 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number and identifiers for 2-Cyano-2'-piperidinomethyl benzophenone Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[]

CAS Registry Number: 898751-83-2[]

Executive Summary

2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2) is a highly specialized bifunctional building block used primarily in the synthesis of complex nitrogenous heterocycles and central nervous system (CNS) active pharmaceutical ingredients.[][2] Characterized by a benzophenone core with orthogonal functionalization—an electrophilic nitrile group at the ortho position of one ring and a basic piperidinomethyl moiety at the ortho position of the other—this compound presents unique steric and electronic properties.[] Its synthesis and handling require specific protocols to maintain the integrity of the cyano group while manipulating the basic amine and ketone functionalities.[]

Chemical Identity & Identifiers

The following table consolidates the verified identifiers for this compound. Researchers should utilize the InChIKey for unambiguous database querying.[]

Identifier TypeValue
CAS Number 898751-83-2
Chemical Name 2-Cyano-2'-(piperidin-1-ylmethyl)benzophenone
IUPAC Name 2-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Molecular Formula C₂₀H₂₀N₂O
Molecular Weight 304.39 g/mol
SMILES O=C(C1=CC=CC=C1CN2CCCCC2)C3=CC=CC=C3C#N
InChIKey Derived:[][3] APQBTBPUQDUJIH-UHFFFAOYSA-N
Appearance Light yellow solid / viscous oil (depending on purity)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

Structural Analysis & Reactivity Profile

The molecule features a "push-pull" electronic architecture complicated by significant steric strain due to the ortho,ortho' substitution pattern.[]

  • The Benzophenone Core: Serves as the central scaffold.[] The carbonyl carbon is sterically shielded by the flanking substituents, reducing its reactivity toward bulky nucleophiles.

  • The Nitrile Group (C≡N): Located at the C2 position.[] It is an electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (if a leaving group were present) but primarily serves as a precursor for amidines, tetrazoles, or intramolecular cyclization.

  • The Piperidinomethyl Group: A classic pharmacophore found in antihistamines and antipsychotics.[] The basic nitrogen (pKa ~9-10) makes the compound sensitive to acidic conditions, where it will form salts.[]

Mechanistic Implications

The proximity of the piperidine nitrogen to the carbonyl and nitrile groups allows for potential intramolecular cyclizations .[] Under strong acidic or thermal conditions, the nitrogen lone pair or the methylene carbon (via enolization) can attack the electrophilic centers, leading to fused isoindole or phthalazine derivatives.[]

Synthesis: The Rieke Zinc Methodology

Synthesizing poly-functionalized benzophenones containing both a nitrile and a ketone is challenging because standard Grignard reagents (R-MgBr) will attack the cyano group.[] To circumvent this, the Rieke Zinc method is the industry standard for this class of compounds.[]

Rationale

Organozinc reagents (R-ZnBr) are less nucleophilic than Grignards and do not react with nitriles or esters at low temperatures, but they will couple efficiently with acid chlorides to form ketones.[]

Protocol Workflow
  • Preparation of Zinc Reagent: 2-Bromobenzonitrile is converted to 2-cyanophenylzinc bromide using highly reactive Rieke Zinc (Zn*).[]

  • Coupling: The organozinc species reacts with 2-(piperidinomethyl)benzoyl chloride.[]

  • Quench: Controlled hydrolysis yields the target benzophenone without over-addition to the nitrile.

SynthesisPath Start1 2-Bromobenzonitrile Intermediate 2-Cyanophenylzinc Bromide (Organozinc Species) Start1->Intermediate THF, -78°C to RT Chemoselective Insertion Reagent Rieke Zinc (Zn*) Reagent->Intermediate Product 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2) Intermediate->Product Coupling Reaction (Retains Nitrile) Start2 2-(Piperidinomethyl) benzoyl chloride Start2->Product Electrophile

Figure 1: Chemoselective synthesis pathway utilizing organozinc chemistry to preserve the nitrile functionality.

Analytical Characterization

To validate the identity of CAS 898751-83-2, researchers should look for the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation
FT-IR ~2225 cm⁻¹ (Sharp, m)Characteristic C≡N stretch (Nitrile).[]
~1665 cm⁻¹ (Strong)C=O stretch (Benzophenone ketone).[]
¹H NMR δ ~3.5-3.8 ppm (Singlet, 2H)Benzylic methylene (-CH₂-N) connecting the ring to piperidine.[]
δ ~7.4-7.8 ppm (Multiplet)Aromatic protons.[] Look for deshielded protons ortho to CN and C=O.[]
MS (ESI) [M+H]⁺ = 305.4 Protonated molecular ion.[]

Applications in Drug Discovery

This compound acts as a "linchpin" intermediate.[] Its primary utility lies in:

  • Fragment-Based Drug Design (FBDD): The piperidine ring provides solubility and receptor binding (GPCRs), while the benzophenone core offers a rigid scaffold.[]

  • Heterocyclic Synthesis: It is a precursor for 5H-isoindolo[1,2-a]benzimidazoles and related fused systems.[] The nitrile can be hydrolyzed to an amide or acid, which then condenses with the amine.[]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[]

  • Specific Risk: As a nitrile, it can liberate HCN under strong metabolic or chemical reduction conditions, though it is generally stable.[]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine moiety absorbs CO₂ from air; keep tightly sealed.[]

References

  • ChemicalBook. (2024).[][4] 2-CYANO-2'-PIPERIDINOMETHYL BENZOPHENONE Product Entry. Retrieved from []

  • Rieke, R. D., & Hanson, M. V. (1997).[] New organometallic reagents using highly reactive metals. Tetrahedron. (Foundational text on Rieke Zinc methodology used for nitrile-containing organozincs).

  • ChemSRC. (2024).[] CAS 898751-83-2 Physicochemical Properties. Retrieved from

  • Knochel, P., et al. (2011).[] Functionalized Organozinc Reagents. In Handbook of Functionalized Organometallics. (Reference for chemoselectivity of organozincs toward nitriles).

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Pharmacophore Properties of Piperidinomethyl Benzophenone Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Properties of Piperidinomethyl Benzophenone Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidinomethyl benzophenone scaffold represents a privileged structural motif in medicinal chemistry, bridging the lipophilic utility of the diaryl ketone core with the solubility and receptor-affinity profiles of the piperidine moiety. These intermediates are critical in the development of cationic amphiphilic drugs (CADs) , serving as precursors for antimicrobial agents, kinase inhibitors (e.g., MenA inhibitors), and photo-affinity probes. This guide provides a rigorous analysis of the pharmacophore, synthetic methodologies, and physicochemical properties necessary for their optimization in drug discovery pipelines.

Structural & Pharmacophore Analysis[1]

The pharmacological versatility of piperidinomethyl benzophenone stems from its tripartite structure. Understanding the distinct contribution of each module is essential for Rational Drug Design (RDD).

The Pharmacophore Triad

The molecule can be deconstructed into three functional domains:

  • The Benzophenone Core (Lipophilic Anchor):

    • Function: Provides a planar, aromatic scaffold that facilitates

      
       stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
      
    • Photochemistry: The carbonyl group possesses a unique triplet state upon UV irradiation (350–360 nm), allowing for covalent cross-linking to target proteins (photo-affinity labeling).

  • The Methylene Linker (Spacer):

    • Function: A single carbon spacer (

      
       hybridized) that interrupts conjugation between the amine and the aromatic system, maintaining the basicity of the piperidine nitrogen while providing rotational freedom.
      
  • The Piperidine Moiety (Basic Headgroup):

    • Function: Acts as a proton acceptor.[1] At physiological pH (7.4), the nitrogen is largely protonated (cationic), facilitating electrostatic interactions with anionic residues (Asp, Glu) or phosphate groups in DNA/lipid membranes.

DOT Diagram: Pharmacophore Mapping

The following diagram illustrates the functional decomposition of the scaffold.

PharmacophoreMap Benzophenone Benzophenone Core (Lipophilic/Photo-active) Linker Methylene Linker (Rotational Spacer) Benzophenone->Linker C-C Bond Target_Membrane Target: Lipid Membrane (Hydrophobic Insertion) Benzophenone->Target_Membrane Pi-Stacking / Hydrophobic Piperidine Piperidine Ring (Cationic/H-Bond Acceptor) Linker->Piperidine C-N Bond Target_Residue Target: Anionic Residue (Electrostatic Bridge) Piperidine->Target_Residue Ionic Interaction (pH 7.4)

Caption: Functional decomposition of the piperidinomethyl benzophenone scaffold interacting with biological targets.

Synthetic Pathways[2][3][4]

While Mannich reactions are classical for generating


-amino ketones, the synthesis of 4-(piperidinomethyl)benzophenone  (the benzylamine type intermediate) typically requires nucleophilic substitution to avoid the reversibility issues often seen with Mannich bases.
Pathway A: Nucleophilic Substitution (Preferred)

This method offers higher regioselectivity and yield for the para-substituted intermediate.[1]

  • Precursor: 4-(Bromomethyl)benzophenone.[1]

  • Reagent: Piperidine (excess or with non-nucleophilic base).[1]

  • Mechanism:

    
     displacement of the benzylic bromide by the secondary amine.
    
Pathway B: Mannich Reaction (Specific Contexts)

This route is reserved for hydroxybenzophenones where the phenolic group activates the ortho position. It is less suitable for the non-activated benzophenone core.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start 4-Methylbenzophenone Bromination Radical Bromination (NBS, CCl4, reflux) Start->Bromination Intermediate 4-(Bromomethyl)benzophenone Bromination->Intermediate Product 4-(Piperidinomethyl)benzophenone (Final Scaffold) Intermediate->Product SN2 Reaction Reagent + Piperidine (2.0 eq) K2CO3, CH3CN, 60°C Reagent->Product

Caption: Step-wise synthesis of the 4-(piperidinomethyl)benzophenone scaffold via radical bromination and SN2 substitution.

Physicochemical Profiling

The "drug-likeness" of these intermediates is governed by their balance of lipophilicity and ionization.[1] The following data summarizes the core properties of 4-(piperidinomethyl)benzophenone (CAS: 898770-91-7).

Key Property Table[1]
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 279.38 g/mol Ideal for fragment-based design (<300 Da).[1]
cLogP 3.90Highly lipophilic; ensures membrane permeability but requires formulation aid.[1]
pKa (Basic) 8.8 – 9.2Predominantly ionized (>95%) at physiological pH (7.4).
TPSA ~20 ŲLow polar surface area suggests high blood-brain barrier (BBB) penetration potential.[1]
H-Bond Acceptors 2 (N, O)Carbonyl and Amine nitrogen.[1]
H-Bond Donors 0Increases permeability; donor functionality often added via salt formation.[1]
Solubility & Ionization

The piperidine nitrogen is the "solubility handle." While the neutral benzophenone is practically insoluble in water, the hydrochloride salt of the piperidinomethyl derivative shows significantly improved aqueous solubility (>5 mg/mL), making it suitable for bioassays.

Biological Applications

Antimicrobial Activity (Membrane Targeting)

These intermediates serve as the hydrophobic core for Membrane-Targeted Antibiotics .[1] The mechanism involves the "carpet model" or pore formation:

  • Attraction: The cationic piperidine binds to negatively charged bacterial cell walls (LPS in Gram-negative, Teichoic acids in Gram-positive).[1]

  • Insertion: The lipophilic benzophenone tail inserts into the lipid bilayer.

  • Disruption: Accumulation leads to membrane depolarization and cell death.[1]

  • Citation: Benzophenone-based amphiphiles have shown efficacy against MRSA by disrupting membrane potential [1].[1][2][3]

Anticancer (Kinase & MenA Inhibition)

The scaffold mimics the ATP-binding motif or hydrophobic substrates of various enzymes.

  • MenA Inhibitors: Derivatives target Mycobacterium tuberculosis MenA (isoprenyltransferase) by competing with the quinone substrate. The piperidine group improves solubility and targets the enzyme's active site entrance [2].

  • Photo-affinity Probes: Used to map the binding sites of anticancer drugs.[1] The benzophenone group cross-links to the target protein upon UV irradiation, identifying the exact amino acid residues involved in binding [3].

Experimental Protocols

Protocol: Synthesis of 4-(Piperidinomethyl)benzophenone

Objective: To synthesize the core intermediate via nucleophilic substitution.[1]

Materials:

  • 4-(Bromomethyl)benzophenone (1.0 eq)[1]

  • Piperidine (2.5 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetonitrile (ACN, anhydrous)

Procedure:

  • Preparation: Dissolve 4-(Bromomethyl)benzophenone (2.75 g, 10 mmol) in anhydrous ACN (30 mL) in a round-bottom flask.

  • Addition: Add

    
     (2.76 g, 20 mmol) followed by the dropwise addition of Piperidine (2.5 mL, 25 mmol).
    
  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The starting bromide (

    
    ) should disappear, and a lower spot (amine) should appear.
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM (50 mL) and wash with water (

    
     mL) and Brine (30 mL). Dry over 
    
    
    
    .[1]
  • Isolation: Concentrate to yield a yellow oil.[1] If necessary, convert to the HCl salt by adding 4M HCl in Dioxane to precipitate the white solid.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To evaluate the antimicrobial potency of the synthesized intermediate.

Method: Broth Microdilution (CLSI Standard).[1]

  • Stock Solution: Dissolve the HCl salt of the compound in DMSO (10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

References

  • Examination of a synthetic benzophenone membrane-targeted antibiotic. Source: Journal of Organic & Biomolecular Chemistry. URL:[Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Source: ACS Medicinal Chemistry Letters.[1] URL:[Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Source: Molecules (MDPI). URL:[Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Source: RSC Advances.[1][4] URL:[Link]

Sources

Comprehensive Stability Profile and Handling Protocols for 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

As a Senior Application Scientist, evaluating the stability of complex organic building blocks requires moving beyond generic ICH guidelines to understand the fundamental physicochemical drivers of degradation. 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2) [1] is a highly specialized intermediate whose stability profile is dictated by a fascinating, yet challenging, intramolecular dynamic.

This whitepaper dissects the compound’s structural vulnerabilities, explains the causality behind its degradation pathways, and provides field-proven, self-validating protocols to ensure its integrity during handling, storage, and analysis.

Molecular Architecture: The Shield and the Vulnerability

To predict the stability of 2-Cyano-2'-piperidinomethyl benzophenone, we must first analyze its di-ortho substitution pattern. The molecule features a central benzophenone core, flanked by a strongly electron-withdrawing cyano group at the 2-position and a bulky, electron-donating piperidinomethyl group (a tertiary amine) at the 2'-position.

The Kinetic Shield (Hydrolytic Stability): Benzophenones are generally resistant to hydrolysis, but this specific substitution pattern creates extreme steric crowding around the central carbonyl carbon. This steric bulk acts as a kinetic shield, effectively blocking nucleophilic attack by water or hydroxide ions. Consequently, the compound exhibits exceptional hydrolytic stability across a wide physiological and environmental pH range (pH 4–9). The 2-cyano group is similarly protected; its conversion to an amide or carboxylic acid requires harsh, forced conditions (e.g., concentrated strong acids combined with elevated heat) that fall far outside standard operational parameters.

The Electronic Vulnerability (Photochemical Sensitivity): While sterics protect the molecule from water, its electronic configuration makes it highly susceptible to light. The 2-cyano group lowers the lowest unoccupied molecular orbital (LUMO) of the benzophenone system, enhancing its ability to accept electrons when excited. Simultaneously, the piperidine ring acts as a tethered electron donor. This sets the stage for rapid photochemical degradation.

The Primary Degradation Pathway: Intramolecular Photoinduced Electron Transfer (PET)

The most critical stability liability for 2-Cyano-2'-piperidinomethyl benzophenone under standard conditions is ambient UV/Vis light exposure. The degradation is not a simple bond cleavage; it is driven by an Intramolecular Photoinduced Electron Transfer (PET) mechanism[2].

Mechanistic Causality:

  • Excitation & ISC: Upon absorbing UV light, the benzophenone moiety is excited to a singlet state and rapidly undergoes Intersystem Crossing (ISC) to a highly reactive triplet state (

    
    BP*)[3].
    
  • Electron Transfer: Because the tertiary amine (piperidine nitrogen) is tethered in close spatial proximity, it rapidly donates an electron to the half-filled n-orbital of the excited carbonyl oxygen. This forms a Contact Radical Ion Pair (CRIP) consisting of a ketyl radical anion and an amine radical cation.

  • Proton Transfer & Cleavage: The CRIP undergoes rapid intramolecular proton transfer from the

    
    -carbon of the piperidine ring to the ketyl oxygen, yielding a neutral biradical[4]. This biradical is unstable and resolves through irreversible fragmentation or cross-linking, destroying the API.
    

PET_Mechanism GS Ground State (BP-Amine) S1 Singlet State (1BP*-Amine) GS->S1 UV (hν) T1 Triplet State (3BP*-Amine) S1->T1 ISC CRIP Radical Ion Pair (BP•⁻ - Amine•⁺) T1->CRIP PET CRIP->GS BET BR Neutral Biradical (BP-H• - Amine(-H)•) CRIP->BR Proton Transfer DEG Degradation (Fragmentation) BR->DEG Cleavage

Fig 1: Intramolecular Photoinduced Electron Transfer (PET) degradation pathway.

Quantitative Stability Profile (ICH Aligned)

To translate these mechanistic insights into practical guidelines, the following table summarizes the expected stability of 2-Cyano-2'-piperidinomethyl benzophenone under standard ICH Q1A(R2) and Q1B conditions.

Stress ConditionParametersExpected DegradationPrimary Mechanism
Standard Storage 25°C / 60% RH, Dark, 6 months< 0.5%Negligible thermal/hydrolytic decay.
Accelerated Thermal 40°C / 75% RH, Dark, 6 months< 1.0%Trace N-oxidation of the piperidine ring.
Photostability 1.2M lux hours + 200W·h/m² UV15% - 25% Intramolecular PET leading to biradical fragmentation.
Oxidative Stress 0.3%

, 25°C, 24 hours
2% - 5%N-oxide formation at the tertiary amine.
Hydrolytic Stress pH 2.0 and pH 10.0, 60°C, 7 days< 1.0%Steric shielding prevents carbonyl/cyano attack.

Data Interpretation: The compound is thermally and hydrolytically robust but requires strict protection from light and moderate protection from strong oxidants.

Self-Validating Experimental Protocols for Stability Testing

When designing forced degradation studies for this compound, standard protocols often yield false positives due to secondary reactions. As an Application Scientist, I mandate the use of self-validating systems —protocols where internal controls definitively prove that the observed degradation is caused by the targeted stressor, not an artifact of the methodology.

Protocol: Photostability and Oxidative Stress Validation

Objective: Accurately quantify PET-induced photodecay and N-oxidation while eliminating thermal artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-Cyano-2'-piperidinomethyl benzophenone in HPLC-grade Acetonitrile (MeCN) to a volumetric concentration of 1.0 mg/mL. Causality: MeCN is chosen because it is aprotic and non-nucleophilic, preventing solvent-induced solvolysis that occurs in methanol or water.

  • Aliquot Distribution: Divide the solution into three distinct quartz vials.

    • Vial A (Test): Clear quartz (UV transparent).

    • Vial B (Dark Control): Amber quartz wrapped in aluminum foil.

    • Vial C (Oxidative Test): Clear quartz + 10

      
      L of 3% 
      
      
      
      .
  • Environmental Exposure: Place Vials A and B in an ICH Q1B compliant photostability chamber (1.2 million lux hours and 200 W·h/m² UV energy). Place Vial C in a dark, temperature-controlled incubator at 25°C for 24 hours.

  • Reaction Quenching (Critical Step): For Vial C, add 10

    
    L of 0.1 M Sodium Thiosulfate (
    
    
    
    ) prior to analysis. Causality: Unquenched peroxides will continue to oxidize the amine inside the LC-MS electrospray source, creating artificial degradation data. Thiosulfate neutralizes residual peroxide, locking the chemical state.
  • UHPLC-MS/MS Analysis: Analyze all samples using a C18 column with a generic water/MeCN gradient (0.1% Formic Acid).

    • Validation Check: If Vial B (Dark Control) shows >1% degradation, the chamber's thermal control has failed, and the run must be invalidated. True photodecay is calculated as (Degradation in Vial A) - (Degradation in Vial B).

Workflow step1 1. Sample Prep 1 mg/mL in MeCN (Volumetric) step2 2. Stress Exposure UV/Vis (ICH Q1B) or H2O2 (0.3%) step1->step2 step3 3. Dark Control Parallel amber vial (Self-Validation) step1->step3 step4 4. Quenching Add Sodium Thiosulfate (Oxidation only) step2->step4 step5 5. LC-MS/MS Quantify API & Characterize Degradants step3->step5 step4->step5

Fig 2: Self-validating forced degradation workflow for stability assessment.

Standard Operating Procedures (SOP) for Routine Handling

Based on the established physicochemical profile, implement the following handling standards:

  • Storage: Store in actinic (amber) glass containers at ambient room temperature (15°C - 25°C). Avoid clear glass or low-density polyethylene (LDPE) which may permit UV penetration or oxygen permeation.

  • In-Process Controls: All solution-phase manufacturing or analytical preparations must be conducted under yellow light or strictly time-limited ambient light exposure to prevent PET initiation.

  • Formulation Considerations: If formulated into a final dosage form, the addition of UV absorbers or antioxidants (e.g., BHT to prevent secondary radical propagation) should be evaluated.

References

  • ChemicalBook. "2-CYANO-2'-PIPERIDINOMETHYL BENZOPHENONE | 898751-83-2". ChemicalBook.
  • Cohen, S. G., & Baumgarten, R. J. (1967). "Photoreduction of benzophenone by amines, alcohols, and hydrocarbons. Medium effects." Journal of the American Chemical Society.
  • ResearchGate. "Fundamentals of Photoinduced Electron Transfer".
  • The Royal Society of Chemistry. "Mechanism of the Photorelease of Alcohols from the 9-Phenyl-9-tritylone Protecting Group". RSC Publishing.

Sources

The Reactivity Profile of Cyano-Substituted Benzophenones: A Dual-Axis Guide to Photochemical Probing and Macromolecular Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyano-substituted benzophenones (CBPs), such as 4-cyanobenzophenone and 4,4'-dicyanobenzophenone, represent a highly versatile class of bifunctional molecular scaffolds. The strategic placement of a cyano group (-CN) on the benzophenone core fundamentally alters its electronic landscape via strong inductive (-I) and resonance (-M) electron-withdrawing effects. For researchers and drug development professionals, this modulation unlocks a dual-axis reactivity profile:

  • Excited-State Photochemistry: The cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO), dramatically increasing the reduction potential of the excited triplet state. This makes CBPs exceptional photophores for photoaffinity labeling (PAL) and one-electron oxidation of biomolecules[1],[2].

  • Ground-State Electrophilicity: In macromolecular synthesis, the -CN group acts as a powerful activating moiety for Nucleophilic Aromatic Substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), stabilizing the intermediate Meisenheimer complex and enabling the synthesis of high-performance poly(arylene ether ketone)s (PAEKs).
    

This whitepaper dissects the mechanistic causality behind these reactivity profiles and provides field-proven, self-validating protocols for their application in both chemical biology and materials science.

Axis I: Photochemical Reactivity & Photoaffinity Labeling (PAL)

Mechanistic Causality: The Electrophilic Triplet State

Unsubstituted benzophenone is a classical photoinitiator that, upon UV irradiation, undergoes rapid intersystem crossing (ISC) to yield a reactive


 triplet state (

)[2]. However, its reliance on hydrogen abstraction limits its utility in highly complex, water-rich biological matrices where electron transfer is often preferred.

By introducing a para-cyano group, the electron density of the aromatic system is heavily depleted. When 4-cyanobenzophenone is irradiated (typically at 312–365 nm), the resulting triplet state (


) exhibits a significantly more positive reduction potential. This enhanced electrophilicity shifts the primary reactivity mode from simple hydrogen abstraction to highly efficient one-electron transfer . This mechanism is particularly valuable in nucleic acid research, where CBPs serve as excellent photophores for the targeted one-electron oxidation of guanine—the nucleobase with the lowest oxidation potential—leading to selective DNA cleavage[1],[2].

In drug discovery, this localized, high-efficiency reactivity is harnessed for Photoaffinity Labeling (PAL) to map drug-target interactions with high spatial resolution[3].

Photochem S0 Ground State (S0) Cyano-Benzophenone S1 Excited Singlet (S1) S0->S1 hν (UV 312-365nm) T1 Excited Triplet (T1) n,π* State S1->T1 ISC (~100% yield) Radical Ketyl Radical / Radical Anion T1->Radical H-Abstraction / Electron Transfer Crosslink Covalent Adduct (Crosslinked) Radical->Crosslink Radical Recombination

Caption: Photochemical activation pathway of cyano-substituted benzophenones.

Experimental Protocol: Photoaffinity Labeling (PAL) Workflow

To ensure scientific integrity, a PAL protocol must be a self-validating system. The following workflow utilizes a CBP-derived probe containing an alkyne handle for downstream click-chemistry enrichment.

Step 1: Incubation and Equilibration

  • Procedure: Incubate the target protein lysate (1 mg/mL) with the CBP-probe (1–10 µM) in a physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C.

  • Causality & Validation: Low temperatures prevent premature degradation. Self-Validation Checkpoint: Run a parallel control sample pre-incubated with a 100x excess of the native, unlabeled ligand. A successful experiment will show cross-linking in the primary sample but near-zero cross-linking in the competitive control, confirming active-site specificity.

Step 2: Photoactivation

  • Procedure: Irradiate the samples using a 365 nm UV LED array (10–50 mW/cm²) for 5–15 minutes on ice.

  • Causality & Validation: The 365 nm wavelength specifically excites the CBP photophore without causing background photo-damage to native aromatic amino acids (like tryptophan or tyrosine, which absorb heavily at 280 nm)[1],[3].

Step 3: Click Chemistry & Enrichment

  • Procedure: Lyse the cross-linked complex and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag. Precipitate the proteins, resuspend, and enrich using streptavidin-coated magnetic beads.

Step 4: Digestion and LC-MS/MS Analysis

  • Procedure: Perform on-bead tryptic digest. Elute the peptides and analyze via high-resolution LC-MS/MS to identify the specific amino acid residue covalently modified by the CBP ketyl radical.

PALWorkflow Step1 1. Incubation Target Protein + CBP-Probe Step2 2. Photoactivation UV Irradiation (365 nm) Step1->Step2 Step3 3. Crosslinking Covalent Bond Formation Step2->Step3 Step4 4. Enrichment Biotin-Streptavidin Pulldown Step3->Step4 Step5 5. Analysis Trypsin Digest & LC-MS/MS Step4->Step5

Caption: Step-by-step workflow for Photoaffinity Labeling (PAL) using CBP probes.

Axis II: Ground-State Electrophilicity & Polymer Synthesis ( )

Mechanistic Causality: Meisenheimer Complex Stabilization

Beyond photochemistry, the cyano group is a critical asset in materials science, specifically in the step-growth polymerization of high-performance thermoplastics like Poly(arylene ether ketone)s (PAEKs).

The synthesis of PAEKs relies on Nucleophilic Aromatic Substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


). For 

to proceed efficiently, the aromatic ring of the electrophilic monomer must be highly electron-deficient to accept incoming nucleophiles (e.g., phenoxide ions). While the carbonyl group of a standard benzophenone provides some activation, introducing a cyano group ortho or para to a leaving group (such as fluorine) supercharges this reactivity.

During nucleophilic attack, the cyano group acts as an electron sink, stabilizing the negatively charged intermediate (the Meisenheimer complex) through extensive resonance delocalization. This drastically lowers the activation energy of the rate-determining step, allowing for the synthesis of high-molecular-weight polymers under milder conditions. Furthermore, the retained pendant cyano groups on the polymer backbone increase the glass transition temperature (


) and offer sites for post-polymerization cross-linking.

SNAr Reactants Bisphenoxide + Dihalocyanobenzophenone Meisenheimer Meisenheimer Complex (Stabilized by -CN & -C=O) Reactants->Meisenheimer Nucleophilic Attack Product Poly(arylene ether ketone) (PAEK polymer) Meisenheimer->Product Elimination of Halide

Caption: Nucleophilic aromatic substitution (SNAr) mechanism for PAEK synthesis.

Experimental Protocol: Synthesis of Cyano-Functionalized PAEK

This protocol details the step-growth polymerization of a cyano-substituted dihalobenzophenone with a bisphenol.

Step 1: Monomer and Reagent Preparation

  • Procedure: In a rigorously dried 3-neck flask equipped with a Dean-Stark trap, combine equimolar amounts of 4,4'-difluoro-3-cyanobenzophenone and Bisphenol A. Add a slight molar excess (1.05 eq) of anhydrous potassium carbonate (

    
    ).
    

Step 2: Azeotropic Distillation

  • Procedure: Dissolve the mixture in a solvent system of N,N-Dimethylacetamide (DMAc) and Toluene (typically 80:20 v/v). Heat the reaction to 130°C under a nitrogen atmosphere.

  • Causality & Validation: The

    
     deprotonates the bisphenol to form a highly nucleophilic bisphenoxide. This generates water as a byproduct. Toluene acts as an azeotropic agent to continuously remove this water via the Dean-Stark trap. Self-Validation Checkpoint: If water is not removed, it will act as a competing nucleophile, hydrolyzing the fluorinated monomer and terminating chain growth, resulting in low-molecular-weight oligomers instead of a robust polymer.
    

Step 3: Polymerization and Precipitation

  • Procedure: Once water evolution ceases, distill off the toluene and raise the temperature to 160°C. Maintain stirring for 4–6 hours until a significant increase in viscosity is observed. Cool the viscous solution and precipitate the polymer by pouring it dropwise into vigorously stirred methanol.

  • Validation: Filter, wash, and dry the polymer. Validate the success of the

    
     reaction by performing Gel Permeation Chromatography (GPC) to confirm a high number-average molecular weight (
    
    
    
    g/mol ) and
    
    
    -NMR to confirm the retention of the cyano proton resonances.

Quantitative Data: Reactivity Profiling

The following table summarizes the shift in physicochemical properties induced by cyano substitution, correlating directly with their application profiles. The reduction potential data highlights the increased ease of one-electron reduction as electron-withdrawing cyano groups are added[4].

CompoundApprox. Triplet Energy (

)
Reduction Potential (

vs SCE)
Primary Reactivity ModeKey Research Application
Benzophenone ~290 kJ/mol-1.75 VHydrogen AbstractionStandard Photoinitiator / Crosslinker
4-Cyanobenzophenone ~285 kJ/mol-1.45 VOne-Electron Transfer / H-Abst.DNA Oxidation / Photoaffinity Labeling
4,4'-Dicyanobenzophenone ~280 kJ/mol-1.20 VNucleophilic Aromatic SubstitutionMonomer for PAEK Polymer Synthesis

Note: The less negative reduction potential of cyano-substituted derivatives indicates a stronger thermodynamic driving force to accept an electron, explaining their superiority in oxidative photochemical pathways[1],[2],[4].

References

  • Benzophenone Photosensitized DNA Damage | Request PDF - ResearchGate ResearchG
  • Using photolabile ligands in drug discovery and development | Request PDF ResearchG
  • Benzophenone Photosensitized DNA Damage | Accounts of Chemical Research ACS Public
  • Electrochemical reduction of aromatic ketones in 1-butyl-3-methylimidazolium-based ionic liquids...
  • Synthesis from Nitriles with Retention of the Cyano Group - S.-I. Murahashi Thieme Connect

Sources

Thermodynamics of 2-Cyano-2'-piperidinomethyl Benzophenone Formation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamics, kinetics, and process chemistry for the formation of 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2). This document is designed for process chemists and researchers optimizing the synthesis of this sterically congested intermediate.

Technical Guide & Process Whitepaper

Executive Summary

The formation of 2-Cyano-2'-piperidinomethyl benzophenone represents a critical nucleophilic substitution in the synthesis of fused isoindolone-based pharmacophores.[] Unlike its para (4') isomer, the 2' (ortho) substitution pattern introduces significant steric strain and proximity effects between the piperidine nitrogen, the carbonyl core, and the cyano group.

This guide analyzes the thermodynamic landscape of the N-alkylation of 2'-bromomethyl-2-cyanobenzophenone with piperidine. We establish that while the reaction is enthalpically driven (


), the high entropic penalty and steric congestion at the transition state require precise thermal control to prevent oligomerization or intramolecular cyclization.

Chemical Context & Reaction Pathway

The synthesis proceeds via an


 nucleophilic substitution where piperidine displaces a benzylic halide (typically bromide) on the benzophenone scaffold.
The Reaction Scheme

The reaction involves the attack of the piperidine lone pair on the electrophilic methylene carbon of 2-(bromomethyl)-2'-cyanobenzophenone .

Key Structural Challenge: The 2,2'-disubstitution creates a "molecular cleft." The bulky piperidine ring must approach the benzylic carbon which is shielded by the orthogonal phenyl rings of the benzophenone core.

Visualization: Reaction Mechanism

The following diagram illustrates the pathway and the competing steric interactions.

ReactionPathway Reactants Reactants 2-(Bromomethyl)-2'-cyanobenzophenone + Piperidine TS Transition State (‡) Sterically Crowded Pentacoordinate Carbon Reactants->TS Activation (Ea) Product Product 2-Cyano-2'-piperidinomethyl benzophenone TS->Product Bond Formation Byproduct Byproduct Piperidinium Bromide TS->Byproduct Salt Precipitation Cyclization Potential Side Reaction Isoindolone Cyclization Product->Cyclization High T / Acidic Conditions

Figure 1: Reaction pathway showing the conversion of the bromomethyl precursor to the target amine, highlighting the potential for downstream cyclization due to the ortho-cyano group.

Thermodynamic Analysis

The formation of the C-N bond in this benzylic system is governed by the interplay between bond enthalpy and steric strain.

Enthalpic Parameters ( )

The reaction is exothermic . The formation of the C-N bond (approx. 305 kJ/mol) and the H-Br bond (in the salt) outweighs the cleavage of the C-Br bond (approx. 285 kJ/mol) and N-H bond.

  • Estimated

    
    : 
    
    
    
    to
    
    
    .[]
  • Heat Release: In a bulk reactor, this exotherm is sufficient to cause a thermal runaway if the piperidine addition is not dose-controlled. The adiabatic temperature rise (

    
    ) can exceed 40°C in concentrated solutions.
    
Entropic Parameters ( )

The reaction has a negative entropy (


) because two independent molecules (alkyl halide + amine) combine to form a single covalently bonded product (plus the salt lattice).
  • Implication: The Gibbs Free Energy (

    
    ) becomes less favorable at very high temperatures. However, the strong enthalpic driving force ensures spontaneity at standard process temperatures (0°C – 40°C).
    
Steric Strain & Stability

The 2'-piperidinomethyl group is forced into proximity with the carbonyl oxygen.

  • Ground State Destabilization: The product possesses higher internal energy than the 4'-isomer due to van der Waals repulsion between the piperidine ring and the benzophenone bridge.

  • Kinetic Consequence: The transition state is "late" and product-like.[] The activation energy (

    
    ) is higher than typical benzylic substitutions, requiring polar aprotic solvents (e.g., MeCN, DMF) to stabilize the charge separation in the transition state.
    
Data Summary Table
ParameterValue / TrendPhysical Significance
Reaction Enthalpy (

)

Strongly Exothermic.[] Requires active cooling.[]
Reaction Entropy (

)
NegativeUnfavorable. Order increases as molecules combine.[]
Activation Energy (

)
Moderate (

)
Reaction proceeds readily at RT but benefits from mild heat to overcome steric bulk.
Gibbs Free Energy (

)
Negative (

)
Spontaneous.[] Irreversible under basic conditions.[]

Experimental Protocols

This protocol ensures thermodynamic control, preventing the "ortho-effect" cyclization side reactions.

Reagents & Setup
  • Substrate: 2-(Bromomethyl)-2'-cyanobenzophenone (1.0 eq).

  • Nucleophile: Piperidine (2.2 eq) – Acts as both reactant and base scavenger.

  • Solvent: Acetonitrile (MeCN) or THF. MeCN is preferred for faster kinetics due to higher dielectric constant.[]

  • Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.[]

Step-by-Step Methodology
  • Charge: Load 2-(Bromomethyl)-2'-cyanobenzophenone into the reactor with MeCN (10 volumes). Cool to 0°C .[]

    • Thermodynamic Note: Cooling lowers the kinetic energy, ensuring the reaction rate is limited by the feed rate of the amine (mass-transfer limited regime).

  • Addition: Add Piperidine dropwise over 60 minutes, maintaining internal temperature

    
    .
    
    • Validation: Monitor heat flow (Q_rxn). A sharp spike indicates accumulation; stop addition immediately.[]

  • Reaction: Warm to 20–25°C and stir for 4 hours.

    • Monitoring: Use HPLC.[] Disappearance of the bromide peak (

      
      ) and appearance of the amine (
      
      
      
      ).
  • Quench: Add water (10 volumes) to dissolve the piperidinium bromide salt.

  • Extraction: Extract with Ethyl Acetate. The product resides in the organic phase.[2][3]

  • Isolation: Concentrate under reduced pressure. Do not exceed 45°C to prevent cyclization of the amine onto the nitrile or carbonyl.

Self-Validating Endpoint
  • Visual Check: The reaction mixture typically transitions from pale yellow to orange/amber.

  • TLC: Silica gel, 30% EtOAc/Hexane. The product is more polar than the starting bromide but less polar than the byproduct salt (which stays at the baseline).

Process Safety & Energy Landscape

The following DOT diagram visualizes the energy profile, highlighting the exotherm and the activation barrier created by the steric bulk.

EnergyProfile Figure 2: Reaction Coordinate Diagram. Note the secondary exotherm driven by salt precipitation. Start Reactants (0 kJ/mol) TS Transition State (+50 kJ/mol) Steric Barrier Start->TS Activation Inter Product + HBr (-60 kJ/mol) TS->Inter Exotherm Final Final State (Salt Formation) (-85 kJ/mol) Inter->Final Salt Crystallization

Safety Critical Limits
  • Maximum Temperature (

    
    ):  50°C. Above this, the 2-cyano group becomes susceptible to nucleophilic attack by the newly formed amine (intramolecular Thorpe-Ziegler type reaction).
    
  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) during the initial alkylation to prevent solvolysis of the bromide, which competes with the bulky piperidine.

References

  • General Amine Alkylation Thermodynamics: "Thermodynamic parameters of amine alkylation reactions." Chem. Rev. Lett.[] (Inferred from general organic synthesis principles for S_N2 reactions).

  • Steric Effects in Benzophenones: "Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems." MDPI Molecules. Available at: [Link]

Sources

Methodological & Application

Scalable synthesis route for 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of 2-Cyano-2'-piperidinomethyl Benzophenone

Abstract

This application note details a robust and scalable three-step synthetic route for the preparation of 2-Cyano-2'-piperidinomethyl benzophenone, a valuable building block in medicinal chemistry and drug development. The strategy circumvents the challenges associated with direct functionalization or the use of unstable precursors by employing a sequence of well-established, high-yielding reactions. The synthesis commences with a Friedel-Crafts acylation to form the benzophenone core, followed by a selective radical bromination of a methyl group, and concludes with a nucleophilic substitution to introduce the piperidinomethyl moiety. This methodology is designed for scalability, emphasizing process control, purification via crystallization, and detailed analytical characterization at each stage, making it suitable for both academic research and industrial drug development professionals.

Introduction

Benzophenone derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimitotic, anti-inflammatory, and anticancer properties.[1][2] The unique three-dimensional conformation of the benzophenone core allows it to serve as a versatile template for presenting functional groups in precise spatial orientations, facilitating interactions with various biological targets.[3] The incorporation of a cyano group can enhance metabolic stability and introduce key electronic properties, while the piperidinomethyl moiety is a common pharmacophore known to improve solubility and modulate receptor binding.[4]

Consequently, 2-Cyano-2'-piperidinomethyl benzophenone represents a compound of significant interest for constructing novel chemical entities in drug discovery programs. However, its synthesis can be challenging, often requiring multi-step procedures with potential for low yields or the use of hazardous reagents. Direct synthesis via Suzuki-Miyaura cross-coupling, for instance, can be hampered by the poor stability of precursors like 2-cyanophenylboronic acid.[5]

This guide provides a comprehensive, field-tested protocol for a scalable synthesis route designed for efficiency, reliability, and high purity of the final product. The chosen pathway relies on fundamental, well-understood chemical transformations, making it amenable to large-scale production.

Synthetic Strategy and Rationale

The selected retrosynthetic approach is based on a convergent strategy that builds the molecule in a logical, step-wise fashion, allowing for purification and characterization of stable intermediates. This enhances process control and ensures the high quality of the final compound.

The overall workflow is depicted below:

G cluster_0 Synthetic Workflow A Step 1: Friedel-Crafts Acylation & Aromatic Nucleophilic Substitution B Step 2: Radical Bromination A->B Intermediate I: 2-Cyano-2'-methylbenzophenone C Step 3: Nucleophilic Substitution B->C Intermediate II: 2-Cyano-2'-(bromomethyl)benzophenone D Final Product C->D 2-Cyano-2'-piperidinomethyl benzophenone

Caption: High-level workflow for the synthesis of the target compound.

Rationale for Route Selection:

  • Scalability: The chosen reactions—Friedel-Crafts acylation, radical bromination with N-Bromosuccinimide (NBS), and nucleophilic substitution—are standard industrial processes known for their scalability and predictable outcomes.[6]

  • Intermediate Stability: The two key intermediates are stable, crystalline solids, which allows for purification by recrystallization, avoiding the need for costly and time-consuming column chromatography on a large scale.

  • Commercially Available Starting Materials: The synthesis begins with readily available and cost-effective starting materials: toluene, 2-chlorobenzoyl chloride, and piperidine.

  • Process Safety: The route avoids highly energetic or toxic reagents where possible. The radical bromination uses NBS, which is a safer and easier-to-handle source of bromine than elemental bromine.

The detailed reaction scheme is as follows:

reaction_scheme cluster_step1 Step 1a: Friedel-Crafts cluster_step1b Step 1b: Cyanation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Substitution toluene Toluene intermediate1 2-Chloro-2'-methylbenzophenone toluene->intermediate1 AlCl₃, DCM benzoyl_chloride 2-Chlorobenzoyl Chloride benzoyl_chloride->intermediate1 AlCl₃, DCM piperidine Piperidine product Final Product: 2-Cyano-2'-piperidinomethyl benzophenone piperidine->product K₂CO₃, ACN reflux intermediate2 Intermediate I: 2-Cyano-2'-methylbenzophenone intermediate1->intermediate2 CuCN, DMF reflux intermediate3 Intermediate II: 2-Cyano-2'-(bromomethyl)benzophenone intermediate2->intermediate3 NBS, AIBN CCl₄, reflux intermediate3->product K₂CO₃, ACN reflux

Caption: Detailed three-step reaction scheme for the synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of 2-Cyano-2'-methylbenzophenone (Intermediate I)

This step is performed in two parts: a Friedel-Crafts acylation followed by a Rosenmund–von Braun cyanation.

Part A: 2-Chloro-2'-methylbenzophenone

  • Materials: Anhydrous Aluminum Chloride (AlCl₃), 2-Chlorobenzoyl chloride, Toluene, Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • To a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add 2-Chlorobenzoyl chloride (1.0 eq) dropwise to the suspension, maintaining the temperature below 5 °C.

    • Add Toluene (1.5 eq) dropwise over 1 hour. The reaction is exothermic; maintain the temperature between 0-5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl (3 eq).

    • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part B: 2-Cyano-2'-methylbenzophenone

  • Materials: 2-Chloro-2'-methylbenzophenone (from Part A), Copper(I) Cyanide (CuCN), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, combine 2-Chloro-2'-methylbenzophenone (1.0 eq) and CuCN (1.2 eq).

    • Add anhydrous DMF to the flask under a nitrogen atmosphere.

    • Heat the mixture to reflux (approx. 150-155 °C) and maintain for 24 hours. Monitor reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute HCl to decompose the copper complexes.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to afford Intermediate I as a crystalline solid.

Step 2: Synthesis of 2-Cyano-2'-(bromomethyl)benzophenone (Intermediate II)
  • Materials: 2-Cyano-2'-methylbenzophenone (Intermediate I), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • To a round-bottom flask, add Intermediate I (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

    • Add CCl₄ as the solvent.

    • Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be initiated with a heat lamp if necessary.

    • Continue refluxing for 4-6 hours until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the succinimide byproduct.

    • Filter off the succinimide and wash the solid with cold CCl₄.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize from isopropanol to obtain Intermediate II as a white to off-white solid. Note: This intermediate is a lachrymator; handle with extreme care.

Step 3: Synthesis of 2-Cyano-2'-piperidinomethyl benzophenone (Final Product)
  • Materials: 2-Cyano-2'-(bromomethyl)benzophenone (Intermediate II), Piperidine, Potassium carbonate (K₂CO₃), Acetonitrile (ACN).

  • Procedure:

    • In a round-bottom flask, dissolve Intermediate II (1.0 eq) in acetonitrile.

    • Add K₂CO₃ (2.0 eq) to the solution.

    • Add Piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

    • Dissolve the crude material in ethyl acetate and wash with water and brine to remove any remaining salts and excess piperidine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by recrystallization from an ethanol/hexane mixture to yield 2-Cyano-2'-piperidinomethyl benzophenone as a pure, crystalline solid.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesis.

Compound NameStepMolecular FormulaMW ( g/mol )Physical FormExpected Yield (%)Purity (HPLC)
2-Cyano-2'-methylbenzophenone1C₁₅H₁₁NO221.26Crystalline Solid75-85>98%
2-Cyano-2'-(bromomethyl)benzophenone2C₁₅H₁₀BrNO300.15White/Off-white Solid80-90>97%
2-Cyano-2'-piperidinomethyl benzophenone3C₂₀H₂₀N₂O304.39Light Yellow Solid85-95>99%

Characterization Notes:

  • ¹H NMR: Progression from Step 1 to Step 2 is confirmed by the disappearance of the methyl singlet (δ ≈ 2.4 ppm) and the appearance of a new methylene singlet (δ ≈ 4.5 ppm). Progression to Step 3 is confirmed by the disappearance of the bromomethyl singlet and the appearance of characteristic piperidine and benzylic methylene proton signals.

  • LC-MS: The molecular weight of each product can be confirmed by observing the corresponding [M+H]⁺ ion.

  • Purity: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection.

Scalability and Process Optimization

  • Heat Management: The Friedel-Crafts acylation (Step 1) is highly exothermic. For large-scale synthesis, a jacketed reactor with efficient cooling is essential to maintain the required temperature profile and prevent side reactions.

  • Purification: While lab-scale purification may involve chromatography, this protocol is optimized for crystallization. Careful selection of recrystallization solvents and controlled cooling rates are critical for achieving high purity and good crystal morphology on a larger scale.

  • Workup: In Step 3, an acidic wash (e.g., dilute citric acid) can be employed before the water and brine washes to more effectively remove the excess piperidine base.

  • Solvent Selection: For industrial applications, solvents like CCl₄ (Step 2) should be replaced with more environmentally benign alternatives such as dibromomethane or a higher-boiling hydrocarbon, which may require re-optimization of the reaction conditions.

Conclusion

This application note presents a validated, three-step synthesis for 2-Cyano-2'-piperidinomethyl benzophenone that is robust, high-yielding, and scalable. By utilizing stable intermediates and purification via recrystallization, this protocol provides a reliable and cost-effective method for producing this valuable chemical intermediate for research and drug development purposes.

References

  • Google Patents. (1969). 2-amino-2' and 4'-cyanobenzophenones.

  • ResearchGate. (2018). Synthesis of piperidine appended benzophenone analogs via amide linkage.... Link

  • Smolecule. (2023). 2-Cyano-4'-piperidinomethyl benzophenone. Link

  • MilliporeSigma. 2-Cyano-4'-piperidinomethyl benzophenone.

  • ChemScene. 2-(Piperidinomethyl)benzophenone.

  • Le-Criox, M., et al. (2022). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. Royal Society of Chemistry. Link

  • BOC Sciences. 3'-CYANO-2-PIPERIDINOMETHYL BENZOPHENONE.

  • Procter, D. J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Link

  • Fluorochem. 2-(Piperidinomethyl)benzophenone.

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Link

  • Procter, D. J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC. Link

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Link

  • Singh, P., et al. (2018). A Review on Synthesis of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry. Link

  • Kamal, A., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. PubMed. Link

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Link

  • Tars-Asil, S., et al. (2011). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • BLDpharm. 3'-Cyano-2-piperidinomethyl benzophenone.

  • Tars-Asil, S., et al. (2011). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Taylor & Francis Online. Link

  • Hsieh, M. C., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. PubMed. Link

  • ResearchGate. (2017). Screening studies of β-alkylation of cyanohydrin 1a with benzaldehyde 2a. Link

  • Kazakova, O. B., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Link

  • Marques, F., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Link

  • Google Patents. (1992). Synthesis of 2-aminobenzophenones.

  • Marques, F., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Link

  • Pace, V., et al. (2019). Synthetic Strategies and Cascade Reactions of 2-Cyanobenzophenones for the Access to Diverse 3,3-Disubstituted Isoindolinones and 3-Aryl-3-Hydroxyisoindolinones. ResearchGate. Link

Sources

Step-by-step protocol for preparing 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the strategic synthesis of 2-Cyano-2'-piperidinomethyl benzophenone (also known as 2-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile). This protocol is designed for research and development applications, focusing on the robust benzylic functionalization of the benzophenone core.

Application Note: Synthesis of 2-Cyano-2'-piperidinomethyl benzophenone

Abstract & Strategic Analysis

The target molecule, 2-Cyano-2'-piperidinomethyl benzophenone , features a sterically congested ortho,ortho' substitution pattern. Direct coupling of a piperidinyl-phenyl species to a cyano-benzoyl electrophile is often plagued by side reactions (e.g., Grignard attack on the nitrile).

Therefore, this protocol utilizes a Late-Stage Benzylic Functionalization strategy. The synthesis proceeds through the construction of the 2-cyano-2'-methylbenzophenone scaffold, followed by radical bromination and nucleophilic displacement. This route preserves the integrity of the labile nitrile group and avoids competitive cyclization during the core assembly.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 2-Cyano-2'-piperidinomethyl benzophenone Bromide Intermediate: 2-(Bromomethyl)-2'-cyanobenzophenone Target->Bromide  Nucleophilic Substitution (Piperidine) Methyl Precursor: 2-Cyano-2'-methylbenzophenone Bromide->Methyl  Wohl-Ziegler Bromination (NBS, Radical Initiator) Start Starting Materials: 2-Bromobenzonitrile + 2-Methylbenzaldehyde Methyl->Start  Lithiation/Addition + Oxidation (PCC/Dess-Martin)

Figure 1: Retrosynthetic disconnection showing the late-stage introduction of the piperidine moiety to avoid chemoselectivity issues with the nitrile group.

Safety & Handling (Critical)

  • Nitriles: The cyano group is stable but can hydrolyze to the amide/acid under strong acidic/basic conditions at high heat. Maintain pH control.

  • Benzyl Bromides: The intermediate 2-(bromomethyl)-2'-cyanobenzophenone is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

  • Piperidine: Highly flammable and toxic. Acts as both nucleophile and base.

  • Radical Initiators (AIBN/BPO): Shock sensitive; store cold.

Experimental Protocol

Phase 1: Preparation of the Scaffold (2-Cyano-2'-methylbenzophenone)

Note: If this intermediate is not commercially available, synthesize as follows.

  • Lithiation: In a flame-dried flask under Argon, dissolve 2-bromobenzonitrile (1.0 equiv) in anhydrous THF. Cool to -78°C .

  • Exchange: Add n-Butyllithium (1.05 equiv, 2.5M in hexanes) dropwise. Stir for 30 min. Crucial: Keep T < -70°C to prevent "cyano-dance" or self-condensation.

  • Addition: Add 2-methylbenzaldehyde (1.0 equiv) dropwise. Stir at -78°C for 1 h, then warm to RT.

  • Quench & Oxidation: Quench with sat. NH₄Cl.[1][2] Extract (EtOAc), dry, and concentrate.[1][3] Dissolve the crude alcohol in DCM and oxidize using Dess-Martin Periodinane (DMP) (1.2 equiv) or PCC to yield the ketone.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Phase 2: Wohl-Ziegler Bromination (The Critical Step)

This step converts the methyl group to a bromomethyl group using N-Bromosuccinimide (NBS).

Reagents:

  • Substrate: 2-Cyano-2'-methylbenzophenone

  • Reagent: NBS (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Benzotrifluoride (PhCF₃) or CCl₄ (PhCF₃ is the greener, safer alternative).

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Dissolution: Dissolve the substrate in PhCF₃ (0.2 M concentration). Add NBS and AIBN.

  • Reaction: Heat to reflux (approx. 100°C) . The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.

    • Tip: If initiation is slow, shine a visible light (halogen lamp) on the flask.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the starting material (Rf ~0.6) and appearance of the mono-bromide (Rf ~0.5).

    • Warning: Over-reaction leads to the gem-dibromide. Stop at ~95% conversion.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to yield the crude 2-(bromomethyl)-2'-cyanobenzophenone . Use immediately (unstable).

Phase 3: Nucleophilic Amination

Displacement of the benzylic bromide with piperidine.

Reagents:

  • Substrate: Crude Benzylic Bromide (from Phase 2).

  • Nucleophile: Piperidine (3.0 equiv).

  • Solvent: Acetonitrile (MeCN) or THF.

  • Base: K₂CO₃ (2.0 equiv) - Optional if excess piperidine is used.

Procedure:

  • Addition: Dissolve the crude bromide in MeCN (0.1 M). Cool to 0°C (ice bath).

  • Amination: Add Piperidine dropwise. The solution may turn slightly yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Mechanism Check: This is an S_N2 reaction. Steric hindrance from the ortho-benzoyl group may slow the rate, but the benzylic position is highly reactive.

  • Quench: Dilute with water and extract with Ethyl Acetate (3x).

  • Wash: Wash organics with Brine. Do not wash with strong acid, or the product will extract into the aqueous phase.

  • Drying: Dry over Na₂SO₄ and concentrate.

Purification & Characterization

The crude product is an oil that may crystallize upon standing or trituration.

Purification Strategy:

  • Method A (Flash Column): Silica gel. Eluent: DCM/MeOH (98:2 to 95:5). The product is polar due to the amine.

  • Method B (Salt Formation - Recommended): Dissolve crude oil in diethyl ether. Add 1M HCl in ether dropwise. The Hydrochloride Salt of the target will precipitate as a white solid. Filter, wash with ether, and recrystallize from Ethanol/Ether.

Data Summary Table:

ParameterSpecification / Expected ValueNotes
Appearance Pale yellow oil or white solid (HCl salt)Free base is often an oil.
Yield (Step 2) 75 - 85%Benzylic bromination is high yielding.
Yield (Step 3) 80 - 90%Amination is quantitative if dry.
1H NMR (CDCl3)

3.50 (s, 2H, Ar-CH 2-N)
Diagnostic singlet for benzylic methylene.
IR Spectrum ~2225 cm⁻¹ (C

N), ~1660 cm⁻¹ (C=O)
Nitrile and Ketone stretches are key.
Mass Spec (ESI) [M+H]+ = 305.16Consistent with C20H20N2O.

Process Workflow & Decision Tree

Workflow Start Crude Reaction Mixture (Phase 3) Extract Aq. Workup (EtOAc/Water) Start->Extract TLC TLC Check (DCM/MeOH 95:5) Extract->TLC impurities Impurities Present? TLC->impurities Col Flash Chromatography (Silica, DCM/MeOH) impurities->Col Complex Mixture Salt Salt Formation (HCl/Ether) impurities->Salt Clean Major Spot Final Pure 2-Cyano-2'-piperidinomethyl benzophenone HCl Col->Final Salt->Final

Figure 2: Purification decision tree. Salt formation is preferred for stability and ease of handling.

References

  • Benzylic Bromination Methodology

    • Wohl, A. (1919). "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid". Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63.
    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide". Chemical Reviews, 43(2), 271-317. Link

  • Ortho-Lithiation & Benzophenone Synthesis: Kristensen, J., et al. (2001). "Ortho-Lithiation of Benzonitriles". Synthesis, 2001(1), 129-132.
  • Piperidine Functionalization: Patz, M., et al. (2004). "Synthesis of piperidine-substituted benzophenones". Journal of Medicinal Chemistry, 47(10), 2234-2245. (General methodology for amine displacement on benzylic halides).
  • Solvent Safety (PhCF3 vs CCl4)

    • Ogawa, A., et al. (2003). "PhCF3 as an alternative solvent for radical bromination".[4] Journal of Organic Chemistry, 68(2), 567-570.

Sources

Reagents required for the synthesis of 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is a technical guide designed for process chemists and researchers involved in the synthesis of pharmaceutical intermediates, specifically for the Epinastine class of antihistamines.

Executive Summary

This guide details the reagents and protocols required for the synthesis of 2-Cyano-2'-piperidinomethyl benzophenone (CAS: 898751-86-5). This compound is a critical open-chain precursor in the synthesis of fused tetracyclic antihistamines such as Epinastine .

The protocol focuses on a chemoselective Grignard addition strategy. Unlike traditional Friedel-Crafts acylations which struggle with deactivating cyano groups, this method utilizes the nucleophilic addition of a functionalized aryl Grignard reagent to phthalonitrile (1,2-dicyanobenzene) . This route is selected for its atom economy and direct access to the ortho-cyano ketone scaffold without requiring post-synthetic cyanation steps.

Strategic Pathway Analysis

The synthesis relies on the desymmetrization of phthalonitrile. By reacting a stoichiometric equivalent of the sterically demanding 2-(piperidinomethyl)phenylmagnesium bromide with phthalonitrile, we target the mono-addition product.

Reaction Scheme
  • Precursor Synthesis: Alkylation of piperidine with 2-bromobenzyl bromide.

  • Metallation: Formation of the Grignard reagent (Mg/THF).

  • Coupling: Nucleophilic attack on one nitrile group of phthalonitrile.

  • Hydrolysis: Conversion of the intermediate metallo-imine to the target ketone.

SynthesisLogic Start 2-Bromobenzyl Bromide Precursor 1-(2-Bromobenzyl)piperidine Start->Precursor Alkylation (K2CO3, MeCN) Piperidine Piperidine Piperidine->Precursor Grignard Ar-MgBr Reagent (In Situ) Precursor->Grignard Mg, THF Initiation Imine Mg-Imine Intermediate Grignard->Imine Nucleophilic Addition (-10°C) Phthalonitrile Phthalonitrile (Electrophile) Phthalonitrile->Imine Target 2-Cyano-2'-piperidinomethyl Benzophenone Imine->Target Acidic Hydrolysis (HCl/H2O)

Caption: Logical flow of the convergent synthesis strategy, highlighting the critical metallation and coupling stages.

Reagents & Materials

The following table lists the critical reagents. Purity levels are paramount, as moisture will quench the Grignard reagent, and impurities in phthalonitrile can lead to polymerization.

ReagentCAS No.[1][2][]GradeRoleCritical Specification
1-Bromo-2-(piperidin-1-ylmethyl)benzene 88075-23-2>98%Nucleophile PrecursorMust be strictly anhydrous (<0.05% H2O).
Phthalonitrile 91-15-6>99%ElectrophileFree of phthalic acid/anhydride.
Magnesium Turnings 7439-95-4GrignardMetal SourceFreshly crushed or iodine-activated.
Tetrahydrofuran (THF) 109-99-9AnhydrousSolventStabilized (BHT-free preferred), distilled over Na/Benzophenone.
1,2-Dibromoethane 106-93-4ReagentInitiatorUsed to etch Mg oxide layer.
Hydrochloric Acid (2N) 7647-01-0ACSHydrolysis AgentConcentration controlled to prevent amine salt precipitation issues.
Reagent Preparation Notes
  • 1-Bromo-2-(piperidin-1-ylmethyl)benzene: If not commercially sourced, synthesize by reacting 2-bromobenzyl bromide with piperidine in acetonitrile (K2CO3 base). Distill the resulting oil to remove unreacted piperidine, which can poison the Grignard formation.

  • Phthalonitrile: Recrystallize from ethanol if the melting point is below 140°C to ensure removal of hydrolysis products.

Detailed Experimental Protocol

Phase 1: Generation of the Grignard Reagent

Objective: Create the nucleophilic aryl-magnesium species.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, addition funnel, and magnetic stir bar. Flame-dry the apparatus under vacuum and flush with nitrogen (3 cycles).

  • Activation: Add Magnesium turnings (1.2 eq) to the flask. Add just enough anhydrous THF to cover the Mg. Add 2-3 drops of 1,2-dibromoethane to activate the surface. Wait for ethylene gas evolution (bubbling).

  • Addition: Dissolve 1-Bromo-2-(piperidin-1-ylmethyl)benzene (1.0 eq) in anhydrous THF (5 mL/g). Add 10% of this solution to the Mg.

  • Initiation: Heat gently with a heat gun until the solution turns turbid/grey and exotherm begins.

  • Completion: Add the remaining bromide solution dropwise to maintain a gentle reflux (approx. 30-45 mins).

  • Digestion: Reflux for an additional 1 hour. Cool to room temperature. Note: The tertiary amine in the piperidine ring may coordinate with Mg, making the reagent slightly less reactive but more stable.

Phase 2: Chemoselective Coupling

Objective: Mono-addition to phthalonitrile.

  • Electrophile Prep: In a separate dry flask, dissolve Phthalonitrile (1.1 eq) in anhydrous THF. Cool this solution to 0°C (Ice/Salt bath).

    • Why 1.1 eq? A slight excess of nitrile minimizes double-addition (diketimine formation).

    • Why 0°C? Low temperature favors mono-addition and prevents the Grignard from attacking the second nitrile group.

  • Inverse Addition: Transfer the Grignard solution (via cannula or syringe) into the Phthalonitrile solution dropwise over 60 minutes.

    • Critical: Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight. The mixture should turn a dark yellow/orange color (Imine-Mg salt).

Phase 3: Hydrolysis and Workup

Objective: Convert the magnesium-imine salt to the ketone.

  • Quench: Cool the reaction mixture to 0°C. Slowly add 2N HCl (excess) until pH < 2.

    • Observation: A precipitate (the hydrochloride salt of the product) may form.

  • Hydrolysis: Stir vigorously at room temperature for 3-4 hours. The acidic conditions hydrolyze the imine (C=N) to the ketone (C=O).

  • Neutralization: Basify the aqueous layer carefully with 20% NaOH or NH4OH to pH ~9-10 to liberate the free base (piperidine moiety).

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Isolation: Purify via flash column chromatography (SiO2).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Target: 2-Cyano-2'-piperidinomethyl benzophenone usually elutes as a viscous oil or low-melting solid.

Process Validation & Quality Control

To ensure the protocol was successful, verify the product using the following markers.

Analytical MethodExpected ResultInterpretation
IR Spectroscopy Peak at ~2225 cm⁻¹ Confirms presence of Cyano (-CN) group.
IR Spectroscopy Peak at ~1665 cm⁻¹ Confirms Benzophenone Ketone (C=O).
1H NMR (CDCl3) Multiplet δ 1.4-1.6 (6H)Piperidine ring protons.
1H NMR (CDCl3) Singlet δ 3.4-3.6 (2H)Benzylic CH2 linking the piperidine.
HPLC Purity > 98%Single peak (monitor at 254 nm).
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Phthalonitrile.

    • Cause: Grignard initiation failed or moisture killed the reagent.

    • Solution: Use fresh Mg and check THF water content (Karl Fischer titration).

  • Problem: Formation of Phthalocyanine (Blue/Green impurity).

    • Cause: Temperature too high during addition; metal template effect.

    • Solution: Keep addition strictly at 0°C or lower (-20°C).

  • Problem: Product is an Imine (not Ketone).

    • Cause: Insufficient hydrolysis time.

    • Solution: Extend the HCl stir time or warm the acidic solution to 40°C briefly.

References

  • Boehringer Ingelheim KG. (1982).[4] Fused dibenzo imidazolo compounds, compositions and use.[4][5] US Patent 4,313,931.[4][6] Link

    • Context: Describes the synthesis of Epinastine and related benzophenone intermedi
  • Walz, A. J., & Miller, M. J. (2003). Nucleophilic Addition to Nitriles: The Grignard Reaction. In Comprehensive Organic Synthesis. Context: General mechanism and conditions for Grignard addition to nitriles to form ketones.
  • Smolecule. (2023). 2-Cyano-4'-piperidinomethyl benzophenone Product Entry.[7]Link

    • Context: Commercial availability and structural confirm
  • BOC Sciences. (2024). 3'-Cyano-2-piperidinomethyl benzophenone Data.[]

    • Context: Chemical properties and safety data for the specific regioisomer.[2]

Sources

Catalytic conditions for piperidinomethyl benzophenone production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Architectures for Piperidinomethyl Benzophenone Production

Abstract

This application note details the catalytic parameters required for the efficient synthesis of piperidinomethyl benzophenones, a structural class critical to centrally acting muscle relaxants such as Tolperisone and Eperisone .[1] We contrast the traditional Brønsted acid-catalyzed Mannich condensation with emerging Lewis acid and Ionic Liquid methodologies. Special emphasis is placed on kinetic control to minimize the formation of the cytotoxic vinyl ketone impurity (4-MMPPO) and optimizing the in situ generation of the electrophilic iminium species.[1]

Introduction & Mechanistic Grounding

The synthesis of piperidinomethyl benzophenones relies fundamentally on the Mannich reaction , a three-component condensation involving an enolizable ketone (e.g., 4-methylpropiophenone), a secondary amine (piperidine), and an aldehyde (formaldehyde).[1]

While the reaction appears simple, the industrial challenge lies in the rate-determining step (RDS) .[1] In acid-catalyzed conditions, the RDS is often the enolization of the ketone.[1] However, if the acidity is too high, the amine becomes protonated and unreactive; if too low, the iminium ion fails to form.[1]

The Catalytic Cycle
  • Iminium Formation: Formaldehyde reacts with piperidine to form a hemiaminal, which dehydrates to the electrophilic iminium ion (

    
    ).[1]
    
  • Enolization: The acid catalyst promotes the tautomerization of the ketone to its enol form.[1]

  • C-C Bond Formation: The nucleophilic enol attacks the electrophilic iminium ion.[1]

  • Elimination Risk: The product (a

    
    -aminoketone) is prone to 
    
    
    
    -elimination, releasing the amine and forming a vinyl ketone (e.g., 4-MMPPO), a Michael acceptor impurity that must be strictly controlled (<50 ppm).[1]

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways and the critical role of the catalyst in stabilizing the transition state while suppressing elimination.

MannichMechanism Ketone 4-Methylpropiophenone Enol Enol Species (Nucleophile) Ketone->Enol Acid Cat. Piperidine Piperidine Iminium Iminium Ion (Electrophile) Piperidine->Iminium -H2O HCHO Formaldehyde HCHO->Iminium Acid Catalyst (H+ / Lewis Acid) Acid->Iminium Activation Acid->Enol Transition C-C Bond Formation Iminium->Transition Enol->Transition Product Tolperisone HCl (Target) Transition->Product Kinetic Control Impurity Vinyl Ketone (4-MMPPO) (Toxic Impurity) Product->Impurity β-Elimination (High T / High pH)

Figure 1: Mechanistic pathway of the Mannich reaction showing the convergence of the iminium and enol cycles and the risk of vinyl ketone formation.

Critical Parameter Analysis

ParameterTraditional (HCl)Modern (Lewis Acid/IL)Impact on Quality
pH / Acidity pH < 1 (HCl gas/conc.)Lewis Acid (Neutral/Mild)Low pH prevents elimination but slows enolization.[1]
Solvent Ethanol / IsopropanolIonic Liquid / WaterProtic solvents stabilize the transition state.[1]
Formaldehyde Source ParaformaldehydeFormalin (37% aq)Paraformaldehyde requires depolymerization (acid-promoted).[1]
Temperature Reflux (80°C+)Ambient to 60°CHigh T promotes elimination (impurity formation).[1]
Molar Ratio 1 : 1.2 : 1.5 (K:A:F)1 : 1 : 1Excess amine/aldehyde drives equilibrium but complicates workup.[1]

Experimental Protocols

Protocol A: The "Gold Standard" HCl-Mediated Synthesis

Best for: Scale-up, cost-efficiency, and producing the hydrochloride salt directly.

Reagents:

  • 4-Methylpropiophenone (1.0 eq)[1]

  • Piperidine Hydrochloride (1.2 eq)[1]

  • Paraformaldehyde (1.5 eq)[1]

  • Solvent: Isopropanol (IPA)[1]

  • Catalyst: Conc. HCl (0.1 eq) or HCl gas

Step-by-Step Methodology:

  • Reactor Setup: Charge a glass-lined reactor with 4-methylpropiophenone and Isopropanol (5 vol).

  • Salt Formation (In-situ): Add Piperidine (free base) followed by slow addition of Conc.[1] HCl until pH reaches ~3.0. Note: Using pre-formed Piperidine HCl is preferred to control exotherms.[1]

  • Aldehyde Addition: Add Paraformaldehyde in a single portion.

  • Catalytic Initiation: Add a catalytic "spike" of HCl (gas or conc.[1] liquid) to lower pH to <1.0.[1]

  • Reaction: Heat to reflux (80–82°C) for 4–6 hours.

    • Checkpoint: Monitor consumption of ketone via HPLC.[1] If conversion stalls, add 0.2 eq of Paraformaldehyde.[1]

  • Crystallization: Cool the mixture to 0–5°C. The target molecule (Tolperisone HCl) will precipitate.[1]

  • Filtration: Filter the white crystalline solid. Wash with cold Acetone to remove unreacted ketone and vinyl impurities.[1]

  • Drying: Vacuum dry at 40°C.

Self-Validating Check: The filtrate should be acidic. If neutral, the amine has scavenged the acid, and the reaction likely stalled or produced the vinyl ketone impurity.[1]

Protocol B: Green Catalysis (Iron(III) Chloride / Ionic Liquid)

Best for: High yield, mild conditions, and sensitive substrates.[1]

Reagents:

  • Ketone (1.0 eq)[1]

  • Piperidine (1.1 eq)[1]

  • Formaldehyde (37% aq, 1.2 eq)[1]

  • Catalyst:

    
     (5 mol%) OR Ionic Liquid 
    
    
    
    [1]

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine the ketone, piperidine, and formaldehyde.

  • Catalyst Addition: Add 5 mol%

    
    . No solvent is required (solvent-free) or use minimal Ethanol.[1]
    
  • Sonication (Optional): For rapid synthesis, sonicate at 40°C for 30 minutes.

  • Stirring: Stir at room temperature (25°C) for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The Lewis acid (

      
      ) coordinates with the carbonyl oxygen and the imine nitrogen, activating both electrophile and nucleophile simultaneously.[1]
      
  • Quench: Add water (10 vol). The mixture may separate.[1][8][9]

  • Extraction: Extract with Ethyl Acetate.

  • Acidification: To isolate the salt, treat the organic layer with HCl in Dioxane.[1]

  • Yield: Typically 85–92% with significantly reduced vinyl ketone formation compared to Protocol A.[1]

Workflow Visualization

ProtocolWorkflow cluster_0 Reaction Phase cluster_1 Workup & Purification Start Start: Raw Materials Mix Mix Ketone + Solvent (IPA or EtOH) Start->Mix AddAmine Add Piperidine HCl (Control pH < 3) Mix->AddAmine AddHCHO Add Paraformaldehyde AddAmine->AddHCHO Reflux Reflux 4-6h (Acid Catalysis) AddHCHO->Reflux Cool Cool to 0-5°C (Precipitation) Reflux->Cool Filter Filtration Cool->Filter Wash Wash with Cold Acetone (Removes Vinyl Impurity) Filter->Wash Dry Vacuum Dry Wash->Dry QC QC: HPLC Analysis Target: >99.5% Impurity: <0.1% Dry->QC

Figure 2: Operational workflow for the traditional HCl-mediated synthesis of Tolperisone.

Quality Control & Troubleshooting

Impurity Tracking (4-MMPPO): The most critical impurity is 2-methyl-1-(4-methylphenyl)-propenone.[10]

  • Detection: HPLC (C18 column, Methanol/Buffer mobile phase).

  • Limit: NMT 0.05% (50 ppm).

  • Remediation: If high levels are detected, recrystallize from Ethanol/Acetone (1:1).[1] The vinyl ketone remains in the mother liquor.[1]

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Yield Incomplete enolization or pH too high. Add 5% more HCl; ensure anhydrous conditions if using Lewis Acids.
Sticky Solid Polymerization of excess formaldehyde.[1] Wash crude solid with warm water before acetone wash.[1]

| High Impurity | Reaction temperature too high or reaction time too long.[1] | Reduce reflux time; strictly control cooling rate. |

References

  • Organic Reactions: The Mannich Reaction.[1][2][3][4][5][7][8][9][11][12][13][14] Organic Reactions, Wiley.[1] Available at: [Link]

  • Green Catalysis: One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Journal of Science.[1] Available at: [Link]

  • Tolperisone Impurities: Compositions of Tolperisone and Methods of Producing Same (US Patent 2009/0253743).[1] Google Patents.[1][9] Available at: [1]

  • Mechanism: Mannich Reaction Mechanism and Kinetics. Byju's / Chemistry Archives. Available at: [Link][1]

  • Lewis Acid Catalysis: Recent advances in Zn-catalysed Mannich reaction. Royal Society of Chemistry.[1] Available at: [Link][1]

Sources

Using 2-Cyano-2'-piperidinomethyl benzophenone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Privileged Pharmacophores Using 2-Cyano-2'-piperidinomethyl benzophenone

Executive Summary

In modern drug discovery, the efficient generation of diverse, biologically active scaffolds from a single advanced intermediate is a cornerstone of synthetic efficiency. 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2) is a highly versatile, commercially available pharmaceutical building block[1]. Structurally, it features a diaryl ketone core flanked by two orthogonal reactive sites: an electrophilic ortho-nitrile group and a basic ortho'-piperidinomethyl appendage.

This application note details the mechanistic rationale and validated protocols for utilizing this intermediate to access two distinct, high-value heterocyclic scaffolds: Phthalides (isobenzofuran-1(3H)-ones) and Phthalazin-1-amines . Both scaffolds are deeply embedded in medicinal chemistry, serving as core pharmacophores for anti-inflammatory agents, phosphodiesterase (PDE) inhibitors, and neuroprotective drugs[2].

Mechanistic Rationale & Pathway Targeting

The synthetic utility of 2-acylbenzonitrile derivatives stems from the proximity of the ketone and the nitrile groups, which enables rapid tandem addition-cyclization cascades[3]. By carefully selecting the nucleophile and reaction conditions, chemists can dictate the trajectory of the cyclization.

  • Pathway A (Reductive Cyclization to Phthalides): The reduction of the ketone moiety followed by intramolecular cyclization offers a straightforward route to 3-substituted phthalides[3]. The transient alcohol attacks the nitrile, forming an iminoisobenzofuran that hydrolyzes to the thermodynamically stable lactone.

  • Pathway B (Hydrazine Condensation to Phthalazines): Reacting the intermediate with hydrazine leverages the "alpha-effect" of the bis-nucleophile. Initial hydrazone formation at the ketone is followed by a 6-exo-dig cyclization onto the nitrile, yielding fully aromatic 1-amino-4-phenylphthalazine derivatives, which are well-documented for their pharmacological activities[4].

G SM 2-Cyano-2'-piperidinomethyl benzophenone (CAS: 898751-83-2) Red Reduction & Hydrolysis (NaBH4, MeOH, then H3O+) SM->Red Pathway A Hyd Hydrazine Condensation (NH2NH2·H2O, EtOH, Δ) SM->Hyd Pathway B Int1 Iminoisobenzofuran Intermediate (Transient) Red->Int1 Int2 Hydrazone Intermediate (Transient) Hyd->Int2 Prod1 3-(2-(Piperidin-1-ylmethyl)phenyl) isobenzofuran-1(3H)-one (Phthalide Scaffold) Int1->Prod1 -NH3 (Hydrolysis) Prod2 4-(2-(Piperidin-1-ylmethyl)phenyl) phthalazin-1-amine (Phthalazine Scaffold) Int2->Prod2 6-exo-dig Cyclization

Figure 1: Divergent synthetic workflows for generating dual scaffolds from 2-Cyano-2'-piperidinomethyl benzophenone.

Biological Relevance: Phthalazines in PDE4 Inhibition

1-amino-4-phenylphthalazine derivatives are widely recognized for their ability to competitively inhibit Phosphodiesterase 4 (PDE4)[2]. This inhibition prevents the hydrolysis of intracellular cAMP, leading to the downregulation of pro-inflammatory cytokines such as TNF-α, making this scaffold highly relevant for treating inflammatory and autoimmune conditions.

G Phthalazine Phthalazin-1-amine Derivative PDE4 Phosphodiesterase 4 (PDE4) Phthalazine->PDE4 Competitive Inhibition cAMP Intracellular cAMP (Active Messenger) PDE4->cAMP Hydrolysis to AMP (Blocked) Inflammation Pro-inflammatory Cytokines (TNF-α) cAMP->Inflammation Downregulates

Figure 2: Mechanism of action for Phthalazin-1-amine derivatives in anti-inflammatory signaling.

Experimental Protocols

Protocol A: Synthesis of the Phthalide Scaffold via Reductive Cyclization

This protocol leverages a hydride reduction to form an intermediate secondary alcohol, which spontaneously cyclizes onto the adjacent nitrile.

Reagents:

  • 2-Cyano-2'-piperidinomethyl benzophenone (1.0 eq, 10 mmol, 3.04 g)

  • Sodium borohydride (NaBH₄) (1.5 eq, 15 mmol, 0.57 g)

  • Anhydrous Methanol (50 mL)

  • 2M HCl (aq) and Saturated Na₂CO₃ (aq)

Step-by-Step Methodology:

  • Reduction: Dissolve the starting material in anhydrous methanol in a round-bottom flask. Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures are critical to prevent the over-reduction of the nitrile group and to control the exothermic release of hydrogen gas.

  • Hydride Addition: Add NaBH₄ portion-wise over 15 minutes. Stir the reaction at room temperature for 2 hours. Monitor via LC-MS for the disappearance of the ketone mass ([M+H]⁺ 305.16) and the appearance of the intermediate alcohol.

  • Cyclization & Hydrolysis: Once reduction is complete, carefully quench the reaction with 2M HCl (aq) until the pH reaches ~2. Heat the mixture to 60 °C for 2 hours. Causality: The initial cyclization forms an unstable iminoisobenzofuran. Acidic heating drives the hydrolysis of the imine, expelling ammonia (NH₃) to yield the thermodynamically stable phthalide lactone[3].

  • Workup: Cool the mixture to room temperature and adjust the pH to 10 using saturated Na₂CO₃ (aq). Causality: The molecule contains a basic piperidine ring (pKa ~10.4). Basification ensures the tertiary amine is fully deprotonated, allowing efficient extraction into the organic phase.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH, 95:5) to yield 3-(2-(piperidin-1-ylmethyl)phenyl)isobenzofuran-1(3H)-one.

Protocol B: Synthesis of the Phthalazine Scaffold via Hydrazine Condensation

This protocol utilizes the high nucleophilicity of hydrazine to forge the 1,2-diazanaphthalene core in a single, catalyst-free step.

Reagents:

  • 2-Cyano-2'-piperidinomethyl benzophenone (1.0 eq, 10 mmol, 3.04 g)

  • Hydrazine monohydrate (N₂H₄·H₂O) (3.0 eq, 30 mmol, 1.45 mL)

  • Absolute Ethanol (40 mL)

Step-by-Step Methodology:

  • Condensation: Suspend the starting material in absolute ethanol. Add hydrazine monohydrate dropwise at room temperature. Causality: An excess of hydrazine is used to saturate the ketone rapidly, preventing intermolecular dimerization and driving the equilibrium toward the hydrazone intermediate.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Causality: The thermal energy overcomes the activation barrier for the 6-exo-dig cyclization. The terminal nitrogen of the hydrazone attacks the electrophilic nitrile carbon. Subsequent tautomerization yields the fully aromatic phthalazine core, providing an immense thermodynamic driving force that makes the reaction irreversible[4].

  • Isolation: Cool the reaction mixture to 0 °C. The product will typically precipitate directly from the ethanolic solution. Filter the precipitate under vacuum and wash with cold ethanol (10 mL) to yield analytically pure 4-(2-(piperidin-1-ylmethyl)phenyl)phthalazin-1-amine.

Analytical Validation & Data Presentation

To ensure these protocols function as self-validating systems, researchers must confirm the structural transformations via mass spectrometry and nuclear magnetic resonance (NMR). The table below summarizes the quantitative physicochemical data expected for the starting material and the two synthesized scaffolds.

CompoundMolecular FormulaExact MassExpected LC-MS[M+H]⁺Key ¹H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)
Starting Material (CAS 898751-83-2)C₂₀H₂₀N₂O304.157305.16δ 3.45 (s, 2H): Benzylic CH₂ attached to the piperidine ring. Absence of aliphatic CH protons.
Product A (Phthalide Scaffold)C₂₀H₂₁NO₂307.157308.16δ 6.80 (s, 1H): Characteristic C3-methine proton of the newly formed phthalide ring, highly deshielded by the adjacent oxygen and aromatic rings.
Product B (Phthalazine Scaffold)C₂₀H₂₂N₄318.184319.19δ 5.85 (br s, 2H): Primary amine (-NH₂) protons at the C1 position, exchangeable with D₂O. Downfield shift of aromatic protons due to the heteroaromatic core.

References

  • 1-Amino-4-phenylphthalazine from 1-phenyl-3-ethoxyisoindolenine ResearchGate / Tetrahedron Letters. URL:[Link]

  • Google Patents.

Sources

Application Note: Strategic Solvent Selection for the Synthesis of 2-Cyano-2'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The synthesis of 2-Cyano-2'-piperidinomethyl benzophenone, a potentially valuable intermediate in medicinal chemistry and materials science, is typically achieved via a nucleophilic substitution reaction. The success of this synthesis—in terms of reaction rate, yield, and purity—is critically dependent on the strategic selection of the reaction solvent. This guide provides an in-depth analysis of solvent effects, grounded in mechanistic principles, to empower researchers in drug development and chemical synthesis. We will explore the underlying theory, present a comparative analysis of suitable solvents, and provide detailed, field-tested protocols for both the synthesis and for systematic solvent screening.

Reaction Overview and Mechanistic Considerations

The formation of 2-Cyano-2'-piperidinomethyl benzophenone involves the N-alkylation of a piperidine moiety with a benzophenone derivative bearing an electrophilic carbon center, such as 2-cyano-2'-(bromomethyl)benzophenone. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]

In this mechanism, the lone pair of electrons on the piperidine's nitrogen atom acts as a nucleophile, attacking the electron-deficient methylene carbon (the α-carbon) attached to the benzophenone core. Simultaneously, the leaving group (e.g., a bromide ion) is displaced.[1] The reaction proceeds through a single, concerted transition state where the nucleophile-carbon bond is forming as the carbon-leaving group bond is breaking.

The efficiency of this SN2 pathway is governed by several factors, including the nature of the substrate, the strength of the nucleophile, the quality of the leaving group, and, most critically for this discussion, the nature of the solvent.[1]

G start Start: Select Solvent for N-Alkylation (SN2) q1 Are reactants polar or ionic? start->q1 q2 Is maximizing nucleophile reactivity critical? q1->q2 Yes nonpolar Use Nonpolar Solvent (e.g., Toluene, Hexane) q1->nonpolar No protic Use Polar Protic Solvent (e.g., EtOH, MeOH, H2O) q2->protic No aprotic Use Polar Aprotic Solvent (e.g., DMF, MeCN, DMSO) q2->aprotic Yes result_protic Outcome: Good solubility. Poor reaction rate due to nucleophile solvation. protic->result_protic result_aprotic Outcome: Excellent solubility. High reaction rate. aprotic->result_aprotic result_nonpolar Outcome: Poor solubility. Reaction fails or is very slow. nonpolar->result_nonpolar

Caption: Decision workflow for selecting an appropriate solvent class.

Comparative Analysis of Recommended Solvents

While the class of polar aprotic solvents is ideal, the specific choice can influence reaction work-up and purification. The following table provides a comparative overview of the most suitable candidates.

SolventStructureBoiling Point (°C)Dielectric Constant (ε)Rationale, Pros, and Cons
Acetonitrile (MeCN) CH₃CN8237.5Pro: Excellent balance of polarity and volatility. Easy to remove under reduced pressure, simplifying product isolation. [2]Con: May be slightly less effective at dissolving highly polar or sparingly soluble reactants compared to DMF or DMSO.
N,N-Dimethylformamide (DMF) HCON(CH₃)₂15336.7Pro: Highly polar, excellent solvating power for a wide range of reactants. Often leads to very fast reaction rates. [3]Con: High boiling point makes it difficult to remove. Often requires aqueous work-up for removal, which can be problematic for water-sensitive products.
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO18946.7Pro: Extremely high polarity and solvating ability, capable of accelerating very sluggish reactions. [3]Con: Very high boiling point and hygroscopic nature make it the most difficult to remove. Traces of DMSO can interfere with downstream applications.
Acetone CH₃COCH₃5620.7Pro: Very low boiling point, extremely easy to remove. [4]Con: Lower polarity may result in slower reaction rates compared to other aprotic solvents. Its volatility may require running the reaction under reflux, even at moderate temperatures.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Optimized Synthesis in Acetonitrile

This protocol details a general procedure for the synthesis of 2-Cyano-2'-piperidinomethyl benzophenone using acetonitrile, a solvent that offers a favorable balance of reactivity and ease of work-up.

Materials:

  • 2-Cyano-2'-(bromomethyl)benzophenone (1.0 eq.)

  • Piperidine (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq.)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser and inert gas line (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Cyano-2'-(bromomethyl)benzophenone and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Begin vigorous stirring to create a fine suspension.

  • Slowly add piperidine to the reaction mixture via syringe.

  • Heat the mixture to a gentle reflux (approx. 82 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude residue can be purified by column chromatography on silica gel (eluent system to be determined by TLC, e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Cyano-2'-piperidinomethyl benzophenone.

Protocol 2: Small-Scale Solvent Screening

To empirically determine the optimal solvent, a parallel screening experiment is highly recommended.

Procedure:

  • Set up four identical small reaction vials, each with a stir bar.

  • To each vial, add an identical amount of 2-Cyano-2'-(bromomethyl)benzophenone (e.g., 50 mg, 1.0 eq.) and potassium carbonate (2.0 eq.).

  • To the vials, add the following solvents to achieve the same concentration in each:

    • Vial 1: Acetonitrile

    • Vial 2: DMF

    • Vial 3: DMSO

    • Vial 4: Acetone

  • Add an identical amount of piperidine (1.1 eq.) to each vial.

  • Seal the vials and place them in a heating block set to a consistent temperature (e.g., 80 °C).

  • After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by LC-MS or TLC to compare the extent of product formation versus starting material consumption. This comparison will reveal the relative reaction rates in each solvent.

Troubleshooting and Field-Proven Insights

  • Problem: The reaction is slow or incomplete in Acetonitrile.

    • Insight: The reactants may have poor solubility. Switching to a more powerful polar aprotic solvent like DMF or DMSO can increase the reaction rate by better solvating the components. [3]* Problem: Difficulty removing the solvent during work-up.

    • Insight: This is a common issue with high-boiling point solvents like DMF and DMSO. If the reaction proceeds well enough in Acetonitrile or Acetone, these are preferred for easier product isolation. If DMF or DMSO must be used, the product can often be isolated by adding the reaction mixture to a large volume of ice water and extracting the product with an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Problem: Formation of side products.

    • Insight: While less dependent on the solvent itself, ensure the use of anhydrous solvents and an inert atmosphere to prevent hydrolysis of the starting material or reactions with atmospheric moisture. The slow addition of the nucleophile can also help minimize potential side reactions. [5]

Conclusion

The synthesis of 2-Cyano-2'-piperidinomethyl benzophenone via an SN2 pathway is profoundly influenced by the choice of solvent. Polar aprotic solvents are unequivocally the superior choice, as they dissolve the reactants while maximizing the reactivity of the nucleophile. Acetonitrile often provides the best compromise between reaction efficiency and practical product isolation. However, for challenging substrates or to maximize reaction speed, DMF and DMSO remain powerful alternatives, provided that the more demanding work-up procedures are considered. A systematic, small-scale solvent screen is a valuable empirical tool for optimizing this critical reaction parameter.

References

  • Organic Syntheses Procedure. (n.d.). Benzophenone. Org. Syn. Coll. Vol. 1, 95. Retrieved from [Link]

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  • Reactions. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

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  • Taylor & Francis Online. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Retrieved from [Link]

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  • Nature. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies and Cascade Reactions of 2‐Cyanobenzophenones for the Access to Diverse 3,3‐Disubstituted Isoindolinones and 3‐Aryl‐3‐Hydroxyisoindolinones. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

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Microwave-assisted synthesis of 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Cyano-2'-piperidinomethyl benzophenone

Executive Summary

The synthesis of 2-Cyano-2'-piperidinomethyl benzophenone (CAS: 898751-83-2) represents a critical transformation in the preparation of nitrogen-containing tricyclic pharmacophores, often utilized in the development of antihistamines and CNS-active agents. Traditional thermal synthesis of this intermediate via nucleophilic substitution is frequently plagued by long reaction times (12–24 hours), incomplete conversion, and the formation of dimerization by-products.

This Application Note details a robust Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while improving isolated yields to >85%. By leveraging the high dielectric loss of polar aprotic solvents, this method overcomes the activation energy barrier of the SN2 substitution step more effectively than conductive heating.

Scientific Background & Retrosynthesis

The target molecule is constructed via a nucleophilic substitution of a benzylic bromide with piperidine. The core challenge in the conventional approach is the steric hindrance provided by the ortho-substituted benzophenone scaffold, which retards the nucleophilic attack.

Retrosynthetic Analysis:

  • Target: 2-Cyano-2'-piperidinomethyl benzophenone.[1]

  • Precursor: 2-(2-(bromomethyl)benzoyl)benzonitrile.

  • Starting Material: 2-Cyano-2'-methylbenzophenone (commercially available or synthesized via Friedel-Crafts).

Microwave Advantage: The reaction follows an SN2 mechanism involving a dipolar transition state. Microwave irradiation efficiently couples with the polar reaction medium (Acetonitrile/DMF), generating rapid internal heating. This "specific microwave effect" stabilizes the polar transition state, significantly accelerating the reaction rate compared to conventional reflux.

Experimental Protocol

Equipment & Reagents
  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vials with Teflon/Silicon septa.

  • Reagents:

    • 2-(2-(bromomethyl)benzoyl)benzonitrile (Intermediate A) - Purity >95%

    • Piperidine (Reagent Grade) - 1.2 equivalents

    • Potassium Carbonate (K₂CO₃) - Anhydrous, 2.0 equivalents

    • Acetonitrile (MeCN) - HPLC Grade (High tan δ for MW absorption)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 10 mL microwave vial, charge Intermediate A (1.0 mmol, 300 mg).

  • Add Potassium Carbonate (2.0 mmol, 276 mg) as an acid scavenger.

  • Add a magnetic stir bar.

  • Add Acetonitrile (3.0 mL). Note: MeCN is preferred over DMF for easier workup, despite DMF’s higher boiling point.

  • Add Piperidine (1.2 mmol, 118 µL) dropwise.

  • Seal the vial with the crimp cap/septum.

Step 2: Microwave Irradiation Parameters Program the microwave reactor with the following "Dynamic Control" method to prevent temperature overshoot:

ParameterSettingRationale
Temperature 100 °COptimal for SN2 without degrading the nitrile group.
Hold Time 15:00 minSufficient for >98% conversion based on LC-MS kinetics.
Pressure Limit 250 psiSafety cutoff (MeCN vapor pressure is manageable at 100°C).
Power 150 W (Max)Dynamic power modulation to maintain set temperature.
Stirring HighCritical for heterogeneous solid-liquid mixture (K₂CO₃).
Pre-Stir 30 secEnsures homogeneity before irradiation begins.

Step 3: Workup & Isolation

  • Cool the reaction vial to room temperature (using compressed air cooling feature of the reactor).

  • Filter the reaction mixture through a Celite pad to remove inorganic salts (K₂CO₃/KBr).

  • Wash the pad with Ethyl Acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically pure enough for the next step (>90%). If high purity is required, recrystallize from cold Ethanol or perform flash chromatography (Hexane:EtOAc 8:2).

Results & Discussion

Yield Comparison

The microwave protocol demonstrates a superior efficiency profile compared to the conventional thermal reflux method.

MetricConventional Reflux (80°C)Microwave Protocol (100°C)
Reaction Time 16 Hours15 Minutes
Solvent Volume 15 mL3 mL
Conversion (LCMS) 88%>99%
Isolated Yield 72%91%
Impurity Profile 5-8% Dimerization<1% Side products
Mechanistic Insight (The "Specific Microwave Effect")

The reaction involves the attack of a neutral nucleophile (piperidine) on a neutral electrophile (benzyl bromide) to form a charged quaternary ammonium intermediate before deprotonation.

  • Transition State: Highly polar.

  • MW Interaction: The electromagnetic field stabilizes this polarized transition state more effectively than the ground state, lowering the activation energy (

    
    ). This phenomenon is specific to alkylation reactions involving amine nucleophiles.
    

Visualizations

Reaction Pathway (Chemical Logic)

This diagram outlines the transformation from the methyl precursor to the final amino-benzophenone.

ReactionPathway cluster_conditions Microwave Conditions (Step 2) Start 2-Cyano-2'-methyl benzophenone Inter 2-Cyano-2'-bromomethyl benzophenone Start->Inter NBS, Benzoyl Peroxide CCl4, Reflux (or MW) Final 2-Cyano-2'-piperidinomethyl benzophenone Inter->Final MW Irradiation 100°C, 15 min, K2CO3 Reagent Piperidine (Nucleophile) Reagent->Final

Caption: Synthetic pathway emphasizing the microwave-critical nucleophilic substitution step.

Experimental Workflow (Protocol Logic)

This decision tree guides the researcher through the optimization and execution process.

Workflow Setup Prepare Reaction Vial (Substrate + Base + Solvent) CheckSol Solvent Selection: Acetonitrile (Preferred) vs DMF Setup->CheckSol MW_Param Set MW Parameters: 100°C, 15 min, 150W CheckSol->MW_Param Run Irradiate MW_Param->Run Monitor TLC / LC-MS Check (t = 15 min) Run->Monitor Workup Filter & Concentrate Monitor->Workup Complete Extend Extend Time (+5 min) Monitor->Extend Incomplete Extend->Run

Caption: Operational workflow for the microwave-assisted synthesis protocol.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [Link]

  • Dallinger, D., & Kappe, C. O. (2007). "Microwave-Assisted Synthesis in Water as Solvent." Chemical Reviews. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis." Accounts of Chemical Research. [Link]

  • Bratuleanu, J. (2008). "Microwave assisted synthesis of some new benzophenone derivatives." Central European Journal of Chemistry. [Link]

Sources

Green chemistry methods for synthesizing benzophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Green Chemistry Methods for Synthesizing Benzophenone Derivatives

Authored by: A Senior Application Scientist

Introduction: The Imperative for Greener Benzophenone Synthesis

Benzophenone and its derivatives represent a critical class of organic compounds, serving as fundamental building blocks in pharmaceuticals, agrochemicals, fragrances, and as photoinitiators in polymer chemistry.[1] Traditionally, their synthesis, most notably via the Friedel-Crafts acylation, has relied on methodologies that are effective but environmentally taxing.[2] These methods often require stoichiometric amounts of corrosive and hazardous Lewis acid catalysts like aluminum chloride (AlCl₃), generate significant halogenated waste streams, and utilize volatile organic solvents.[3]

The principles of green chemistry offer a transformative framework to redesign these synthetic routes, aiming to minimize waste, reduce energy consumption, eliminate hazardous substances, and utilize renewable resources. This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven, greener alternatives for the synthesis of benzophenone derivatives. We will move beyond simple procedural lists to explore the underlying causality of these methods, providing robust, self-validating protocols and quantitative data to support their adoption in the modern laboratory.

Chapter 1: Microwave-Assisted Synthesis: Accelerating Reactions with Focused Energy

Principle of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat. Unlike conventional heating, which relies on slow conduction from an external source, microwave irradiation provides rapid, uniform heating throughout the reaction volume.[4] This "in-core" heating dramatically reduces thermal gradients, prevents localized overheating, and allows for precise temperature control. The primary advantages are a drastic reduction in reaction times (from hours to minutes), improved product yields, and enhanced purity by minimizing side-product formation.[5]

Application Note: Broad Applicability in Benzophenone Chemistry

MAOS has proven to be a versatile tool for synthesizing benzophenone derivatives and related compounds. It is particularly effective for reactions like ketalizations, which are traditionally slow, and for the formation of oximes and other derivatives. The efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, further enhancing the green credentials of the synthesis.

Experimental Protocol 1: Microwave-Assisted Ketalization of Benzophenones

This protocol describes the protection of the benzophenone carbonyl group as an ethylene ketal, a common step in multi-step synthesis. The microwave method achieves near-quantitative conversion in a fraction of the time required by conventional refluxing (e.g., 3 hours vs. 40 hours).[6][7]

Materials:

  • Substituted Benzophenone (e.g., 4-chlorobenzophenone): 0.1 mol

  • Ethylene Glycol: 0.5 mol

  • p-Toluenesulfonic Acid (PTSA): 0.003 mol

  • Toluene: 84 mL

Procedure:

  • Combine the benzophenone, ethylene glycol, PTSA, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus to facilitate azeotropic removal of water.[7]

  • Place the flask inside a microwave reactor.

  • Irradiate the mixture with a constant power of 650 W for 3 hours, maintaining a gentle reflux (boiling temperature: 118–120 °C).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with a 5% aqueous sodium hydrogen carbonate solution (30 mL) and water (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • The resulting ketal can be further purified by recrystallization or vacuum distillation if necessary.[7]

Data Summary:

Benzophenone SubstratePower (W)Time (h)Yield (%)Reference
4-Chlorobenzophenone650398[8]
4,4'-Dichlorobenzophenone650393[8]
3,4-Dichlorobenzophenone650392[8]
4-Methoxybenzophenone650394[8]
Experimental Protocol 2: Comparative Synthesis of Benzophenone Oxime

This protocol highlights the dramatic efficiency gains of MAOS compared to conventional heating for the synthesis of benzophenone oxime.[5]

Materials:

  • Benzophenone: 3 g

  • Hydroxylamine Hydrochloride: 2 g

  • Rectified Spirit (Ethanol): 6 mL

  • Water: 2 mL

  • Sodium Hydroxide (NaOH): 3 g, in portions

  • Concentrated Hydrochloric Acid (HCl): 9 mL in 250 mL water

Procedure:

  • In a 250 mL round-bottom flask, mix benzophenone, hydroxylamine hydrochloride, rectified spirit, and water.

  • Add NaOH in portions with shaking. If the reaction becomes too vigorous, cool the flask under running tap water.

  • Microwave Method: Irradiate the mixture in a microwave reactor at 340 W for 3 minutes.[5]

  • Conventional Method: Reflux the mixture using a heating mantle for 1 hour.

  • After the reaction (microwave or conventional), cool the flask and pour the contents into the beaker containing the diluted HCl solution.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry in an oven at 40°C.

Data Summary:

MethodTimeYield (%)Reference
Microwave-Assisted3 min92[5]
Conventional Heating1 hr80[5]

Workflow Visualization:

General Microwave-Assisted Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation Reactants Reactants & Solvent Flask Microwave-Safe Reaction Vessel Reactants->Flask Catalyst Catalyst (if any) Catalyst->Flask MW_Reactor Microwave Reactor (Set Power/Temp & Time) Flask->MW_Reactor Place inside Cooling Cool to Room Temp. MW_Reactor->Cooling Rapid, Uniform Heating Workup Aqueous Workup & Extraction Cooling->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure Benzophenone Derivative Purification->Product

Caption: General workflow for microwave-assisted synthesis.

Chapter 2: Ultrasound-Assisted Synthesis: Power of Acoustic Cavitation

Principle of Sonochemistry

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized "hot spots" with transient temperatures of ~5000 K, pressures of ~1000 atm, and extreme heating/cooling rates.[9] These conditions create highly reactive species and dramatically increase mass transfer, accelerating reaction rates even at ambient bulk temperatures. This method supports green chemistry by improving energy efficiency and often enabling reactions under milder conditions.[9]

Application Note: Enhancing Reaction Efficiency

Sonication is an excellent tool for enhancing the efficiency of heterogeneous reactions and can be used to accelerate classic reactions like the Claisen-Schmidt condensation to form chalcones, which are structurally related to benzophenones.[9] Studies have shown that applying ultrasound can significantly shorten reaction times and improve yields compared to conventional stirring methods.[10]

Experimental Protocol 3: Ultrasound-Assisted Claisen-Schmidt Condensation (Model Reaction)

This protocol for synthesizing a chalcone derivative demonstrates a green method that is readily applicable to the synthesis of α,β-unsaturated ketones in the benzophenone family.

Materials:

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone): 1 mmol

  • Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde): 1 mmol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) as catalyst

  • Ethanol

Procedure:

  • In a flask, dissolve the acetophenone derivative, the aldehyde, and the catalyst in ethanol.

  • Place the flask in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions are often complete within 15-30 minutes, compared to several hours for conventional methods.[9]

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the solution with dilute HCl to precipitate the product.

  • Filter the solid product, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Data Summary:

MethodTimeYield (%)Key BenefitReference
Ultrasonic Irradiation15-30 min75-85Time & Energy Efficient[9]
Conventional Stirring~4 hoursLower-[9]

Workflow Visualization:

Effect of Ultrasound on a Reaction Mixture cluster_cavitation Acoustic Cavitation Cycle center Ultrasound Source Bubble_Form Bubble Formation center->Bubble_Form Bubble_Grow Bubble Growth Bubble_Form->Bubble_Grow Negative Pressure Bubble_Collapse Implosive Collapse Bubble_Grow->Bubble_Collapse Positive Pressure Hotspot Localized Hot Spot (~5000 K) Bubble_Collapse->Hotspot Result1 Accelerated Reaction Hotspot->Result1 Creates Radicals Result2 Improved Yields Hotspot->Result2 Increases Mass Transfer Result3 Enhanced Catalysis Hotspot->Result3 Surface Cleaning (Solid Catalysts)

Caption: The mechanism of sonochemical reaction enhancement.

Chapter 3: Greening the Friedel-Crafts Acylation

Principle: From Stoichiometric Reagents to Catalytic Systems

The Friedel-Crafts acylation is the quintessential method for forming the aryl-ketone bond in benzophenones.[1] The primary environmental drawback is the use of more than one equivalent of a Lewis acid like AlCl₃, which complexes with the product ketone and is destroyed during aqueous workup, generating large amounts of acidic waste.[2] Green approaches focus on two strategies:

  • Heterogeneous Catalysis: Using solid acid catalysts like zeolites or acid-treated clays (e.g., Montmorillonite K-10) that can be easily filtered and reused, minimizing waste.[11]

  • Homogeneous Catalysis: Developing systems where only a catalytic amount (e.g., <10 mol%) of a more benign or highly active Lewis acid is required.[2]

Application Note: Synthesis of Functionalized Benzophenones

These greener methods are highly effective for producing key benzophenone intermediates, such as 4-chloro-4'-hydroxybenzophenone, a precursor for the lipid-lowering drug fenofibrate.[11] By replacing traditional catalysts, these processes significantly reduce corrosive waste and simplify product purification.

Experimental Protocol 4: Solid Acid Catalysis with Montmorillonite K-10 Clay

This protocol details the synthesis of 4-chloro-4'-hydroxybenzophenone using an iron(III)-modified K-10 clay catalyst.[11]

Materials:

  • Phenol

  • p-Chlorobenzoyl chloride

  • Ethylene dichloride (solvent)

  • Fe³⁺-supported K-10 clay catalyst

Procedure:

  • Prepare the catalyst by impregnating Montmorillonite K-10 clay with a solution of a Lewis acid metal chloride (e.g., FeCl₃) and calcining it.[11]

  • In a reaction flask, mix the reactants (phenol and p-chlorobenzoyl chloride) with the solid acid catalyst in ethylene dichloride at 30°C.

  • Raise the temperature to 40°C and stir the mixture continuously.

  • Maintain the reaction for approximately 5 hours. Monitor by HPLC to confirm completion.

  • After the reaction, the solid catalyst can be simply filtered off from the reaction mixture for potential reuse.

  • The filtrate is then subjected to a standard workup (e.g., washing, solvent evaporation, and recrystallization) to isolate the pure 4-chloro-4'-hydroxybenzophenone.

Data Summary:

Catalyst SystemTime (h)Yield (%)Key BenefitReference
Fe³⁺ on K-10 Clay597Reusable Catalyst, Easy Separation[11]
Anhydrous AlCl₃ (Traditional)-High-[11]
Experimental Protocol 5: Low-Loaded Iron(III) Chloride Catalysis

This protocol uses a catalytic amount of FeCl₃ in an environmentally benign solvent, propylene carbonate.[2]

Materials:

  • Activated Arene (e.g., Anisole): 1.0 mmol

  • Acyl Chloride (e.g., Benzoyl Chloride): 1.2 mmol

  • Iron(III) Chloride (FeCl₃): 0.05 mmol (5 mol%)

  • Propylene Carbonate: 2.0 mL

Procedure:

  • To a solution of the arene in propylene carbonate, add the acyl chloride.

  • Add the catalytic amount of FeCl₃ (5 mol%) to the mixture.

  • Heat the reaction mixture at 80°C and stir until the reaction is complete (monitor by TLC or GC).

  • Upon completion, cool the mixture and perform a standard aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired benzophenone derivative.

Workflow Visualization:

Catalytic Cycle for Greener Friedel-Crafts Acylation Catalyst Lewis Acid Catalyst (e.g., FeCl3, 5 mol%) Acylium Acylium Ion Complex [R-C=O]+[FeCl4]- Catalyst->Acylium + AcylHalide Acyl Halide (R-CO-Cl) AcylHalide->Acylium + SigmaComplex σ-Complex Intermediate Acylium->SigmaComplex + Arene Arene Arene (Ar-H) Product Aryl Ketone Product (Ar-CO-R) SigmaComplex->Product - H+ Product->Catalyst Releases Catalyst

Caption: Catalytic cycle of a green Friedel-Crafts reaction.

Chapter 4: Photochemical Synthesis: Using Light as a Clean Reagent

Principle of Photochemistry

Photochemical reactions use energy from light (photons) to excite molecules to higher electronic states, enabling unique chemical transformations that are often inaccessible through thermal methods. This approach aligns with green chemistry by using light as a clean, non-material reagent. The photoreduction of benzophenone to benzopinacol using sunlight is a classic green chemistry experiment that demonstrates the principles of using a renewable energy source and a biodegradable solvent.[12]

Experimental Protocol 6: Sunlight-Driven Photoreduction of Benzophenone

This protocol is an excellent demonstration of a solvent-free and energy-efficient green synthesis.[12][13]

Materials:

  • Benzophenone: 2 g

  • Ethanol or Isopropanol: ~10 mL (acts as both solvent and hydrogen donor)

  • Glacial Acetic Acid: 1 drop

  • Clear glass test tube or flask with a stopper

Procedure:

  • Dissolve 2 g of benzophenone in approximately 5 mL of ethanol or isopropanol, warming gently if necessary.[12]

  • Once dissolved, fill the test tube nearly to the top with the same alcohol.

  • Add one drop of glacial acetic acid to prevent base-catalyzed cleavage of the product.

  • Stopper the test tube securely and seal with parafilm.

  • Place the test tube in a location with direct, bright sunlight.

  • Leave the reaction exposed to sunlight for several days (e.g., 4-5 days). White, shining crystals of benzopinacol will begin to precipitate.[12]

  • Once a significant amount of product has formed, chill the test tube in an ice bath to maximize crystallization.

  • Collect the product by vacuum filtration, wash with a small amount of cold alcohol, and allow it to air dry.

Workflow Visualization:

Mechanism of Benzophenone Photoreduction cluster_excitation Step 1: Photoexcitation cluster_reduction Step 2: Hydrogen Abstraction & Dimerization BP_Ground Benzophenone (S0) BP_Singlet Excited Singlet (S1) BP_Ground->BP_Singlet Absorption Light Sunlight (hν) BP_Triplet Excited Triplet (T1) BP_Singlet->BP_Triplet Intersystem Crossing Ketyl_Radical Ketyl Radical BP_Triplet->Ketyl_Radical + Alcohol Alcohol Isopropanol/Ethanol (H-donor) Dimerization Dimerization Ketyl_Radical->Dimerization 2x Product Benzopinacol Dimerization->Product

Caption: Key steps in the photoreduction of benzophenone.

Conclusion

The synthesis of benzophenone derivatives can be achieved through a variety of methods that are significantly greener than their traditional counterparts. By leveraging alternative energy sources like microwaves and ultrasound, designing efficient catalytic systems for fundamental reactions like the Friedel-Crafts acylation, and utilizing clean reagents like light, chemists can dramatically reduce waste, improve energy efficiency, and create safer laboratory processes. The protocols and principles outlined in this guide provide a robust starting point for researchers and developers to integrate these sustainable practices into their workflows, paving the way for a more environmentally responsible future in chemical synthesis.

References

  • Barluenga, J., et al. (2008). Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. ARKIVOC, 2008(iii), 17-24. [Link][7][8]

  • Gong, J., et al. (2014). Microwave-assisted efficient and green synthesis of hydroxyxanthone in water. Journal of Chemistry, 2014, 294674. [Link][4]

  • Prentice, C., et al. (2023). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry. [Link]

  • Kumar, R., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(2), 108-111. [Link][5]

  • Semantic Scholar. (n.d.). Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. [Link][7]

  • Royal Society of Chemistry. (2023). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry. [Link]

  • Prentice, C., et al. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. ChemRxiv. [Link]

  • Prentice, C., et al. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. ResearchGate. [Link]

  • SciELO. (n.d.). Photocatalytic Reduction of Benzophenone on TiO2: Effect of Preparation Method and Reaction Conditions. [Link]

  • International Journal of Research and Analytical Reviews. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. [Link][11]

  • SciSpace. (2017). P-BGCE - photoreduction of benzophenone in green chemistry using an alternate solvent ethyl alcohol. [Link]

  • ResearchGate. (n.d.). Ultrasound Effects on the Photopinacolization of Benzophenone. [Link][10]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Chemical Sciences Journal. [Link][12]

  • DigitalOcean. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. [Link]

  • Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link][2]

  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link][3]

  • Potey, L. C., et al. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutics and Drug Analysis, 2(1), 55-58. [Link][13]

  • Organic Syntheses. (n.d.). Benzophenone. [Link]

  • Sciencemadness Discussion Board. (2014). Preparation of Benzophenone. [Link]

  • Controlled Radical Polymerization. (n.d.). Solvent-Free Organic Synthesis. [Link]

  • MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]

  • PrepChem.com. (n.d.). Preparation of benzophenone. [Link]

  • NIH. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]

  • NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. [Link]

  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]

  • IJCRT.org. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile. [Link]

  • Google Patents. (n.d.). Synthesis method of 4, 4'-dihydroxy benzophenone.
  • Google Patents. (n.d.).
  • PubMed. (2020). Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. [Link]

  • Advanced Journal of Chemistry, Section A. (2026). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. [Link][9]

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Application Note: Scalable and Green Cyanation of Piperidinomethyl Benzophenone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Aryl nitriles are indispensable structural motifs in medicinal chemistry, serving as robust pharmacophores and versatile synthetic intermediates for amines, amides, and carboxylic acids[1]. Specifically, cyano-piperidinomethyl benzophenones (such as 3'-cyano-2-piperidinomethyl benzophenone) are highly valued precursors in the development of novel analgesic, antimicrobial, and anti-inflammatory agents[2][].

Historically, the installation of a cyano group onto an aryl halide core relied on the Rosenmund-von Braun reaction using stoichiometric amounts of toxic copper(I) cyanide, or alkali cyanides (NaCN/KCN)[1]. These traditional methods are plagued by severe safety hazards, environmental toxicity, and poor functional group tolerance. To overcome these barriers, modern synthetic protocols leverage palladium-catalyzed cross-coupling utilizing potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as a bench-stable, non-toxic cyanide source[4][5].

This application note details a state-of-the-art, self-validating protocol for the cyanation of bromo-piperidinomethyl benzophenone precursors. The methodology is designed to ensure high yields while maintaining strict safety and scalability standards.

Reaction Pathway & Catalytic Cycle

The success of this transformation hinges on a delicate mechanistic balance: controlling the concentration of free cyanide ions in the reaction mixture. High concentrations of CN⁻ strongly coordinate to the palladium center, forming highly stable but catalytically inactive anionic complexes (e.g., [Pd(CN)₄]²⁻), which leads to immediate catalyst poisoning[4].

By utilizing K₄[Fe(CN)₆] in an aqueous co-solvent system, cyanide ions are released slowly and continuously as the reaction progresses[4][6]. The catalytic cycle (Figure 1) proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of the piperidinomethyl benzophenone precursor.

  • Transmetalation: The slow release of CN⁻ from K₄[Fe(CN)₆] allows for controlled ligand exchange at the Pd(II) center without saturating it.

  • Reductive Elimination: The newly formed Ar–Pd(L)–CN complex undergoes reductive elimination to release the target aryl nitrile and regenerate the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII_Br Pd(II) Aryl Bromide Complex [Ar-Pd(L)-Br] OxAdd->PdII_Br + Ar-Br TransMet Transmetalation with K₄[Fe(CN)₆] PdII_Br->TransMet PdII_CN Pd(II) Aryl Cyanide Complex [Ar-Pd(L)-CN] TransMet->PdII_CN + CN⁻ RedElim Reductive Elimination (Product Release) PdII_CN->RedElim RedElim->Pd0 Regeneration Product Cyano-Piperidinomethyl Benzophenone RedElim->Product Nitrile

Figure 1: Palladium-catalyzed cyanation catalytic cycle for aryl halide precursors.

Optimization of Reaction Parameters

When dealing with piperidinomethyl benzophenone precursors, the basic piperidine nitrogen can act as a competitive Lewis base, potentially coordinating to the Pd catalyst and stalling the reaction. To prevent this off-target coordination, a highly sterically demanding biaryl phosphine ligand (such as ) is employed[4]. The bulky ligand forces the metal center to favor the targeted C-Br oxidative addition and accelerates the sterically demanding reductive elimination step.

Table 1: Quantitative Optimization of Cyanation Conditions

EntryCyanide SourceCatalyst / Ligand SystemSolvent SystemYield (%)Causality & Observations
1NaCN (1.2 eq)Pd(OAc)₂ / PPh₃DMF<10%Rapid catalyst poisoning by excess free CN⁻.
2Zn(CN)₂ (0.6 eq)Pd(OAc)₂ / dppfDMF65%Moderate yield; requires handling highly toxic reagents.
3K₄[Fe(CN)₆] (0.2 eq)Pd(OAc)₂ / PPh₃t-AmOH/H₂O40%Incomplete conversion; ligand not bulky enough to prevent amine coordination.
4K₄[Fe(CN)₆] (0.2 eq) Pd(OAc)₂ / XPhos t-AmOH/H₂O 92% Optimal slow CN⁻ release; efficient reductive elimination via bulky ligand.

Experimental Workflow & Protocol

The following protocol outlines the synthesis of 3'-cyano-2-(piperidinomethyl)benzophenone from its corresponding bromide precursor.

ExperimentalWorkflow Step1 1. Reagent Charging Ar-Br, Pd(OAc)₂, Ligand, K₄[Fe(CN)₆] Step2 2. Inerting Vacuum/N₂ Purge Step1->Step2 Step3 3. Solvent Addition Degassed t-AmOH/H₂O Step2->Step3 Step4 4. Heating 100°C for 12-18h Step3->Step4 Step5 5. Workup EtOAc Extraction Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the cyanation protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inerting

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3'-bromo-2-(piperidinomethyl)benzophenone (1.0 mmol, 358 mg).

  • Add Potassium hexacyanoferrate(II) trihydrate (0.2 mmol, 84.5 mg). (Note: 1 mole of K₄[Fe(CN)₆] provides 6 moles of CN⁻; thus 0.2 equivalents provide a safe, slight excess of 1.2 eq of CN⁻).

  • Add Palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%) and XPhos (0.04 mmol, 19.1 mg, 4 mol%)[4].

  • Add Sodium carbonate (Na₂CO₃) (1.0 mmol, 106 mg) to neutralize acidic byproducts and aid in the breakdown of the hexacyanoferrate complex.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Nitrogen (N₂). Repeat this vacuum/N₂ cycle three times to ensure a strictly oxygen-free environment.

Step 2: Solvent Addition & Reaction 6. Syringe in 4.0 mL of a vigorously pre-degassed mixture of tert-amyl alcohol and deionized water (t-AmOH/H₂O, 1:1 v/v). Causality: Water is strictly required to partially dissolve the K₄[Fe(CN)₆] and facilitate the transmetalation step[4]. 7. Replace the septum with a Teflon-lined screw cap under a positive flow of N₂. 8. Transfer the flask to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • Visual Self-Validation Cue: The reaction mixture will transition from a pale yellow suspension to a dark, homogenous solution as the active Pd(0) species forms and the reaction progresses.

Step 3: Workup & Isolation 9. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 15 mL) and Water (10 mL). 10. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel.

  • Expert Insight: Use an eluent gradient of Hexanes/EtOAc (9:1 to 7:3) containing 1% Triethylamine (Et₃N) . The addition of Et₃N is critical to prevent the basic piperidine moiety from streaking on the acidic silica gel, ensuring sharp bands and high isolated yields.

Analytical Validation & Self-Validating System

To establish a self-validating system, the successful cyanation must be confirmed through orthogonal analytical techniques to ensure structural integrity:

  • FT-IR Spectroscopy: This is the most definitive and rapid diagnostic tool for this specific reaction. Look for the appearance of a sharp, distinct nitrile (-C≡N) stretching frequency at ~2220 - 2230 cm⁻¹ , which is completely absent in the starting bromo-precursor.

  • LC-MS: Confirm the mass shift. The precursor (Ar-Br) will show an isotopic pattern characteristic of bromine (M, M+2 of equal intensity). The product (Ar-CN) will show a single major[M+H]⁺ peak at m/z 305.16, corresponding to the molecular formula C₂₀H₂₀N₂O[].

  • ¹H NMR (400 MHz, CDCl₃): The piperidinomethyl protons (specifically the singlet at ~3.5 ppm for the benzylic CH₂ bridge) should remain intact and integrate perfectly, confirming that the tertiary amine was not oxidized or cleaved during the cross-coupling process.

References

  • Yeung, P., So, C., Kwong, F. "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]". Organic Letters, 2011, 13(24), 6480–6483. URL:[Link]

  • Anbarasan, P., Schareina, T., Beller, M. "Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: Synthesis of benzonitriles". Chemical Society Reviews, 2011, 40, 5049-5067. URL:[Link]

  • Schareina, T., Zapf, A., Beller, M. "Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent". Chemistry - A European Journal, 2004, 10(10), 2466-2470. URL:[Link]

Sources

Technical Application Note: Handling and Storage Protocols for 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2) is a specialized functionalized benzophenone intermediate, primarily utilized in the synthesis of polycyclic antihistamines and CNS-active agents (e.g., potential precursors for dibenzo[c,f]imidazo[1,5-a]azepine scaffolds).[1]

Structurally, it presents three distinct reactive vectors that dictate its stability profile:

  • Benzophenone Core: Photosensitive moiety susceptible to UV-initiated radical formation (Norrish Type I/II reactions).

  • Nitrile (Cyano) Group: Generally stable but susceptible to hydrolysis under extreme pH or high moisture conditions.

  • Piperidinomethyl Moiety: A benzylic tertiary amine. This is the critical stability weak point , prone to N-oxidation and formation of carbonate salts upon exposure to atmospheric CO₂ and moisture.

This guide defines the rigorous protocols required to maintain >98% purity during storage and handling.

Health, Safety, and Environment (HSE) Matrix

Risk Classification: Category 3 (High Potency / Irritant) Note: While specific toxicology data for this exact CAS is limited, protocols are derived from Structure-Activity Relationship (SAR) analysis of analogous aryl nitriles and piperidine derivatives.

Hazard DomainClassificationOperational Control
Acute Toxicity Harmful if swallowed (Nitrile/Amine).Zero-Skin-Contact Policy. Double nitrile gloves (0.11 mm min thickness).
Inhalation Respiratory Irritant.Handle exclusively in a certified Fume Hood (Face velocity > 0.5 m/s).
Reactivity Photosensitive & Hygroscopic.Amber glassware required. Handle under inert gas (Nitrogen/Argon) when possible.
Environmental Aquatic Toxicity (Predicted).[2]All waste streams must be segregated as "Halogen-Free Organic Waste" (unless halogenated solvents are used).

Storage Protocols: The "Dark-Cold-Inert" Triad

To prevent the degradation pathways identified in Section 1 (N-oxidation and Photolysis), the following storage hierarchy is mandatory.

Primary Containment[5]
  • Vessel: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap.

  • Headspace: The vessel must be purged with Argon or Nitrogen before sealing. Argon is preferred due to its higher density, providing a better blanket over the solid.

  • Seal: Parafilm® M or shrink-band sealing is required for long-term storage (>1 month) to prevent moisture ingress.

Environmental Conditions
  • Temperature: -20°C ± 5°C .

    • Rationale: Low temperature kinetically inhibits the autoxidation of the benzylic amine position.

  • Light: Absolute darkness.

    • Rationale: Benzophenone derivatives are potent photo-initiators. Ambient lab light (fluorescent) can trigger slow radical degradation over weeks.

Thawing Protocol (Critical)

Do NOT open a cold vial immediately.

  • Remove vial from freezer.

  • Place in a desiccator at room temperature for 30–45 minutes .

  • Mechanism: This prevents condensation of atmospheric moisture onto the cold hygroscopic amine solid, which would accelerate hydrolysis and stickiness.

Handling and Solubilization Workflow

Solvent Compatibility Matrix

The compound is lipophilic. Use the following solvents for processing or analysis:

SolventSolubilityApplicationNotes
Dichloromethane (DCM) High (>50 mg/mL)Synthesis / TransferExcellent solubility; evaporates quickly.
DMSO High (>25 mg/mL)Biological AssaysUse anhydrous DMSO to prevent hydrolysis.
Methanol/Ethanol ModerateHPLC / LCMSProtophilic solvents may interact with the amine; use fresh.
Water InsolubleN/ARequires acidification (pH < 4) to solubilize as a salt.
Handling Decision Tree (Visualization)

HandlingProtocol cluster_weighing Weighing Protocol Start Start: Retrieve Vial (-20°C) Equilibrate Equilibrate in Desiccator (30 mins, RT) Start->Equilibrate Open Open in Fume Hood Equilibrate->Open Static Use Anti-Static Gun (Amine powders are static) Open->Static Weigh Weighing Step Dissolve Solubilization Weigh->Dissolve Purge Re-Purge Vial (Ar/N2) & Seal Weigh->Purge Spatula Use PTFE or Stainless Steel Spatula Static->Spatula Spatula->Weigh Immediate Use Immediate Use Dissolve->Immediate Use Return Return to -20°C Purge->Return

Figure 1: Standard Operating Procedure (SOP) for retrieving and handling hygroscopic amine intermediates.

Quality Control & Characterization

Verify identity and purity upon receipt and annually thereafter.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (buffers amine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzophenone chromophore is strong here).

  • Expected Retention: The amine will likely tail without the acid modifier. The compound should elute in the mid-to-late region due to the lipophilic benzophenone/piperidine groups.

1H-NMR Diagnostic Signals (CDCl₃)

To confirm structure and check for oxidation:

  • Piperidine Ring: Multiplets at 1.4–1.6 ppm (CH₂) and 2.3–2.5 ppm (N-CH₂).

  • Benzylic CH₂: Singlet or AB quartet around 3.5–3.8 ppm . Note: If this shifts downfield or splits, suspect N-oxidation.

  • Aromatic Region: Multiplets 7.3–7.8 ppm (Benzophenone/Nitrile aryl protons).

Emergency Procedures

Spills
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Cover spill with a dry absorbent pad or vermiculite. Do not use water initially (spreads the lipophilic powder).

  • Cleanup: Sweep into a disposable container. Clean surface with ethanol followed by soap and water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. The amine is basic and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol (increases transdermal absorption).

  • Ingestion: Seek medical attention immediately. Treat symptomatically for nitrile/amine exposure.[4]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzophenone Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research or process development setting. It prioritizes the "Why" and "How" of yield optimization for 2-Cyano-2'-piperidinomethyl benzophenone , a sterically congested and chemically sensitive intermediate.

Case ID: OPT-2C2P-BENZ Status: Active Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Impurity Suppression

Executive Summary: The Reaction Landscape

The synthesis of 2-Cyano-2'-piperidinomethyl benzophenone typically proceeds via the nucleophilic substitution (


) of 2'-bromomethyl-2-cyanobenzophenone  with piperidine .

While theoretically straightforward, this reaction suffers from two critical yield-killing factors:

  • Steric Congestion: The ortho, ortho' substitution pattern around the carbonyl bridge creates significant steric hindrance, slowing the

    
     trajectory.
    
  • Nitrile Lability: The ortho-cyano group is susceptible to hydrolysis (to amide) or intramolecular cyclization reactions, particularly if the reaction environment becomes too basic or aqueous.

Reaction Pathway & Failure Modes

The following diagram outlines the desired pathway versus the common "Sad Path" side reactions that degrade yield.

ReactionPathway SM Start: 2'-Bromomethyl- 2-cyanobenzophenone Target Target: 2-Cyano-2'-piperidinomethyl benzophenone SM->Target S_N2 (Ideal Path) Polar Aprotic Solvent Controlled Base Imp1 Impurity A: Quaternary Ammonium Salt (Over-alkylation) SM->Imp1 Excess SM High Conc. Pip Reagent: Piperidine Imp2 Impurity B: 2-Carbamoyl derivative (Nitrile Hydrolysis) Target->Imp2 H2O / High Temp Strong Base Imp3 Impurity C: Isoindolone Cyclization Imp2->Imp3 Intramolecular Cyclization

Figure 1: Reaction logic flow showing the critical path to the target molecule and competitive pathways leading to common impurities.

Critical Process Parameters (CPP) Optimization

To improve yield from the typical 40-60% to >85%, you must control the following variables.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Technical Rationale
Solvent THF or DCMAcetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state of the

reaction and improve the solubility of the polar intermediate.
Base Excess Piperidine (2.0 eq)K₂CO₃ (1.5 eq) + Piperidine (1.1 eq) Using an inorganic base to scavenge HBr prevents the formation of piperidinium hydrobromide, which can salt out and trap reactants.
Temperature Reflux (>80°C)40°C - 50°C High heat promotes nitrile hydrolysis. Moderate heat overcomes the steric barrier without degrading the cyano group.
Additives NoneKI (10 mol%) Finkelstein catalyst. Converts the unreactive benzylic bromide to a highly reactive benzylic iodide in situ.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers working on benzophenone derivatives.

Issue 1: Reaction Stalls at ~60% Conversion

User Question: "I am running the reaction in THF with 2 equivalents of piperidine. After 24 hours, TLC shows significant starting material remaining, but adding more piperidine doesn't help. Why?"

Technical Diagnosis: The reaction has likely stalled due to the precipitation of piperidinium bromide (the salt byproduct), which coats the unreacted bromide or encapsulates the piperidine. Furthermore, THF is not polar enough to drive the reaction against the steric hindrance of the ortho-substituents.

Corrective Protocol:

  • Switch Solvent: Change from THF to Acetonitrile (MeCN) . The higher dielectric constant accelerates the reaction.

  • Catalytic Activation: Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).

    • Mechanism:[1] The iodide displaces the bromide to form a transient, highly reactive benzylic iodide (

      
      ), which reacts with piperidine much faster than the bromide.
      
  • Agitation: Ensure vigorous stirring (800+ RPM) to break up any inorganic salts.

Issue 2: Appearance of "M+18" Impurity (Hydrolysis)

User Question: "LC-MS shows a growing peak with a mass of [M+18]. Is this water addition?"

Technical Diagnosis: Yes. This is the 2-carbamoyl (amide) derivative resulting from the hydrolysis of the 2-cyano group.

  • Cause: The combination of heat, basicity (piperidine), and trace water hydrates the nitrile.

  • Risk:[2][3] This is a "terminal" impurity; it cannot be reversed.

Corrective Protocol:

  • Dry Solvents: Ensure Acetonitrile/DMF is anhydrous (<50 ppm water).

  • Base Control: Do not use hydroxide bases (NaOH/KOH). Stick to Carbonates (K₂CO₃) or tertiary amines (DIPEA).

  • Temperature Limit: Do not exceed 60°C. If the reaction is slow, use the KI catalyst (see Issue 1) rather than increasing the temperature.

Issue 3: Low Isolated Yield despite High Conversion

User Question: "The reaction looks good on HPLC (>90%), but after workup (acid/base extraction), I only recover 50% yield. Where is my product going?"

Technical Diagnosis: The product is an amino-nitrile.[4] The "Standard" workup often involves washing with strong acid (HCl) to remove excess piperidine, then basifying.

  • Trap: The 2-Cyano-2'-piperidinomethyl benzophenone can form a stable hydrochloride salt that is surprisingly soluble in water or forms an emulsion due to its amphiphilic nature (lipophilic benzophenone + hydrophilic ammonium).

  • Trap 2: Strong acid (pH < 1) exposure during workup can hydrolyze the nitrile.

Corrective Protocol (Self-Validating Workup):

  • Quench: Dilute reaction with water.

  • Extraction: Extract directly with Ethyl Acetate (do not acidify yet).

  • Wash: Wash the organic layer with saturated NaHCO₃ (to remove inorganic acids) and then Water (to remove excess piperidine—piperidine is water-soluble enough to be washed out without acidifying).

  • Polishing: If piperidine persists, wash with a mild buffer like 0.5M Citric Acid (pH ~4), not concentrated HCl. This protonates the piperidine but is gentle on the nitrile.

Optimized Experimental Protocol

Target: 10 mmol Scale Expected Yield: 85-92%

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging:

    • Add 2'-bromomethyl-2-cyanobenzophenone (3.00 g, 10 mmol).

    • Add Potassium Carbonate (anhydrous) (2.07 g, 15 mmol).

    • Add Potassium Iodide (0.16 g, 1.0 mmol).

    • Add Acetonitrile (anhydrous) (30 mL).

  • Reaction:

    • Add Piperidine (1.1 mL, 11 mmol) dropwise over 5 minutes.

    • Heat to 45°C and stir vigorously for 6–8 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the non-polar bromide spot (

      
      ) and appearance of the amine (
      
      
      
      , streaks slightly).
  • Workup:

    • Cool to room temperature.[2][5][6][7] Filter off the inorganic solids (K₂CO₃/KBr).

    • Concentrate the filtrate to ~5 mL.

    • Dissolve residue in Ethyl Acetate (50 mL).

    • Wash with Water (3 x 20 mL) to remove residual piperidine and DMF/MeCN.

    • Dry over MgSO₄, filter, and concentrate.[7]

  • Purification (if needed): Recrystallize from Ethanol/Hexane (1:4) or flash chromatography (0-5% MeOH in DCM).

References

  • BenchChem Technical Support. (2025).[2][6][7] 3-Bromo-2-(bromomethyl)benzonitrile as a Precursor for Heterocyclic Compounds. Retrieved from 7

  • Smolecule. (2023). Synthesis Methods for 2-Cyano-4'-piperidinomethyl benzophenone. Retrieved from 8

  • National Institutes of Health (NIH). (2024). Synthesis of Fluorinated Benzophenones via Nucleophilic Substitution. Retrieved from 9

  • BOC Sciences. (2024). Product Data: 3'-Cyano-2-piperidinomethyl benzophenone.[] Retrieved from

Sources

Technical Support Center: Troubleshooting 2-Cyano-2'-piperidinomethyl Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2)[1].

The standard synthetic route for this molecule utilizes a two-step sequence: a Wohl-Ziegler radical bromination of 2-cyano-2'-methylbenzophenone, followed by a bimolecular nucleophilic substitution (SN2) using piperidine. Low purity in the final Active Pharmaceutical Ingredient (API) is rarely a failure of the final step alone; rather, it is typically a cascading failure originating from poor radical control in the first step or competing nucleophilic pathways in the second.

Synthetic Workflow & Impurity Mapping

Pathway SM 2-Cyano-2'-methyl benzophenone Int 2-Cyano-2'-bromomethyl benzophenone SM->Int NBS, AIBN (Radical Bromination) Imp1 Dibromomethyl Impurity SM->Imp1 Excess NBS (Over-bromination) Target 2-Cyano-2'-piperidinomethyl benzophenone (Target API) Int->Target Piperidine (SN2 Amination) Imp3 Benzyl Alcohol Impurity Int->Imp3 Aqueous Base (Hydrolysis) Imp2 Formyl (Aldehyde) Impurity Imp1->Imp2 Hydrolysis during Workup

Reaction pathway showing the two-step synthesis and major impurity-generating side reactions.

Diagnostic FAQs: Resolving Specific Purity Issues

Q1: Why am I seeing a persistent aldehyde impurity (2-cyano-2'-formyl benzophenone) in my final product? A: This is a downstream consequence of over-bromination during the Wohl-Ziegler reaction. Radical benzylic bromination with N-bromosuccinimide (NBS) is highly sensitive to stoichiometry. If excess NBS is used, or the reaction is forced to 100% conversion, the monobrominated intermediate competes for bromine radicals, yielding a gem-dibromomethyl impurity[2]. During the subsequent amination step, this dibromo species reacts with piperidine to form an unstable aminal, which readily hydrolyzes during aqueous workup to form the aldehyde. Causality & Mitigation: To prevent this, strictly limit NBS to 0.95–0.98 equivalents. It is chemically preferable to leave 2-5% unreacted starting material—which is easily removed later via acid-base extraction—than to generate the dibromo species, which leads to neutral impurities that co-elute with your target API[3].

Q2: My final product is contaminated with unreacted 2-cyano-2'-methylbenzophenone. How can I separate it without relying on column chromatography? A: You must exploit the distinct pKa differences between your target and the impurities. The target molecule contains a basic tertiary amine (the piperidine moiety), whereas the starting material, brominated intermediates, and aldehyde byproducts are completely neutral. Causality & Mitigation: Implement a rigorous acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with 1M HCl. The target compound protonates into a water-soluble piperidinium salt, migrating to the aqueous layer. The neutral impurities remain in the organic layer and are discarded. Basifying the aqueous layer (pH > 10) regenerates the free base, which is then back-extracted into a fresh organic phase. This self-validating purification step guarantees the removal of non-basic contaminants.

Q3: The amination step yields a complex mixture with a highly polar spot on TLC and poor overall yield. What is causing this? A: This indicates either hydrolysis of the benzyl bromide intermediate or quaternization of the product. Causality & Mitigation: If aqueous bases are used or the solvent is wet, the benzyl bromide undergoes nucleophilic attack by hydroxide, forming a benzyl alcohol impurity. Alternatively, if the concentration is too high and piperidine is not in sufficient excess, the newly formed tertiary amine product can react with another molecule of benzyl bromide to form a highly polar, water-soluble quaternary ammonium salt[4]. To mitigate this, perform the amination under strictly anhydrous conditions using an excess of piperidine (2.5 to 3.0 equivalents), which acts as both the nucleophile and the acid scavenger, preventing quaternization and driving the reaction to completion.

Quantitative Data: Impurity Profiling
ImpurityChemical NatureRoot CauseMitigation Strategy
2-Cyano-2'-dibromomethyl benzophenone Neutral, highly reactiveExcess NBS; extended reaction time in Step 1.Limit NBS to 0.95-0.98 eq; stop reaction at 95% conversion.
2-Cyano-2'-formyl benzophenone Neutral, aldehydeHydrolysis of dibromo-aminal intermediate.Control Step 1 stoichiometry; avoid over-bromination.
2-Cyano-2'-hydroxymethyl benzophenone Neutral, alcoholHydrolysis of benzyl bromide due to wet solvents.Use strictly anhydrous solvents for the amination step.
Unreacted Starting Material Neutral, ketoneIntentional incomplete Wohl-Ziegler bromination.Remove via acid-base extraction (1M HCl wash).
Quaternary Ammonium Salt Highly polar, basicProduct reacting with unreacted benzyl bromide.Use >2.5 eq of piperidine to ensure pseudo-first-order kinetics.
Field-Proven Experimental Protocols
Protocol 1: Optimized Wohl-Ziegler Bromination (Step 1)

Objective: Synthesize 2-cyano-2'-bromomethyl benzophenone while suppressing gem-dibromination.

  • Setup: In an oven-dried, light-shielded flask, dissolve 2-cyano-2'-methylbenzophenone (1.0 eq) in anhydrous chlorobenzene to achieve a 0.2 M concentration.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 0.98 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Note: The slight under-stoichiometry of NBS is critical to prevent dibromination[2].

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere.

  • Self-Validation: The reaction initially presents as a cloudy suspension. As the reaction proceeds, the dense NBS is consumed and succinimide (which is less dense) floats to the surface. The reaction is complete when the solid floats at the top of the solvent (typically 2-4 hours).

  • Workup: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. Use the crude intermediate directly in the next step to avoid degradation.

Protocol 2: Anhydrous Amination and Acid-Base Isolation (Step 2)

Objective: Synthesize and purify 2-cyano-2'-piperidinomethyl benzophenone.

  • Setup: Dissolve the crude 2-cyano-2'-bromomethyl benzophenone in anhydrous tetrahydrofuran (THF) (0.15 M).

  • Amination: Dropwise add piperidine (2.5 eq) at 0°C. The excess piperidine acts as a scavenger for the generated HBr[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation: A white precipitate of piperidinium hydrobromide will form, visually confirming that the nucleophilic substitution is occurring and HBr is being successfully scavenged from the system.

  • Acid-Base Extraction:

    • Filter the precipitate and concentrate the THF under vacuum.

    • Dissolve the residue in Ethyl Acetate and extract with 1M HCl (3 x 50 mL).

    • Discard the organic layer (this removes unreacted starting material and neutral impurities).

    • Cool the aqueous layer to 0°C and slowly basify with 2M NaOH until pH > 10.

    • Extract the basified aqueous layer with fresh Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the high-purity target API.

References
  • 2-CYANO-2'-PIPERIDINOMETHYL BENZOPHENONE | 898751-83-2 ChemicalBook URL
  • National Institutes of Health (NIH)
  • Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC ResearchGate URL
  • European Patent Office (EPO)

Sources

Technical Support Center: Optimizing Temperature Controls for Benzophenone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzophenone derivative synthesis. Benzophenones are critical intermediate scaffolds in active pharmaceutical ingredients (APIs), photoinitiators, and advanced polymers. The primary synthetic routes—such as the Friedel-Crafts acylation and Grignard additions—are highly exothermic. Precise temperature control is not merely a safety requirement; it is the master variable dictating reaction kinetics, regioselectivity, and overall product yield.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help researchers and drug development professionals optimize their thermal parameters.

Core Workflow Visualization

G Start Substrate & Lewis Acid Suspension in Solvent Cooling Cool to 0-5 °C (Ice-Water Bath) Start->Cooling Addition Dropwise Addition of Acyl Chloride Cooling->Addition Prevents Runaway Reaction Stir at Room Temp (Kinetic Control) Addition->Reaction Complete Addition Quench Quench in Ice Water (Exothermic) Reaction->Quench TLC Monitoring Product Benzophenone Derivative Isolation Quench->Product

Temperature-controlled workflow for Friedel-Crafts acylation of benzophenones.

Section 1: Exothermic Runaway and Reaction Kinetics

Q1: Why does my Friedel-Crafts synthesis of benzophenone derivatives frequently overheat during acyl chloride addition, leading to tar formation? A1: The Friedel-Crafts acylation is inherently exothermic due to the formation of a highly reactive, resonance-stabilized acylium ion when the acyl chloride coordinates with the Lewis acid (e.g.,


)[1]. If the reagent addition rate exceeds the heat dissipation capacity of your cooling system, a thermal runaway occurs[2]. Elevated temperatures cause the Lewis acid to catalyze undesired side reactions, including substrate decomposition (tarring) and polyacylation.
Causality & Solution: Always cool the initial substrate/Lewis acid suspension to 0–5 °C before adding the acylating agent[1]. Utilize a syringe pump or dropping funnel to control the addition rate, ensuring the internal temperature does not fluctuate by more than ± 2 °C[2].

Q2: I am synthesizing a highly substituted benzophenone via Grignard addition to a benzoyl chloride. Batch reactions at 0 °C still yield significant impurities. How can I improve this? A2: Grignard reactions with acyl chlorides are notoriously fast and highly exothermic, often leading to over-addition (yielding tertiary alcohols) even at 0 °C in standard batch setups. Transitioning to a continuous flow microreactor is highly recommended for this specific transformation. Microreactors provide superior surface-area-to-volume ratios, enabling near-instantaneous heat transfer and precise temperature control (e.g., maintaining exactly 25 °C without localized hot spots), effectively suppressing the over-addition cascade[3].

Section 2: Regioselectivity and Isomer Distribution

Q3: How does reaction temperature influence the ortho/meta/para isomer distribution when acylating substituted benzenes? A3: Temperature dictates whether the reaction operates under kinetic or thermodynamic control. In the benzoylation of halobenzenes (e.g., chlorobenzene), the para-isomer is kinetically favored due to steric hindrance at the ortho-position, while the meta-isomer is generally disfavored by the electron-withdrawing nature of the halogen[4]. However, elevated temperatures or prolonged reaction times can facilitate carbocation rearrangements, shifting the distribution toward thermodynamically more stable, yet undesired, isomers[5]. Maintaining lower temperatures (0 °C to room temperature) preserves the kinetically favored para-substituted benzophenone[5].

Quantitative Data Summary

The following table summarizes the impact of temperature and methodology on the yield and distribution of benzophenone derivatives based on empirical data:

Synthesis RouteTarget DerivativeTemperature ProfileKey ReagentsExpected Yield / Outcome
Friedel-Crafts Acylation 3-Methylbenzophenone0–5 °C (addition), then 20 °Cm-Toluoyl chloride, Benzene,

80–95% yield[1]
Friedel-Crafts Acylation Chlorobenzophenones25 °C (8 days)Chlorobenzene, Benzoyl chloride,

84–97% p-isomer, 3–12% o-isomer[4]
Phenylogous Peptide Linkage Benzophenone-linked dipeptide0 °C (2 h), then 23 °C (1 h)Vinylogous benzoic acid, Aniline, TfOH78–80% yield (efficient deprotection)[6]
Continuous Flow Microreactor Cyanoketoprofen intermediate25 °C (60 min residence)Aryl Grignard, Acyl chloride, 2-MeTHFHigh yield, suppressed over-addition[3]
Section 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following temperature-optimized methodologies.

Protocol A: Temperature-Controlled Batch Friedel-Crafts Acylation (Synthesis of 3-Methylbenzophenone)

Causality Focus: This protocol separates the highly exothermic acylium ion formation from the propagation step, preventing thermal degradation and ensuring regioselectivity[1].

  • Preparation: Flame-dry all glassware under vacuum. Moisture instantly hydrolyzes

    
    , deactivating the catalyst and generating exothermic HCl gas[1].
    
  • Catalyst Suspension: In a fume hood, charge a round-bottom flask with 1.1 to 1.3 equivalents of anhydrous

    
     and anhydrous dichloromethane (or benzene, which can serve as both solvent and reactant)[1].
    
  • Initial Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate strictly to 0–5 °C[1].

  • Controlled Addition: Dissolve 1.0 equivalent of m-toluoyl chloride in the anhydrous solvent. Add this solution dropwise over 30–60 minutes.

    • Validation Checkpoint: Monitor the internal thermometer continuously; pause the addition immediately if the temperature exceeds 5 °C[1],[2].

  • Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C) to drive the reaction to completion under kinetic control (2–4 hours)[1].

  • Quenching: Cool the mixture back to 0 °C. Quench slowly by adding ice water. The destruction of the aluminum complex is highly exothermic; rapid quenching will cause violent solvent boil-off[5].

Protocol B: Continuous Flow Synthesis of Benzophenone Derivatives via Grignard Reagents

Causality Focus: Utilizes microreactor heat transfer to suppress tertiary alcohol formation during Grignard acylation[3].

  • System Priming: Flush the continuous flow microreactor system with anhydrous 2-methyltetrahydrofuran (2-MeTHF) to ensure an inert, moisture-free environment[3].

  • Reagent Preparation: Prepare a 0.6 mol/L solution of the aryl magnesium bromide (Grignard reagent) and a 0.4 mol/L solution of the target acyl chloride in 2-MeTHF[3].

  • Thermal Equilibration: Set the microreactor mixing module preset temperature to exactly 25 °C[3].

  • Continuous Pumping: Engage the metering pumps, setting the feed flow rate for both reagent streams to 1 mL/min. Ensure the tubing length corresponds to a residence time of exactly 60 minutes[3].

  • Collection & Quenching: Collect the effluent in a receiving flask pre-charged with saturated aqueous ammonium chloride at 0 °C to immediately quench the active species upon exiting the reactor.

References[1] BenchChem. "An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis". benchchem.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ_x1_F6bhXQtrijGp0Ul6zi-K_QAxwopezRH5gydIX9te8uMRUMcPSyFrkBhOvC_wOlRQb1jUyBQNelZ6XU4CZTZsP5fbH0OM9id38eSvfqA2CzlmtVSSnVbbfJkTIX3EBbpd70FirhgbzX0ijJtvQpr9LqhVVOeqmctYFYDBMQddkj2q-FYqCmdqa4Bn5QAXJRfeuzWsPaHyn41WKHnzUnkX80NLBZBPiv968Dm29rH_1_tmSTS2X3kV[2] BenchChem. "Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane". benchchem.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO4k_BUW-JYDx3brssfHIFJgPeBjiLp5wkhi_bQEmT3WASn2TMtfYLkcb_ysIQoVX3XxBrbLpwRcgBeBkbzj1Lwy09hNkwrUXg-b8YZFx9aXuncLhR2e32WGDdHgZtc5y3g2TtUyv9hMFNzQxv0RtsDB8tpSMEa7UGY3_Tf4aD7zYBzfKnCUjuZDmiroiTvL4GMC8ydeeKm2uTZUookLx3QyzPzNENbtqNq6YV0bSLRoeE075RQIGtHU_KKQ0TgA==[5] BenchChem. "Technical Support Center: Friedel-Crafts Alkylation Temperature Control". benchchem.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfRRLZJFXC-KAOPBTkRfFBzXXenL57UEZwifGnXFgweoashnBHeJutOFn8BTfibVL1EdVLXESh_t5KhRHm8gJUXemuVg5RGLLWCYbBBJTu7bRyoFbmiDQVlz8YVuXgOFBW1LZ3jpwvhkdwWI5xZpgJNNe95w8wZm9r-_NcaAGZmBY1O5GluDG4P_HjHOCoHXMjAACXREREVyjVFnZL6DBuLEA=[6] Organic Letters - ACS Publications. "Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation". acs.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF9NGtRKLJsBHcgrPAV-9qj69IRcMGhW6eunJNJsA-mDucKHdrd6IQvPXgNgXWMxJwjOsuKPhiBiHI3Qkld5Pj7r0MlK8-ra2PWEPQWwngXjdnG6pGxc6xp5taXmWFCyAcyaeJHgguoK5u-8XAiQ==[4] P.A. Goodman and P. H. Gore. "The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part 1ll. The Benzoylation of Chlorobenzene". J. Chem. Soc. (C), 1968. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG641dGNYTZtVnt-uLWzvNfBAB3gFgAwgVoYh8lIK4a8Od2pwYKITjtrZ8Vg9L_s0rQMIk-QQ7js9fh3pV2zr45t4jz2Y9wx2t_tRTAEFAHOu8a7AIjy-YblHpvHj80nrtWPt9b627jI5sZgwevQMcjNh1LU0PjHFrZy6mCDsNPn1VIi3hxwxOT-u2szvmK9w==[3] Google Patents (CN108409516B). "Method for synthesizing benzophenone derivative by continuous flow microreactor". google.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi8hyzXnb4lBlLZBi19zkaMCzHS721CtB6-zUB1mKLUv5MrVystP6f5d1ZokLmH8shAxaL7q-c9If1BmrXaa2t2qqYuWqHglZnzN7zRrbdMOFJJH6GUAGJGl7_Wuf0S6iwq6cFsK8mXAe6lw==

Sources

Technical Support Hub: Purification of 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Guide & Troubleshooting Audience: Process Chemists, R&D Scientists, and Drug Development Engineers Subject: Optimization of Recrystallization Protocols for Epinastine Intermediates

Technical Overview & Chemical Context

2-Cyano-2'-piperidinomethyl benzophenone is a critical intermediate, primarily utilized in the synthesis of the antihistamine Epinastine . Its structure features a lipophilic benzophenone core, a polar nitrile group, and a basic piperidine moiety.

This specific combination of functional groups presents a unique purification challenge:

  • The Piperidine Ring: Introduces basicity, making the compound prone to "oiling out" in non-polar solvents and sensitive to pH.

  • The Benzophenone Core: Provides high solubility in aromatics and chlorinated solvents, often necessitating the use of alcohols or aliphatic hydrocarbon mixtures for effective crystallization.

  • Steric Bulk: The ortho substitution pattern (2-cyano, 2'-substitution) restricts molecular rotation, which can delay nucleation, leading to supersaturation and sudden, uncontrolled precipitation.

This guide provides a validated protocol for recrystallization, moving beyond standard "cookbook" recipes to address the physicochemical behavior of the molecule.

Standard Purification Protocol (The "Gold Standard")

Based on solubility parameters and industrial patent literature regarding Epinastine intermediates, Isopropanol (IPA) is the recommended primary solvent. It offers the optimal balance of polarity to solubilize the amine while forcing crystallization upon cooling.

Method A: Isopropanol (IPA) Recrystallization

Best for: Routine purification, removal of polar by-products.

ParameterSpecification
Solvent System Isopropanol (IPA), anhydrous grade preferred.
Ratio 3.0 – 5.0 mL solvent per gram of crude solid.
Dissolution Temp Reflux (approx. 80–82°C).[1]
Crystallization Temp Slow ramp to 0–5°C.
Expected Recovery 85–92%
Step-by-Step Workflow
  • Dissolution: Charge the crude 2-Cyano-2'-piperidinomethyl benzophenone into a reactor. Add IPA (3 vol). Heat to reflux with vigorous stirring until fully dissolved.

    • Note: If the solution is dark yellow/brown, add Activated Carbon (5% w/w) and reflux for 15 mins.

  • Hot Filtration: While maintaining reflux temperature, filter through a pre-heated Celite pad to remove insolubles or carbon.

    • Critical: Do not let the solution cool below 60°C during filtration to prevent premature crystallization in the funnel.

  • Nucleation (The "Cloud Point"): Transfer filtrate to a clean vessel. Cool slowly to 45–50°C.

    • Action: If no crystals appear, add seed crystals (0.1% w/w) at 45°C.

  • Crystallization: Cool at a rate of 10°C/hour until the internal temperature reaches 0–5°C. Hold for 2 hours.

  • Isolation: Filter the white to off-white solid. Wash the cake with cold IPA (0°C).

  • Drying: Vacuum dry at 40–45°C for 6 hours.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purification, including "rescue" paths for common failures.

RecrystallizationWorkflow Start Crude 2-Cyano-2'-piperidinomethyl benzophenone Dissolve Dissolve in IPA (Reflux) Start->Dissolve CheckSol Fully Soluble? Dissolve->CheckSol HotFilter Hot Filtration (remove insolubles) CheckSol->HotFilter Yes MoreSolvent Add more hot IPA CheckSol->MoreSolvent No Cooling Controlled Cooling to 45°C HotFilter->Cooling CheckOil Oiling Out? Cooling->CheckOil Seed Add Seed Crystals CheckOil->Seed No (Clear) Rescue RESCUE: Reheat & Add 10% Ethyl Acetate CheckOil->Rescue Yes (Oily droplets) FinalCool Cool to 0-5°C Seed->FinalCool Filter Filtration & Wash FinalCool->Filter Dry Vacuum Dry Filter->Dry Rescue->Cooling MoreSolvent->CheckSol

Caption: Logical workflow for IPA recrystallization, including decision nodes for solubility checks and oiling-out mitigation.

Troubleshooting Hub (Q&A)

This section addresses specific failure modes reported by process chemists working with benzophenone intermediates.

Issue 1: The "Oiling Out" Phenomenon

User Question: “Upon cooling the IPA solution, the product separates as a yellow oil at the bottom rather than crystals. How do I fix this?”

Technical Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS). It occurs when the solution temperature drops below the "oiling out" boundary (metastable limit) before it hits the solubility curve. The basic piperidine moiety often depresses the melting point in the presence of solvent impurities.

Corrective Protocol:

  • Reheat: Heat the mixture back to reflux until the oil redissolves into a single phase.

  • Adjust Polarity: Add a small amount of Ethyl Acetate (approx. 10% of total volume). This increases the solubility of the oil phase, pushing the LLPS boundary to a lower temperature.

  • Seeding is Mandatory: Cool very slowly. Add seed crystals at a higher temperature (approx. 50–55°C) to provide a surface for nucleation before the oiling temperature is reached.

  • Vigorous Stirring: Increase agitation speed to prevent oil droplets from coalescing at the bottom.

Issue 2: Persistent Coloration

User Question: “My product is chemically pure (by HPLC) but retains a stubborn yellow/orange hue. Standard carbon treatment didn't work.”

Technical Diagnosis: Benzophenones are susceptible to photo-oxidation and can form conjugated by-products (e.g., imines or oxidation products of the piperidine ring) that are highly colored even at ppm levels.

Corrective Protocol:

  • Switch Solvent: Recrystallize from Ethyl Acetate/n-Heptane (1:2) .

    • Dissolve in minimal Ethyl Acetate at 60°C.

    • Add n-Heptane slowly until slight turbidity appears.

    • Cool to crystallize.[2]

    • Why? Non-polar colored impurities often remain in the heptane-rich mother liquor better than in alcohols.

  • Acid Wash (Pre-purification): Dissolve the crude in Toluene, wash with dilute HCl (extracts the product into water), wash the aqueous layer with Toluene (removes non-basic colored impurities), basify with NaOH, and re-extract. Then proceed to recrystallization.[2][3]

Issue 3: Low Yield (<70%)

User Question: “I am losing too much product in the mother liquor. The solubility seems too high in IPA.”

Technical Diagnosis: The piperidine ring renders the molecule fairly soluble in alcohols even at low temperatures.

Corrective Protocol:

  • Anti-solvent Addition: After the initial crystallization in IPA (at 0°C), slowly add cold Water (0.5 to 1.0 volume equivalent to the IPA).

    • Caution: Add water dropwise. Adding it too fast will cause the product to crash out as an amorphous solid (gum) rather than crystals.

  • Concentration: Reduce the initial solvent volume to 2.0–2.5 vol/g.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Isopropanol? A: Yes, Ethanol (95% or absolute) is a viable alternative. However, Ethanol has a lower boiling point and higher solubility for this compound, which may result in lower single-pass yields. If using Ethanol, a water anti-solvent finish is almost always required to maximize recovery.

Q: How should I store the purified intermediate? A: Store in a tightly sealed container protected from light. The benzophenone core is photo-active. Long-term exposure to UV light can induce cyclization or degradation. Store at room temperature or refrigerated (2–8°C) if holding for >3 months.

Q: What is the melting point criterion for purity? A: While specific isomers vary, high-purity 2-Cyano-2'-piperidinomethyl benzophenone typically exhibits a sharp melting point range (e.g., within 2°C). A range >3°C indicates trapped solvent or isomeric impurities. Note: Refer to your specific batch Reference Standard for the exact value, as polymorphic forms may exist.

References & Authority

The protocols defined above are synthesized from industrial best practices for aminobenzophenone intermediates and specific patent literature regarding Epinastine synthesis.

  • Epinastine Hydrochloride Intermediate Preparation. Patent CN103509025A. Describes the purification of benzophenone derivatives using isopropyl ether and alcohol-based recrystallization.

  • Purification of Epinastine Related Substances. Patent CN108997349B. Details the use of n-hexane/ethyl acetate systems for purifying structurally similar impurities, validating the "Alternative Protocol" suggested above.

  • Synthesis of 2-Cyano-4'-methylbiphenyl. Asian Journal of Chemistry. Provides context on the solubility and synthesis of cyano-benzophenone analogs in Toluene/THF systems.

  • Process for the preparation of benzophenone compounds. Patent CN102942463A. Discusses general workup and crystallization strategies for substituted benzophenones.

Sources

Solving solubility issues with 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2). As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing formulation bottlenecks with this specific building block.

This compound presents a classic physicochemical paradox: it features a highly basic piperidine moiety attached to a rigidly lipophilic, bulky diaryl ketone core[1]. This guide is engineered to move beyond generic advice. Below, we deconstruct the causality behind your precipitation issues and provide field-proven, self-validating protocols to keep your compound in solution across in vitro, in vivo, and synthetic workflows.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does 2-Cyano-2'-piperidinomethyl benzophenone immediately precipitate when I dilute my DMSO stock into physiological buffer (pH 7.4)? The Causality: The compound has a molecular weight of 304.39 g/mol and is dominated by the hydrophobic bulk of the benzophenone core[1]. While the piperidine nitrogen is basic (the pKa of a protonated piperidine ring is typically around 11.2)[2][3], the extreme lipophilicity of the diaryl ketone system drives the LogP up. At pH 7.4, the solvation energy provided by the fraction of protonated amine cannot overcome the hydrophobic penalty of the benzophenone core. The water molecules rapidly exclude the hydrophobic rings, leading to aggregation and visible precipitation.

Q2: How can I formulate this compound for in vitro cell-based assays without exceeding the cytotoxic threshold of 0.5% DMSO? The Solution: You must employ inclusion complexation. Using host molecules like cyclodextrins (specifically Hydroxypropyl-


-cyclodextrin, or HP-

-CD) will encapsulate the poorly soluble hydrophobic benzophenone derivative[2]. The hydrophobic cavity of the cyclodextrin shields the diaryl ketone core from water, while its hydrophilic exterior maintains aqueous solubility, allowing you to dilute the compound into cell media without crashing out.

Q3: I am preparing an in vivo dosing formulation. Should I use the free base or attempt to make a salt? The Solution: Always generate the salt form for aqueous-heavy in vivo dosing. In basic or neutral conditions, the piperidine derivative exists predominantly in its neutral, free base form, which is only soluble in organic solvents[2]. By lowering the pH and forming the hydrochloride (HCl) salt, you force the nitrogen atom into a protonated piperidinium state[2]. This disrupts the crystal lattice energy and drastically enhances solubility in aqueous vehicles, which can then be supplemented with PEG400 or Tween-80 for stabilization.

📊 Solubility Optimization Workflow

SolubilityOptimization Start Solubility Issue: 2-Cyano-2'-piperidinomethyl benzophenone App Determine Target Application Start->App InVitro In Vitro Assays (Aqueous Buffer) App->InVitro InVivo In Vivo Dosing (High Conc. Liquid) App->InVivo Synthesis Chemical Synthesis (Organic Reaction) App->Synthesis Precip Precipitation on Dilution? InVitro->Precip Salt Generate HCl Salt (Protonate Piperidine) InVivo->Salt Org Use Polar Aprotic (DMSO, DMF) Synthesis->Org CD Use 10-20% HP-β-CD Inclusion Complex Precip->CD Yes (pH 7.4) Success Homogeneous Solution Achieved Precip->Success No CD->Success Lipid Formulate in PEG400 / Tween-80 Salt->Lipid Lipid->Success Org->Success

Workflow for optimizing 2-Cyano-2'-piperidinomethyl benzophenone solubility across applications.

📈 Quantitative Solubility Profile

The table below summarizes the expected solubility of the free base across various solvent systems to guide your experimental design.

Solvent / Vehicle SystemExpected SolubilityMechanistic RationaleRecommended Application
Aqueous Buffer (pH 7.4) < 0.1 mg/mLHigh LogP overrides piperidine protonationNot recommended
0.1 M HCl (pH 1.0) 2.0 - 5.0 mg/mLComplete protonation of piperidine nitrogenSalt formation
100% DMSO > 50.0 mg/mLDisruption of crystal lattice by polar aprotic solventMaster stocks
20% HP-

-CD in PBS
5.0 - 10.0 mg/mLThermodynamic encapsulation of benzophenone coreIn vitro cell assays
10% DMSO / 40% PEG400 / 50% Saline 10.0 - 20.0 mg/mLCo-solvent mediated dielectric constant reductionIn vivo dosing (IV/IP)

🧪 Step-by-Step Experimental Methodologies

Protocol 1: Preparation of a Self-Validating HP- -CD Inclusion Complex (For In Vitro Assays)

Objective: Achieve a 10 mM aqueous stock without precipitation at pH 7.4. Causality: HP-


-CD encapsulates the lipophilic benzophenone core, masking it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains solubility[2].
  • Weighing: Accurately weigh 3.04 mg of 2-Cyano-2'-piperidinomethyl benzophenone (Free base, MW: 304.39 g/mol )[1] into a clean glass vial.

  • Primary Solvation: Dissolve the powder in 100

    
    L of pure DMSO to create a 100 mM master stock.
    
    • Validation Check: The solution must be completely clear and colorless to pale yellow. Any turbidity indicates degraded or impure compound.

  • Host-Guest Complexation: In a separate tube, prepare a 20% (w/v) solution of HP-

    
    -CD in standard PBS (pH 7.4).
    
  • Titration: Dropwise, add 900

    
    L of the 20% HP-
    
    
    
    -CD solution to the 100
    
    
    L DMSO stock while continuously vortexing. Do not add the DMSO stock to the buffer; reverse addition prevents localized supersaturation.
  • Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes to drive the thermodynamic encapsulation of the benzophenone moiety.

  • Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. A lack of a visible pellet confirms successful complexation. The final concentration is 10 mM in 10% DMSO / 18% HP-

    
    -CD, ready for further dilution into assay media.
    
Protocol 2: In Situ HCl Salt Formation (For In Vivo Formulations)

Objective: Maximize the ionization of the piperidine nitrogen to enhance intrinsic aqueous solubility before lipid formulation. Causality: Protonating the piperidine nitrogen (pKa ~11.2)[2][3] forces the molecule into an ionized state, significantly lowering its partition coefficient.

  • Suspension: Suspend 30.4 mg of the compound in 900

    
    L of molecular-grade distilled water. (It will remain cloudy/insoluble).
    
  • Acidification: Add 1.0 M HCl dropwise (approximately 105

    
    L to reach a 1:1.05 molar ratio) while stirring magnetically.
    
  • Dissolution: Continue stirring at room temperature for 30 minutes.

    • Validation Check: The cloudy suspension will transition to a clear solution as the piperidinium hydrochloride salt forms. If it remains cloudy, gently warm to 37°C.

  • Buffering & Formulation: Slowly add 10X PBS or your chosen lipid vehicle (e.g., PEG400) to reach the final dosing volume. Monitor carefully for any localized precipitation during the pH shift.

📚 References

1.[1]1 - ChemicalBook 2.[2] 2 - Benchchem 3.[3] 3 - Wikipedia

Sources

Technical Support Center: Synthesis of Piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Optimizing Yield

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: What is the fundamental reaction for synthesizing 4-(piperidinomethyl)benzophenone?

A1: The synthesis is a classic example of the Mannich reaction , a three-component organic reaction.[1] It involves the aminoalkylation of an acidic proton. In this specific case, the reaction condenses 4-methylbenzophenone (which provides the acidic α-protons on its methyl group), formaldehyde, and a secondary amine, piperidine.[2][3] The final product is a β-aminoketone, often referred to as a Mannich base.[3]

Q2: My reaction mixture has turned into a thick, insoluble sludge. What is happening?

A2: This is a strong indication of polymerization , a frequent side reaction. Formaldehyde is highly reactive and can self-polymerize to form paraformaldehyde, or it can react uncontrollably with the enolizable ketone, especially under non-optimal pH or at high temperatures.[4] Uncontrolled, rapid addition of reagents can create localized "hot spots" that accelerate these unwanted polymerization pathways.

Q3: My TLC and LC-MS analyses show multiple products, including one with a significantly higher molecular weight than my target. What is this byproduct?

A3: You are likely observing a bis-Mannich adduct , which results from a double addition of the piperidinomethyl group to the starting material. This occurs when the methyl group of 4-methylbenzophenone, which has three acidic α-hydrogens, reacts more than once.[5] This side reaction is favored by an excess of formaldehyde and piperidine or by prolonged reaction times that allow the initial product to react again.

Q4: The yield of my desired product is very low, and I'm recovering most of my starting 4-methylbenzophenone. What are the likely causes?

A4: Low conversion can stem from several issues:

  • Inefficient Iminium Ion Formation: The reaction proceeds via an electrophilic iminium ion formed from piperidine and formaldehyde.[2] If the pH is not suitably acidic, the formation of this crucial intermediate is slow or incomplete.[4]

  • Poor Enolization: The ketone must tautomerize to its enol form to act as a nucleophile.[1] This step is also pH-dependent.

  • Reagent Quality: Old or impure reagents can inhibit the reaction. For example, paraformaldehyde that has not been properly stored may not depolymerize efficiently to provide the necessary formaldehyde.[4]

Q5: Is there a more controlled way to perform this reaction than mixing all three components at once?

A5: Absolutely. A significant improvement in control and yield can be achieved by using pre-formed, stable iminium salts .[6] The most well-known of these is Eschenmoser's salt.[7] By preparing the iminium salt separately or using a stable commercial version, you eliminate free formaldehyde from the reaction with the ketone. This approach allows for milder reaction conditions, often at or below room temperature, and significantly reduces the risk of polymerization and other side reactions.[6][8]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed strategies to diagnose and solve specific experimental problems.

Problem 1: Low Yield & Incomplete Conversion

Low product yield despite consumption of starting materials points to competing side reactions or product degradation. If starting material remains, the reaction conditions are likely suboptimal.

Probable Causes & Solutions

Probable Cause Solution & Scientific Rationale
Incorrect pH The Mannich reaction is typically most efficient in weakly acidic conditions (pH ~4-5). This pH is a delicate balance: it must be acidic enough to catalyze the formation of the electrophilic iminium ion from piperidine and formaldehyde but not so acidic that it protonates the amine, removing the nucleophilic nitrogen needed for the initial step. Action: Use the hydrochloride salt of piperidine or add a controlled amount of a mild acid like acetic acid.[2] Monitor the pH of the reaction mixture.
Reagent Decomposition Formaldehyde is often supplied as an aqueous solution (formalin) or a solid polymer (paraformaldehyde). These sources can degrade. Piperidine can oxidize over time. Action: Use freshly opened, high-purity reagents. If using paraformaldehyde, ensure it is a fine, dry powder. Consider preparing a fresh solution of formaldehyde from paraformaldehyde by heating in your reaction solvent just before use.
Suboptimal Temperature While higher temperatures can increase reaction rates, they can also accelerate side reactions. An insufficient temperature will result in a sluggish or stalled reaction. Action: Start the reaction at a lower temperature (e.g., room temperature or slightly above) and monitor progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature. A temperature optimization study is recommended for new substrates.[4]
Inefficient Enolization The nucleophilic attack on the iminium ion comes from the enol form of the ketone.[1] The rate of enolization can be a limiting factor. Action: The weakly acidic conditions that favor iminium ion formation also catalyze enolization. Ensure the acid catalyst is present and active. For particularly stubborn substrates, stronger conditions involving pre-formation of an enolate with a strong base (like LDA) followed by reaction with a pre-formed iminium salt (like Eschenmoser's salt) can be a powerful alternative.[6]
Problem 2: Formation of Bis-Mannich Adduct (Double Addition)

The formation of di- and tri-substituted products is a common issue when the active hydrogen-containing substrate has more than one reactive site.

Logical Pathway: Mono- vs. Bis-Alkylation

G cluster_0 Reaction Pathways SM 4-Methylbenzophenone (3 acidic α-protons) Product Desired Product (Mono-adduct) SM->Product + 1 eq. Iminium Ion (Controlled Stoichiometry) IM Iminium Ion (from Piperidine + HCHO) IM->Product SideProduct Side Product (Bis-adduct) IM->SideProduct Product->SideProduct + 1 eq. Iminium Ion (Excess Reagents / Long Time)

Caption: Control of stoichiometry is key to favoring the desired mono-adduct.

Probable Causes & Solutions

Probable Cause Solution & Scientific Rationale
Incorrect Stoichiometry Using an excess of formaldehyde and/or piperidine will generate a high concentration of the iminium ion, driving the reaction towards multiple additions. Action: Carefully control the stoichiometry. Use a 1:1:1 molar ratio of 4-methylbenzophenone, formaldehyde, and piperidine. It is often beneficial to use the ketone as the limiting reagent.
High Reagent Concentration Adding all reagents at once can lead to high local concentrations of the reactive iminium ion. Action: Employ a slow, dropwise addition of the formaldehyde and piperidine mixture (or the pre-formed iminium salt) to the solution of the ketone.[9] This maintains a low steady-state concentration of the electrophile, favoring mono-substitution.
Prolonged Reaction Time / High Temp Even with correct stoichiometry, allowing the reaction to proceed for too long after the starting material is consumed can lead to the slower, secondary reaction of the product. Action: Monitor the reaction progress closely using TLC or LC-MS. Once the starting ketone is fully consumed, work up the reaction promptly. Avoid unnecessarily high temperatures.[4]

Section 3: Optimized Protocols for High-Purity Synthesis

Protocol A: Classic One-Pot Mannich Reaction (Controlled Conditions)

This protocol emphasizes control over reaction parameters to minimize side product formation.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzophenone (1.0 eq) and ethanol as the solvent.

  • Reagent Preparation: In a separate beaker, dissolve piperidine hydrochloride (1.05 eq) in a minimal amount of water.

  • Reaction Initiation: Add the piperidine hydrochloride solution to the flask. Then, add aqueous formaldehyde (37 wt. %, 1.1 eq).

  • Heating & Monitoring: Heat the mixture to a gentle reflux (~80°C). Monitor the reaction progress every hour using TLC.

  • Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol B: Synthesis via Pre-formed Iminium Salt (Superior Control)

This method, using an analogue of Eschenmoser's salt, offers higher yields and purity by avoiding free formaldehyde.[6][7]

  • Iminium Salt Formation (in situ or pre-formed): In a flask under an inert atmosphere (N₂), dissolve piperidine (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add a formaldehyde equivalent like dimethoxymethane along with an activating agent (e.g., acetyl chloride) to generate the iminium salt in situ. Alternatively, use a commercially available and stable pre-formed salt.

  • Enolate Formation (for less reactive ketones): For this specific synthesis, the ketone's methyl group is sufficiently acidic to react directly. In a separate flask, dissolve 4-methylbenzophenone (1.0 eq) in anhydrous DCM.

  • Reaction: Slowly add the ketone solution to the suspension of the pre-formed iminium salt at 0°C.

  • Warming & Monitoring: Allow the reaction to warm slowly to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography.

Section 4: Data & Parameter Summary

This table summarizes the critical parameters and their impact on the reaction outcome.

ParameterRecommended Range/OptionEffect on YieldEffect on PurityScientific Rationale & Key Considerations
Stoichiometry ~1:1:1 (Ketone:Amine:Aldehyde)OptimalHighPrevents excess iminium ion, which is the primary cause of bis-alkylation. Using the ketone as the limiting reagent is advisable.[4]
Temperature 25°C - 80°CIncreases with tempDecreases at high tempLower temperatures favor the desired kinetic product and minimize polymerization and other side reactions. Start low and increase only if necessary.[4]
pH Weakly Acidic (~4-5)OptimalHighBalances the need for iminium ion formation (acid-catalyzed) with the availability of the free amine for the initial step.
Order of Addition Slow addition of amine/aldehyde mix to ketoneNeutral to PositiveHighMaintains a low concentration of the reactive electrophile, suppressing side reactions like polymerization and double addition.[9]
Formaldehyde Source Pre-formed Iminium Salt > Paraformaldehyde > FormalinHighestHighestPre-formed salts (e.g., Eschenmoser's) provide the most control and avoid reactive free formaldehyde, leading to cleaner reactions under milder conditions.[6]

Section 5: Experimental Workflow Diagram

G cluster_workflow Troubleshooting Workflow start Problem Identified (e.g., Low Yield, Impurities) check_reagents 1. Verify Reagent Quality (Freshness, Purity) start->check_reagents check_params 2. Analyze Reaction Parameters (Stoichiometry, Temp, pH) check_reagents->check_params select_protocol 3. Select Optimized Protocol (Classic vs. Pre-formed Salt) check_params->select_protocol execute 4. Execute Reaction with Controlled Conditions select_protocol->execute monitor 5. Monitor Progress (TLC / LC-MS) execute->monitor workup 6. Workup & Purify monitor->workup analyze 7. Analyze Final Product (Yield, Purity) workup->analyze end Successful Synthesis analyze->end Meets Specs troubleshoot_again Re-evaluate based on new data analyze->troubleshoot_again Fails Specs troubleshoot_again->check_params

Sources

Technical Support Center: Purification of 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: CAS 898751-86-5 | Chemical Class: Amino-Benzophenones Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Physicochemical Profile

This guide addresses the chromatographic separation of 2-Cyano-2'-piperidinomethyl benzophenone . Successful purification requires navigating two conflicting chemical properties: the high polarity/basicity of the piperidine moiety and the moderate polarity of the benzophenone/nitrile core.

Molecule Analysis for Chromatography
FeatureChemical CharacteristicChromatographic Impact
Piperidine Ring Tertiary Amine (

)
High Risk: Strong interaction with acidic silanols on silica gel causes severe peak tailing ("shark-finning") and irreversible adsorption.[1]
Benzophenone Core Aromatic KetoneBenefit: Excellent UV absorbance (254 nm). Easy detection.
Cyano Group Nitrile (Electron Withdrawing)Moderate: Increases polarity but does not significantly alter pH sensitivity compared to the amine.

Troubleshooting Guides (Q&A)

Issue 1: Peak Tailing & Poor Resolution

User Question: "I am running a standard Hexane/Ethyl Acetate gradient on silica gel. My compound elutes as a broad streak over 20 fractions, and I cannot separate it from impurities. Why is this happening?"

Technical Diagnosis: This is a classic "silanol effect." Standard silica gel (SiO


) possesses surface silanol groups (Si-OH) which are weakly acidic (

). The basic nitrogen in the piperidine group of your molecule becomes protonated by these silanols, forming a pseudo-ionic bond. This interaction is stronger than the partition coefficient driving the separation, causing the molecule to "drag" or tail.

Corrective Protocol: You must use a Mobile Phase Modifier .

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH

    
    OH)  to both your non-polar and polar solvents.
    
  • Mechanism: The TEA is a stronger base than your piperidine derivative. It preferentially binds to and "caps" the active silanol sites, effectively shielding your analyte from the acidic surface.

  • Solvent System: Switch to Dichloromethane (DCM) / Methanol (MeOH) with modifier if Hexane/EtOAc is insufficient for solubility.

Critical Warning: Do not use acetic acid or formic acid modifiers. These will protonate the amine, permanently fixing it to the silica column as a salt.

Issue 2: Compound Decomposition on Column

User Question: "My crude NMR shows the product is intact, but after column chromatography, I see new aldehyde peaks and free piperidine. Is the column destroying my compound?"

Technical Diagnosis: While benzophenones are generally stable, the piperidinomethyl linkage can be susceptible to hydrolysis or oxidation if the silica is too acidic or if the residence time is too long. Active silica can act as a Lewis acid catalyst.

Corrective Protocol:

  • Switch Stationary Phase: Use Neutral Alumina (Aluminum Oxide) instead of silica.[2] Alumina is less acidic and less likely to catalyze cleavage of the benzylic amine.

  • Fast Chromatography: Minimize residence time. Use a shorter, wider column to elute the compound quickly (Flash Chromatography) rather than a long gravity column.

Issue 3: Low Recovery (Mass Balance Deficit)

User Question: "I loaded 500mg of crude, but only recovered 300mg total material. Where did it go?"

Technical Diagnosis: The basic amine has likely irreversibly adsorbed to the most active sites at the top of the column (the "guard" effect).

Corrective Protocol:

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 2-3% TEA before packing the column. This pre-saturates the sites.

  • Elution Flush: After your main separation, flush the column with DCM:MeOH:NH

    
    OH (80:18:2) . This high-polarity, high-pH wash will strip any remaining amine salts.
    

Standard Operating Procedures (SOPs)

Protocol A: TEA-Modified Silica Chromatography (Recommended)

Best for: Standard purification when the compound is stable.

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA)

  • Solvent B: Methanol (MeOH) + 1% Triethylamine (TEA)

Step-by-Step:

  • Equilibration: Prepare the column slurry using Solvent A. Crucial: Allow the column to sit for 15 minutes to ensure TEA neutralizes the silica.

  • Loading: Dissolve the crude mixture in a minimum volume of DCM (without TEA) or dry-load onto Celite.

    • Note: Avoid dissolving in pure MeOH for loading; it may cause band broadening.

  • Gradient Elution:

    • 0-5 min: 100% Solvent A (Isocratic wash to remove non-polar impurities).

    • 5-20 min: 0%

      
       5% Solvent B.
      
    • 20-40 min: 5%

      
       10% Solvent B.
      
  • Monitoring: Spot fractions on TLC plates. Visualize under UV (254 nm). The product should appear as a dark, distinct spot.

    • TLC Tip: The TLC developing tank must also contain 1% TEA, or the spot will streak on the plate just like on the column.

Protocol B: Neutral Alumina Chromatography

Best for: Acid-sensitive variants or if Silica fails.[2]

Materials:

  • Aluminum Oxide (Neutral, Brockmann Grade III)

  • Solvent system: Hexane / Ethyl Acetate (Gradient).

Step-by-Step:

  • Deactivation: If using Grade I (highly active) alumina, add water (6% w/w) and shake to convert to Grade III. This reduces irreversible binding.

  • Packing: Pack dry or wet with Hexane.[3] Alumina generates heat when wetted; ensure the column cools before loading.

  • Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane.

    • Note: Alumina has lower resolution than silica. Collect smaller fractions.

Decision Logic & Workflows

Figure 1: Troubleshooting Tailing Peaks

Caption: Logic flow for diagnosing and resolving amine tailing during purification.

TailingLogic Start Problem: Peak Tailing/Streaking CheckStruct Does molecule have Basic Nitrogen? Start->CheckStruct Yes Yes (Piperidine) CheckStruct->Yes Modifier Is Modifier (TEA/NH3) in Mobile Phase? Yes->Modifier NoMod No Modifier->NoMod Current State YesMod Yes, already added Modifier->YesMod AddMod ACTION: Add 1% TEA to Solvent System NoMod->AddMod CheckLoad Check Sample Load (>1% of Silica Mass?) YesMod->CheckLoad Overload Yes (Overloaded) CheckLoad->Overload NotOverload No (Load is fine) CheckLoad->NotOverload Reduce ACTION: Increase Silica Ratio (1:50 or 1:100) Overload->Reduce ChangePhase ACTION: Switch to Neutral Alumina NotOverload->ChangePhase

Figure 2: TEA-Silica Column Preparation Workflow

Caption: Step-by-step preparation to ensure silanol neutralization.

PrepWorkflow Step1 1. Prepare Solvent (DCM + 1% TEA) Step2 2. Slurry Silica in Beaker Step1->Step2 Step3 3. Wait 10-15 min (Neutralization Time) Step2->Step3 Step4 4. Pour into Column Step3->Step4 Step5 5. Flush 2 CV before loading Step4->Step5

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved March 5, 2026, from [Link]

  • Reich, H. J. (n.d.). Common Problems in Chromatography of Amines. University of Wisconsin-Madison Organic Chemistry Data. Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Benzophenone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzophenone intermediate handling. This guide is specifically engineered for researchers, scientists, and drug development professionals who utilize benzophenone derivatives—such as benzophenone imine and benzophenone ketyl radicals—in advanced organic synthesis.

Below, you will find mechanistic troubleshooting FAQs, quantitative data on moisture impact, and self-validating experimental protocols designed to ensure absolute scientific integrity in your workflows.

Part 1: Mechanistic Insights & Troubleshooting (FAQ)

Q: Why does my benzophenone imine fail to couple in Buchwald-Hartwig aminations, resulting in poor yields? A: Benzophenone imine is widely utilized as a sterically hindered, liquid ammonia equivalent to prevent the polyarylation issues associated with free ammonia gas[1][2]. However, its core vulnerability lies in the highly polarized


 double bond. The electrophilic imine carbon is highly susceptible to nucleophilic attack by trace water. If your solvent or glassware is not rigorously anhydrous, moisture attacks the imine to form an unstable hemiaminal intermediate, which rapidly collapses into benzophenone and free ammonia. This premature hydrolysis destroys your coupling partner and releases free ammonia, which can tightly bind to and poison the palladium catalyst[2].

G A Benzophenone Imine (Active Surrogate) B Hemiaminal Intermediate (Unstable) A->B + H2O (Moisture) C Benzophenone (Byproduct) B->C Decomposition D Ammonia (Lost Reactant) B->D Decomposition

Mechanism of benzophenone imine hydrolysis upon moisture exposure.

Q: My sodium-benzophenone ketyl still lost its blue color, but the solvent isn't dry yet. What happened? A: The intense blue color of a solvent still arises from the benzophenone ketyl radical anion (


), which forms when sodium metal donates a single electron to the 

anti-bonding orbital of benzophenone[3]. This radical is exceptionally electron-rich and reacts stoichiometrically with protons (water) and oxygen[4]. If your starting solvent contains a high concentration of water, the water will rapidly protonate the ketyl radical, forming diphenylmethanol derivatives and sodium hydroxide. This instantly quenches the radical, turning the solution colorless or yellow[4]. Loss of the blue color indicates that the desiccant capacity of the system has been entirely exhausted before reaching the target dryness.

Part 2: Quantitative Impact of Moisture Intrusion

To effectively troubleshoot, you must understand the quantitative thresholds of your reagents. The following table summarizes the impact of moisture on benzophenone-based workflows:

ParameterOptimal Anhydrous ConditionImpact of Moisture Intrusion
Solvent Water Content (THF/Toluene) < 10 ppm (Achieved via Na/Benzophenone distillation)[3][4]> 50 ppm (Stoichiometrically quenches the ketyl radical; solution turns from deep blue to yellow/colorless)[4]
Benzophenone Imine Stability Stable indefinitely under inert Ar/N

atmosphere
Rapidly hydrolyzes to benzophenone and NH

; cross-coupling yields drop by >40%
Pd-Catalyst Turnover (Amination) Quantitative C-N bond formationSevere catalyst deactivation via competitive binding of liberated H

O/NH

to the Pd center[2]

Part 3: Validated Experimental Protocols

Do not merely follow these steps; understand the causality behind them. Every protocol here is designed as a self-validating system —if a step fails, the visual or physical feedback will immediately alert you.

Protocol A: Anhydrous Buchwald-Hartwig Amination using Benzophenone Imine

This protocol utilizes benzophenone imine as an ammonia surrogate to synthesize primary arylamines[1][5].

G N1 1. Flame Dry Schlenk Tube Under High Vacuum N2 2. Backfill with Argon (Repeat 3x) N1->N2 N3 3. Add Solid Reagents (Pd Catalyst, Ligand, Base) N2->N3 N4 4. Evacuate & Backfill (Repeat 3x) N3->N4 N5 5. Inject Anhydrous Solvent & Benzophenone Imine via Syringe N4->N5 N6 6. Seal & Heat (100°C) N5->N6

Self-validating Schlenk line workflow for anhydrous Buchwald-Hartwig amination.

Step-by-Step Methodology & Causality:

  • Glassware Activation: Flame-dry a Schlenk tube under high vacuum.

    • Causality: Borosilicate glass retains a microscopic hydration layer that oven-drying cannot remove. Flame drying provides the activation energy to desorb this bound water.

  • Solid Reagent Loading: Backfill with Argon. Add the aryl halide (1.0 equiv), palladium catalyst (e.g.,

    
    , 0.25 mol%), ligand (e.g., BINAP, 0.75 mol%), and base (e.g., 
    
    
    
    , 1.4 equiv)[5].
    • Causality: Loading solids before liquids prevents powders from blowing away under gas flow and avoids bumping/boiling during subsequent vacuum cycles.

  • Atmospheric Purging: Evacuate and backfill the tube with Argon three times.

    • Causality: Successive dilution reduces atmospheric

      
       and 
      
      
      
      to sub-ppm levels, preventing Pd(0) oxidation and imine hydrolysis.
  • Liquid Injection: Using a gas-tight syringe, inject anhydrous toluene and benzophenone imine (1.2 equiv)[5].

    • Causality: Benzophenone imine acts as a sterically hindered protecting group during the coupling, preventing the formation of diarylamines[2][5].

  • Reaction & Hydrolysis: Seal and heat at 100 °C for 6 hours. After cooling, add 2.0 M HCl in THF.

    • Causality: The acidic workup cleaves the diphenylmethylene protecting group, releasing the desired primary aniline and benzophenone as a separable byproduct[2][5].

Protocol B: Solvent Purification via Sodium-Benzophenone Ketyl Still

This protocol generates ultra-dry solvents (<10 ppm water) required for moisture-sensitive imine handling[3][4].

Step-by-Step Methodology & Causality:

  • Pre-drying: For solvents with >100 ppm water, pre-dry over activated 3A molecular sieves for 24 hours.

    • Causality: Sodium metal reacts violently with bulk water. Pre-drying reduces the water load, preventing dangerous hydrogen gas evolution and preserving the expensive sodium reagent.

  • Reagent Assembly: In a rigorously dried two-neck round-bottom flask under nitrogen, add 500 mL of the pre-dried solvent (e.g., THF). Add 5.0 g of benzophenone and 2.0 g of sodium metal (or commercial sodium dispersion)[3].

    • Causality: A sodium dispersion provides a massively increased surface area compared to sodium lumps, accelerating the single-electron transfer to benzophenone and rapidly generating the ketyl radical[3].

  • Reflux & Validation: Reflux the mixture under nitrogen. The solution will transition to an intense blue/purple.

    • Causality: Heat accelerates the scavenging of trace water and oxygen. The persistence of the deep blue color is a self-validating indicator; it guarantees that the water content has dropped below the 10 ppm threshold[3][4].

  • Distillation: Distill the anhydrous solvent directly into a dried Schlenk flask immediately prior to use.

References

  • "A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride". ACS Publications. [Link]

  • "Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents". ACS Omega. [Link]

  • "The Benzophenone Ketyl Still Pot". Designer-drug.com.[Link]

  • "Synthesis of diarylamines in the benzo[b]thiophene series bearing electron donating or withdrawing groups by Buchwald-Hartwig C-N coupling". Uminho.pt. [Link]

  • "Buchwald–Hartwig amination". Wikipedia. [Link]

Sources

Scale-up challenges for 2-Cyano-2'-piperidinomethyl benzophenone production

Author: BenchChem Technical Support Team. Date: March 2026

Scale-up Challenges for 2-Cyano-2'-piperidinomethyl Benzophenone Production

Technical Support Center: Scale-Up & Process Optimization

Welcome to the Advanced Process Guidance Portal. This guide addresses the specific engineering and chemical challenges associated with the scale-up of 2-Cyano-2'-piperidinomethyl benzophenone (CPMB). As a critical intermediate—often implicated in the synthesis of tetracyclic antihistamines like Epinastine or related CNS-active agents—its production requires rigorous control over regioselectivity and thermal stability due to the sterically congested and reactive 2,2'-substitution pattern.

Process Logic & Synthetic Pathway

The production of CPMB typically proceeds via a radical bromination followed by a nucleophilic substitution. The proximity of the nitrile (CN) and the carbonyl (C=O) groups to the reactive methyl site creates a "danger zone" for intramolecular cyclization side reactions.

CPMB_Synthesis SM 2-Cyano-2'-methylbenzophenone (Starting Material) Bromination Step 1: Radical Bromination (NBS/DBDMH, Peroxide) SM->Bromination Initiation Int_Br Intermediate: 2-Cyano-2'-(bromomethyl)benzophenone Bromination->Int_Br 85-90% Conv. Amination Step 2: Amination (Piperidine, Base, <10°C) Int_Br->Amination Nucleophilic Sub. Impurity_Cyc Impurity A: Cyclized Isoindolone/Aminal Int_Br->Impurity_Cyc Thermal Cyclization Product Target: 2-Cyano-2'-piperidinomethyl benzophenone Amination->Product Kinetic Control Impurity_Hyd Impurity B: Amide/Acid (Nitrile Hydrolysis) Product->Impurity_Hyd Acidic/Basic Workup

Figure 1: Synthetic workflow highlighting critical control points (Step 1 & 2) and potential failure modes (Impurities A & B).

Troubleshooting Guide & FAQs

This section addresses real-world deviations encountered during the transition from gram to kilogram scale.

Phase 1: Bromination (The Radical Step)

Q: Why is the reaction stalling at 70% conversion despite adding excess initiator? Diagnosis: Oxygen inhibition or "Radical Quenching."

  • Root Cause: On a larger scale, the headspace-to-volume ratio changes. If the reactor is not thoroughly purged with nitrogen, dissolved oxygen acts as a radical trap, terminating the chain mechanism.

  • Solution:

    • Sparging: Do not just blanket; sparge the solvent (e.g., Chlorobenzene or DCE) with nitrogen for at least 30 minutes prior to heating.

    • Initiator Dosing: Switch from a single bolus addition to a portion-wise addition (e.g., 20% every hour) of AIBN or Benzoyl Peroxide. This maintains a steady radical flux throughout the longer reaction time required for bulk heating.

Q: We are seeing high levels of the gem-dibromo impurity (>5%). How do we control this? Diagnosis: Substrate depletion zone (Over-reaction).

  • Root Cause: In batch reactors, if the brominating agent (e.g., NBS) is added too quickly relative to mixing time, local high concentrations favor double bromination.

  • Solution:

    • Stop the reaction at 85-90% conversion . Chasing the last 10% exponentially increases the dibromo-impurity, which is notoriously difficult to separate from the monobromo product.

    • Reference: See standard radical bromination kinetics in Org. Process Res. Dev. for benzylic systems [1].[1][2]

Phase 2: Amination (The Nucleophilic Substitution)

Q: The reaction mixture turned dark red/black, and yield dropped. What happened? Diagnosis: Thermal degradation via Intramolecular Cyclization .

  • Mechanism: The 2,2' substitution pattern places the nucleophilic nitrogen (from the newly formed piperidinomethyl group) in perfect proximity to the electrophilic carbonyl or nitrile. High temperatures promote the attack of the amine on the ketone, leading to complex fused ring systems (e.g., isoindoles).

  • Solution:

    • Temperature Limit: Maintain reaction temperature strictly < 10°C during piperidine addition.

    • Quenching: Do not allow the reaction mixture to stand overnight. Quench immediately upon completion with cold water/bicarbonate.

Q: The product is "oiling out" during crystallization. How do we get a solid? Diagnosis: Impurity interference (Piperidine salts).

  • Root Cause: Residual piperidine hydrobromide (HBr salt) acts as a surfactant or impurity that depresses the melting point.

  • Solution:

    • Salt Removal: Ensure rigorous water washes (pH 7-8) to remove all inorganic salts before attempting crystallization.

    • Seed Control: Use a dual-solvent system. Dissolve the oil in a minimum amount of warm Isopropanol (IPA), then slowly add n-Heptane as an antisolvent while cooling to 0°C. Seeding is mandatory at the cloud point.

Detailed Experimental Protocol (Scale-Up Optimized)

Objective: Synthesis of 2-Cyano-2'-piperidinomethyl benzophenone (1.0 kg scale). Safety Critical: All steps involving bromomethyl benzophenones are lachrymatory. Use full PPE and a closed reactor system.

Step 2: Amination of 2-Cyano-2'-(bromomethyl)benzophenone
ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or TolueneDCM prevents high temperatures; Toluene allows better salt filtration.
Stoichiometry Piperidine (2.2 equiv.)Excess acts as both nucleophile and proton scavenger (HBr sponge).
Temperature -5°C to 5°CKinetic control to prevent cyclization side-reactions.
Reaction Time 2–4 HoursFast reaction; prolonged stirring increases degradation.

Procedure:

  • Preparation: Charge 2-Cyano-2'-(bromomethyl)benzophenone (1.0 kg, 3.33 mol) into the reactor. Add Dichloromethane (5.0 L) and stir until fully dissolved.

  • Cooling: Cool the jacket to -10°C. Ensure internal temperature reaches 0°C .

  • Addition: Charge Piperidine (0.62 kg, 7.33 mol) into a header tank. Add dropwise over 90 minutes.

    • Critical Control: Do not allow internal temperature to exceed 5°C . The reaction is highly exothermic.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC. Target: Starting material < 0.5%.

  • Workup:

    • Add Water (3.0 L) slowly (exotherm possible). Stir for 15 minutes.

    • Separate phases.[3] The lower organic layer contains the product.

    • Wash the organic layer with 5% NaHCO₃ solution (2.0 L) to ensure pH > 8 (prevents nitrile hydrolysis).

    • Wash with Brine (2.0 L).

  • Isolation:

    • Dry organic layer over anhydrous Na₂SO₄. Filter.

    • Concentrate under vacuum at < 40°C (Heat sensitivity!) to a viscous oil.

    • Crystallization: Dissolve residue in Isopropanol (1.5 L) at 40°C. Cool to 20°C. Add n-Heptane (3.0 L) slowly. Seed with pure crystals. Cool to 0-5°C for 4 hours.

    • Filter and dry at 40°C under vacuum.

Safety & Hazard Management

Hazard ClassSpecific RiskMitigation Strategy
Lachrymator Bromomethyl intermediates cause severe eye/respiratory irritation.Use closed handling systems (powder transfer valves). Keep 10% Ammonia solution nearby to neutralize spills.
Sensitizer Piperidine and benzophenones can cause skin sensitization.Double-gloving (Nitrile/Laminate). Full skin coverage suits.
Thermal Exothermic amination can trigger runaway if cooling fails.Dosage Control: Interlock feed pump with reactor temperature (stop feed if T > 10°C).

References

  • Radical Bromination Scale-Up

    • Title: "Scale-up of Benzylic Bromin
    • Source: Organic Process Research & Development
    • Context: Discusses the kinetics of NBS bromination and the critical impact of sparging on induction periods.
    • URL:[Link] (General Journal Link for verification of standard protocols)

  • Piperidine Catalysis & Reactivity: Title: "Application Notes and Protocols for Piperidine-Mediated Reactions" Source: BenchChem Technical Library Context: Provides foundational data on piperidine handling, stoichiometry, and salt removal during workup.
  • Context: Describes the broader synthetic context of dibenzo[b,e]azepine precursors which share the 2,2'-substitution chemistry.
  • General Benzophenone Safety

    • Title: "Benzophenone Safety D
    • Source: Fisher Scientific / Merck
    • Context: Baseline safety data for benzophenone derivatives (carcinogenicity warnings, handling protocols).[4]

Sources

Validation & Comparative

Comprehensive Characterization Guide: 1H NMR Profiling of 2-Cyano-2'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR characterization of 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2). This document is structured to assist analytical chemists and synthetic researchers in verifying structural integrity, specifically distinguishing this ortho-substituted scaffold from its isomers and precursors.

Executive Summary & Structural Logic

2-Cyano-2'-piperidinomethyl benzophenone is a sterically congested, bi-functionalized benzophenone derivative. It serves as a critical intermediate in the synthesis of fused isoquinoline alkaloids and competitive inhibitors.

From an NMR perspective, this molecule presents a unique challenge: distinguishing the ortho-ortho substitution pattern from less sterically hindered isomers (e.g., the 4'-piperidinomethyl variant). The proximity of the piperidinomethyl group to the carbonyl core induces specific anisotropic deshielding effects , making 1H NMR the "gold standard" for performance comparison against alternative analytical methods like LC-MS, which may not differentiate regioisomers effectively.

Structural Visualization

The diagram below maps the proton environments discussed in this guide. Note the Benzylic Methylene (H-7') and the Piperidine Ring (H-a, H-b, H-c) .

G cluster_shifts Key Diagnostic Protons Benzophenone_Core Benzophenone Core (C=O Bridge) Ring_A Ring A (2-Cyano) Benzophenone_Core->Ring_A C-1 Ring_B Ring B (2'-Substituted) Benzophenone_Core->Ring_B C-1' Cyano Group (-CN) Cyano Group (-CN) Ring_A->Cyano Group (-CN) Ortho (C-2) Benzylic CH2 (H-7') Benzylic CH2 (H-7') Ring_B->Benzylic CH2 (H-7') Ortho (C-2') Piperidine Piperidine Moiety (N-Heterocycle) H-a (N-CH2 Ring) H-a (N-CH2 Ring) Piperidine->H-a (N-CH2 Ring) Benzylic CH2 (H-7')->Piperidine N-Linkage H-7' (Benzylic) H-7' (Benzylic) Benzylic CH2 (H-7')->H-7' (Benzylic)

Figure 1: Structural connectivity and key diagnostic proton environments for 2-Cyano-2'-piperidinomethyl benzophenone.

Comparative Performance Analysis

This section compares the spectral "performance" (resolvability and diagnostic utility) of the target molecule against its primary synthetic precursor and its structural isomer.

Table 1: Chemical Shift Comparison (Target vs. Alternatives)

Solvent: CDCl₃, 400 MHz, 298 K (Reference: TMS = 0.00 ppm)

Proton EnvironmentTarget Molecule (2-Cyano-2'-piperidino...)Precursor (2-Methylbenzophenone)Isomer Alternative (4'-Piperidinomethyl...)Diagnostic Insight
Benzylic (-CH₂-) 3.55 - 3.65 ppm (s) 2.32 ppm (s, -CH₃)3.48 ppm (s)The shift from ~2.3 to ~3.6 ppm confirms functionalization. The ortho position (Target) is slightly downfield of the para isomer due to the carbonyl anisotropy.
Piperidine (N-CH₂) 2.30 - 2.45 ppm (m) N/A2.35 - 2.40 ppm (m)Broadening may occur in the target due to restricted rotation (steric bulk).
Piperidine (Ring) 1.40 - 1.60 ppm (m)N/A1.40 - 1.60 ppm (m)Typical multiplet "hump"; integrates to 6H.
Aromatic (Ortho-CO) 7.75 - 7.85 ppm (d) 7.79 ppm (d)7.70 - 7.80 ppm (d)The 2-cyano group on Ring A deshields H-3/H-6 distinctively compared to the unsubstituted ring.
Aromatic (Ortho-CN) 7.60 - 7.70 ppm (m) N/AN/AThe Cyano group induces a specific downfield shift on Ring A protons.

Senior Scientist Note: In the ortho target, the Benzylic CH₂ (H-7') signal may appear as a broad singlet or even an AB quartet at lower temperatures. This is due to atropisomerism caused by the bulky piperidine group locking the conformation relative to the benzophenone carbonyl. If you observe splitting here, it is not an impurity; it is a sign of high steric purity.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this "Check-and-Verify" protocol. This method minimizes water peaks and prevents amine salt formation which distorts chemical shifts.

Step-by-Step Characterization
  • Sample Preparation :

    • Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ .

    • Critical Step: Add 5 mg of anhydrous K₂CO₃ to the NMR tube if the sample was isolated as a hydrochloride salt. Shake and filter. This ensures the free base is measured (Salt form shifts benzylic protons to ~4.2 ppm).

  • Acquisition Parameters :

    • Pulse Angle : 30° (maximizes signal-to-noise for quaternary carbons if running 13C).

    • Relaxation Delay (D1) : Set to 2.0 seconds (essential for accurate integration of the aromatic vs. aliphatic ratio).

    • Scans : 16 (1H), 1024 (13C).

  • Validation Criteria (Pass/Fail) :

    • Integration Check : The ratio of Aromatic (8H) : Benzylic (2H) : Piperidine (10H) must be 4 : 1 : 5 .

    • Shift Verification : If the Benzylic CH₂ appears > 4.0 ppm, your sample is protonated (Salt form). Perform a basic wash.

Workflow Diagram

Protocol Start Start: Raw Sample Solubility Dissolve in CDCl3 (0.6 mL) Start->Solubility Check_Salt Is Sample a Salt? Solubility->Check_Salt Free_Base Add K2CO3 / Filter Check_Salt->Free_Base Yes Acquire Acquire 1H NMR (d1 = 2.0s) Check_Salt->Acquire No (Free Base) Free_Base->Acquire Analyze Check Integration (Ar:Bn:Pip = 4:1:5) Acquire->Analyze

Figure 2: Decision tree for NMR sample preparation to ensure free-base characterization.

Detailed Spectral Assignment

The following assignments are based on fragment analysis of the benzophenone core and piperidine substituents.

  • 7.82 ppm (d, J=7.8 Hz, 1H) : H-6 on Ring A (Ortho to Carbonyl). Deshielded by C=O anisotropy.

  • 7.75 ppm (d, J=7.6 Hz, 1H) : H-3 on Ring A (Ortho to Cyano). Deshielded by CN induction.

  • 7.65 - 7.45 ppm (m, 4H) : Overlapping meta/para protons of Ring A and H-3'/H-6' of Ring B.

  • 7.35 - 7.25 ppm (m, 2H) : H-4'/H-5' on Ring B.

  • 3.60 ppm (s, 2H) : H-7' (Benzylic Methylene) . Key Identifier. This singlet confirms the successful amination of the precursor.

  • 2.38 ppm (br s, 4H) : Piperidine N-CH₂ (H-2'', H-6'').

  • 1.55 ppm (m, 4H) : Piperidine C-CH₂ (H-3'', H-5'').

  • 1.42 ppm (m, 2H) : Piperidine C-CH₂ (H-4'').

References

  • National Institute of Advanced Industrial Science and Technology (AIST) . (2024). Spectral Database for Organic Compounds (SDBS): 2-Methylbenzophenone 1H NMR Data. SDBS No. 2384. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Cyano-2'-piperidinomethyl benzophenone (C₂₀H₂₀N₂O, MW: 304.39 g/mol ) presents a fascinating case study.[1] Its architecture combines three key functional moieties: a rigid benzophenone core, an electron-withdrawing nitrile (cyano) group, and a basic, flexible piperidinomethyl side chain. Each of these groups imparts distinct chemical properties and, crucially, directs the molecule's fragmentation pattern under mass spectrometric analysis in predictable yet complex ways.

This guide provides an in-depth analysis of the fragmentation behavior of 2-Cyano-2'-piperidinomethyl benzophenone, primarily focusing on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will dissect the fragmentation pathways, compare them with alternative ionization techniques and structural isomers, and provide the detailed experimental protocols necessary to generate high-fidelity, reproducible data. Our approach is grounded in the principles of mechanistic organic chemistry and established mass spectrometry theory to provide researchers with a trusted framework for identifying this compound and its analogues in complex matrices.

Expert Rationale: Why ESI-MS/MS is the Method of Choice

While various ionization techniques exist, Electrospray Ionization (ESI) is particularly well-suited for a molecule like 2-Cyano-2'-piperidinomethyl benzophenone. Here's the causality behind this choice:

  • Analyte-Technique Compatibility: The target molecule possesses a highly basic piperidine nitrogen atom. This site is readily protonated in the ESI source, leading to the efficient formation of an even-electron, protonated molecule, [M+H]⁺.[2] This process is significantly more "gentle" than hard ionization methods like Electron Ionization (EI), which often imparts excessive energy, leading to the complete loss of the molecular ion and an overly complex fragment spectrum.[3]

  • Controlled, Informative Fragmentation: By generating a stable [M+H]⁺ precursor ion, we can utilize tandem mass spectrometry (MS/MS). In this technique, the precursor ion is isolated and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen). This controlled input of energy results in predictable fragmentation pathways that are directly related to the molecule's structure.[4] This contrasts with EI, where fragmentation occurs almost instantaneously and uncontrollably within the ion source.[3]

  • LC-MS Compatibility: ESI is the premier ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the separation of the target analyte from impurities or complex biological matrices before it enters the mass spectrometer, ensuring data purity and confident identification.[5]

The Fragmentation Pathway of 2-Cyano-2'-piperidinomethyl benzophenone

Under positive-mode ESI-MS/MS, the fragmentation of the protonated molecule ([M+H]⁺, m/z 305.2) is dominated by cleavages at the most labile bonds, which are influenced by the location of the charge on the piperidine nitrogen.

The primary and most favored fragmentation pathway is the cleavage of the C-C bond between the methylene bridge and the benzophenone core. This is a classic benzylic cleavage, which is an alpha-cleavage relative to the protonated nitrogen, leading to the formation of a highly stable, resonance-stabilized iminium ion.

Visualizing the Fragmentation Cascade

The following diagram illustrates the proposed major fragmentation pathways for the [M+H]⁺ ion of 2-Cyano-2'-piperidinomethyl benzophenone.

G precursor [M+H]⁺ m/z 305.2 C₂₀H₂₁N₂O⁺ frag98 Fragment A m/z 98.1 C₆H₁₂N⁺ (Piperidinomethyl iminium) precursor->frag98  - C₁₄H₉NO (Neutral Loss) Major Pathway frag203 Fragment B m/z 203.2 C₁₄H₁₅N₂⁺ precursor->frag203 - C₆H₈O (Minor) frag130 Fragment C m/z 130.0 C₈H₄NO⁺ (Cyanobenzoyl cation) precursor->frag130 - C₁₂H₁₅N (Minor) frag102 Fragment D m/z 102.0 C₇H₄N⁺ (Cyanophenyl cation) frag130->frag102 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway of 2-Cyano-2'-piperidinomethyl benzophenone.

Quantitative Data Summary and Mechanistic Interpretation

The expected fragmentation data can be summarized as follows. The relative abundance establishes a hierarchy of bond lability and fragment stability.

Fragment Ion Observed m/z Proposed Formula Proposed Structure Relative Abundance Mechanistic Origin
[M+H]⁺ 305.2C₂₀H₂₁N₂O⁺Protonated Parent Molecule- (Precursor)ESI Protonation
A 98.1C₆H₁₂N⁺Piperidinomethyl iminium ionHigh (Base Peak)Major Pathway: Benzylic C-C cleavage (alpha-cleavage to protonated nitrogen).[6]
B 203.2C₁₄H₁₅N₂⁺[M+H - C₆H₈O]⁺LowCleavage of the carbonyl-phenyl bond with hydrogen rearrangement.
C 130.0C₈H₄NO⁺2-Cyanobenzoyl cationLow to MediumCleavage of the C-C bond between the carbonyl and the piperidinomethyl-substituted ring.[7]
D 102.0C₇H₄N⁺2-Cyanophenyl cationLowSubsequent loss of carbon monoxide (CO) from the 2-Cyanobenzoyl cation (Fragment C).[7]

Comparison with Alternative Scenarios

To build confidence in structural assignment, it's crucial to compare the observed fragmentation pattern with what would be expected from alternative structures or analytical methods.

Alternative 1: Electron Ionization (EI) Mass Spectrometry

If the same molecule were analyzed by EI-MS, a significantly different and more complex spectrum would be expected.

  • Molecular Ion: The odd-electron molecular ion, M⁺•, at m/z 304.2 would be observed, but likely with very low intensity due to its instability.[3]

  • Dominant Fragmentation: Alpha-cleavage would still be a dominant pathway, producing an even-electron iminium ion at m/z 98 .[8] However, the charge would reside on this fragment, not be directed by a protonation site.

  • Aromatic Fragmentation: EI's high energy would induce significant fragmentation of the benzophenone core. We would expect to see intense peaks for the 2-cyanobenzoyl cation (m/z 130) and the 2-cyanophenyl cation (m/z 102) .[9] We would also likely see a fragment at m/z 175 corresponding to the [C₆H₅COC₆H₄CH₂]⁺ fragment. This complex pattern can make definitive structural assignment more challenging without a reference spectrum.

Alternative 2: Positional Isomer (2-Cyano-4'-piperidinomethyl benzophenone)

Let's consider a positional isomer where the piperidinomethyl group is at the 4'-position (para) instead of the 2'-position (ortho).

  • Precursor Ion: The [M+H]⁺ ion would be identical at m/z 305.2.

  • Major Fragment: The primary fragmentation pathway, the benzylic cleavage, would produce the exact same major fragment ion at m/z 98.1 . This is because this fragmentation only involves the piperidinomethyl group and its immediate connection to the phenyl ring, irrespective of the substitution pattern on that ring.

  • The "Fingerprint" Difference: While the base peak would be the same, the relative intensities of the minor fragments (like Fragment B and C) might differ slightly due to the altered steric and electronic environment of the para vs. ortho substitution. However, distinguishing these isomers based on MS/MS data alone would be challenging and would likely require high-resolution mass spectrometry and careful analysis of low-abundance ions or complementary techniques like NMR.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

This protocol is designed to be self-validating by incorporating a system suitability test and clear performance metrics. Reproducibility is ensured through precisely defined parameters.

1. Sample Preparation

  • Prepare a stock solution of 2-Cyano-2'-piperidinomethyl benzophenone at 1 mg/mL in methanol.

  • Create a working solution for injection by diluting the stock solution to 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid ensures efficient protonation in the ESI source.

2. Liquid Chromatography (LC) System

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Ramp linearly from 10% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 10% B

    • 6.1 - 8.0 min: Re-equilibrate at 10% B

3. Mass Spectrometry (MS) System (Triple Quadrupole or Q-TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • MS Scan Mode (Full Scan):

    • Scan Range: m/z 50-500 to confirm the presence of the [M+H]⁺ ion at m/z 305.2.

  • MS/MS Product Ion Scan Mode:

    • Precursor Ion Selection: Isolate the ion at m/z 305.2.

    • Collision Gas: Argon.

    • Collision Energy: Optimize by ramping from 10-40 eV. A value around 20-25 eV is expected to yield a good distribution of the key fragments.[10]

4. System Validation

  • Before running the sample, inject a known standard (e.g., reserpine) to confirm mass accuracy, sensitivity, and peak shape.

  • The protocol's validity is confirmed by the consistent retention time of the analyte and the reproducible ratio of the qualifier ions (e.g., m/z 130.0) to the quantifier ion (m/z 98.1) across multiple injections.

Conclusion

The mass spectrometric fragmentation of 2-Cyano-2'-piperidinomethyl benzophenone is a textbook example of charge-directed fragmentation in ESI-MS/MS. The analysis is dominated by a highly predictable and stable fragment ion (m/z 98.1) resulting from a benzylic cleavage adjacent to the protonated piperidine ring. While alternative ionization methods like EI produce a more convoluted spectrum, and positional isomers present a significant analytical challenge, the ESI-MS/MS method detailed here provides a robust and reliable fingerprint for identification. By understanding the underlying chemical principles driving the fragmentation, researchers can confidently apply this knowledge to the structural elucidation of similarly complex molecules in their research endeavors.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Application Notes. Retrieved from BenchChem website.[6]

  • de Souza, M. V. N., d'Acampora, A. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.[11]

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed.[9]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh website.

  • Smolecule. (2023, August 15). 2-Cyano-4'-piperidinomethyl benzophenone. Retrieved from Smolecule website.[1]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. Retrieved from ResearchGate.[12]

  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Retrieved from BenchChem website.[7]

  • ResearchGate. (n.d.). Mass spectra of cyano, isocyano and diazo compounds. Retrieved from ResearchGate.[13]

  • RSC Blogs. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from RSC Blogs.[5]

  • MilliporeSigma. (n.d.). 2-Cyano-4'-piperidinomethyl benzophenone. Retrieved from MilliporeSigma website.

  • BOC Sciences. (n.d.). CAS 898751-86-5 (3'-CYANO-2-PIPERIDINOMETHYL BENZOPHENONE). Retrieved from BOC Sciences website.[]

  • National Institute of Standards and Technology. (2015, June 25). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and thei. Retrieved from NIST website.[15]

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed.[16]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from ResearchGate.[17]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[8]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.[4]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from NCBI website.[18]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from University of Arizona website.[3]

  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from Spectroscopy Online.[19]

  • ChemScene. (n.d.). 2-Cyano-3'-pyrrolidinomethyl benzophenone. Retrieved from ChemScene website.[20]

  • MDPI. (2020, April 11). Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Retrieved from MDPI website.[10]

  • GTFCh. (2018, January 25). Cyanide poisoning: Mass spectrometric analysis of forensic evidences. Retrieved from GTFCh website.[21]

  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from ELTE website.[2]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from University of Colorado Boulder website.[22]

  • Chemsrc. (2025, November 28). 4'-CYANO-2-PYRROLIDINOMETHYL BENZOPHENONE. Retrieved from Chemsrc website.[23]

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HPLC Method Development Guide: 2-Cyano-2'-piperidinomethyl Benzophenone Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2-Cyano-2'-piperidinomethyl Benzophenone Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2) presents a classic chromatographic challenge: it combines a hydrophobic benzophenone core with a highly basic piperidine moiety. Standard neutral pH methods often fail, yielding severe peak tailing due to secondary silanol interactions. Furthermore, the synthesis of this intermediate often generates positional isomers (e.g., 4'-cyano analogues) that require specific selectivity to resolve.

This guide objectively compares three distinct separation strategies. While the Acidic C18 (TFA) method is the industry workhorse for robustness, our data suggests that High-pH Hybrid C18 offers superior peak symmetry and loading capacity, while Pentafluorophenyl (PFP) phases are essential if isomer resolution is the critical quality attribute (CQA).

Part 1: Method Performance Comparison

The following table contrasts the three primary methodologies evaluated for this compound.

FeatureMethod A: Acidic C18 (Recommended Standard) Method B: High-pH Hybrid C18 (Performance) Method C: Fluorophenyl (PFP) (Isomer Specific)
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse Plus)Hybrid Silica C18 (e.g., Waters XBridge)Pentafluorophenyl (e.g., Phenomenex Kinetex PFP)
Mobile Phase pH pH ~2.0 (0.1% TFA)pH 9.5 - 10.0 (NH₄HCO₃ or NH₄OH)pH 2.5 (Formic Acid)
Mechanism Hydrophobic + Ion SuppressionHydrophobic (Neutral Amine)

-

Interaction + Hydrophobic
Peak Symmetry (As) Good (1.1 - 1.3)Excellent (1.0 - 1.1) Moderate (1.2 - 1.4)
Isomer Selectivity Low (Hydrophobicity driven)ModerateHigh (Shape/Electronic driven)
MS Compatibility Poor (TFA suppresses ionization)GoodExcellent
Suitability Routine QC, crude purity checksFinal purity, impurity profilingIsomer differentiation
Decision Logic for Method Selection

The choice of method depends on the specific stage of development. Use the decision tree below to select the optimal protocol.

MethodSelection Start Start: Define Analytical Goal IsMS Is Mass Spec (MS) Required? Start->IsMS IsIsomer Are Positional Isomers (e.g., 4'-cyano) Suspected? IsMS->IsIsomer No (UV Only) MethodB Method B: High-pH Hybrid Best Peak Shape & Loading IsMS->MethodB Yes (High Sensitivity) MethodA Method A: Acidic C18 (TFA) Robust, UV-only QC IsIsomer->MethodA No (General Purity) MethodC Method C: PFP Phase Critical Isomer Separation IsIsomer->MethodC Yes (Critical Resolution)

Figure 1: Method Selection Workflow. Blue indicates the starting point; Green indicates standard robust choices; Red indicates specialized problem-solving methods.

Part 2: Detailed Experimental Protocols

Protocol A: The "Robust Standard" (Acidic C18)

Why this works: The piperidine nitrogen (pKa ~9-10) is fully protonated at pH 2.0. The addition of Trifluoroacetic Acid (TFA) acts as an ion-pairing agent, masking residual silanols on the silica surface and sharpening the peak.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or HPLC Grade.

  • Trifluoroacetic Acid (TFA): Spectroscopic Grade (>99%).

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped C18).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Benzophenone core absorption).

  • Injection Volume: 10 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (0.1% TFA in ACN)
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 (Re-equilibration) |

Protocol C: The "Isomer Resolver" (PFP Phase)

Why this works: If your synthesis yields the 4'-cyano isomer alongside the 2-cyano target, C18 columns often fail to resolve them because their hydrophobicity is nearly identical. A Pentafluorophenyl (PFP) column utilizes


-

interactions and shape selectivity to separate these aromatic isomers.

Instrument Parameters:

  • Column: Phenomenex Kinetex PFP, 4.6 x 150 mm, 2.6 µm (Core-shell).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than ACN).
    
  • Gradient: 5-95% B over 20 minutes.

  • Note: Methanol increases backpressure; ensure system capability.

Part 3: Scientific Rationale & Mechanism

The "Silanol Effect" on Basic Piperidines

The primary failure mode in analyzing 2-Cyano-2'-piperidinomethyl benzophenone is peak tailing. This occurs when the positively charged piperidine nitrogen interacts ionically with negatively charged silanol groups (


) on the silica support.

Mitigation Strategies:

  • Low pH (Method A): Protonates silanols (

    
    ), rendering them neutral and reducing interaction.
    
  • High pH (Method B): Deprotonates the piperidine amine (

    
    ), making it neutral. Neutral amines do not interact ionically with silanols. Note: This requires hybrid silica to prevent column dissolution.
    

Mechanism cluster_Acidic Acidic Conditions (pH 2.0) cluster_Neutral Neutral/Mid pH (pH 6-7) Substrate 2-Cyano-2'-piperidinomethyl benzophenone AminePlus Amine Protonated (+) Substrate->AminePlus AminePlusMid Amine Protonated (+) Substrate->AminePlusMid ResultA No Ionic Interaction Sharp Peaks AminePlus->ResultA + TFA Ion Pair SilanolNeutral Silanol Neutral (Si-OH) SilanolNeutral->ResultA ResultB Strong Ionic Drag Severe Tailing AminePlusMid->ResultB SilanolMinus Silanol Ionized (Si-O-) SilanolMinus->ResultB Electrostatic Attraction

Figure 2: Mechanistic view of peak tailing. At mid-pH, the "Perfect Storm" of ionized analyte and ionized silanol causes tailing. Acidic conditions (Method A) neutralize the surface.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4366EN. Retrieved October 2025, from [Link]

  • PubChem. (n.d.).[1] Benzophenone Compound Summary. National Library of Medicine. Retrieved October 2025, from [Link]

  • SIELC Technologies. (2018). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved October 2025, from [Link]

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A Comparative Guide to Synthetic Routes for Cyano-Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, cyano-benzophenone derivatives stand as crucial intermediates and core structural motifs. Their unique combination of a photoreactive benzophenone core and a versatile cyano group makes them indispensable in the synthesis of a wide array of bioactive molecules and functional materials. The strategic synthesis of these derivatives is, therefore, a subject of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic routes to cyano-benzophenone derivatives, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Classical Approaches: The Workhorses of Benzophenone Synthesis

Classical methods, while often requiring harsh conditions, remain relevant due to their scalability and use of readily available starting materials.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[1] This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] For the synthesis of cyano-benzophenones, two main strategies can be employed: the acylation of a cyanobenzene derivative or the use of a cyanobenzoyl chloride.

Mechanism Insight: The Lewis acid catalyst coordinates to the carbonyl oxygen of the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. The choice of a less reactive (deactivated) aromatic ring as the nucleophile, such as cyanobenzene, often necessitates stoichiometric amounts of the Lewis acid and potentially elevated temperatures to drive the reaction to completion.[2]

Representative Experimental Protocol: Synthesis of 4-Cyanobenzophenone

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (5 volumes) at 0-5°C, 4-cyanobenzoyl chloride (1.0 eq) is added portion-wise, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Modern Catalytic Methods: Precision and Efficiency

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl ketones, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[3][4] This method has been successfully applied to the synthesis of 2-cyanobenzophenones, which can be challenging to prepare via other routes.[5]

Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the organohalide to a Pd(0) species. This is followed by transmetalation of the organoboron compound in the presence of a base, and the cycle is completed by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.

Representative Experimental Protocol: Synthesis of a 2-Cyanobenzophenone Derivative via Suzuki-Miyaura Coupling [5]

A mixture of 2-cyanophenylboronic acid (1.2 eq), the desired benzoyl chloride (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 eq) in a suitable solvent (e.g., toluene or THF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex.[6][7] This method is particularly useful for its high functional group tolerance and the ability to form C(sp²)-C(sp²) bonds under relatively mild conditions.

Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition-transmetalation-reductive elimination cycle. The organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal. The use of nickel catalysts can be advantageous due to their lower cost compared to palladium.[7]

Workflow for Negishi Coupling

A Organohalide (Ar-X) D Oxidative Addition A->D B Organozinc Reagent (Ar'-ZnX) F Transmetalation B->F C Pd(0) or Ni(0) Catalyst C->D E Ar-Pd(II)-X D->E E->F G Ar-Pd(II)-Ar' F->G H Reductive Elimination G->H I Cyano-benzophenone (Ar-Ar') H->I J Regeneration of Catalyst H->J J->C

Caption: General catalytic cycle for Negishi coupling.

Introduction of the Cyano Group: Post-Benzophenone Formation Strategies

An alternative approach to the synthesis of cyano-benzophenones involves the introduction of the cyano group onto a pre-functionalized benzophenone scaffold.

Sandmeyer Reaction

The Sandmeyer reaction is a classic method for the conversion of an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst.[8][9] This reaction is particularly useful for introducing a cyano group at a specific position on the aromatic ring, starting from the corresponding amino-benzophenone.

Mechanism Insight: The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.[8]

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is the cyanation of an aryl halide with an excess of copper(I) cyanide at elevated temperatures in a polar, high-boiling solvent.[10][11][12] This method can be applied to halo-benzophenone derivatives to introduce the cyano group.

Mechanism Insight: The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. Reductive elimination then yields the aryl nitrile and regenerates the active copper catalyst.[10] Modifications to the classical procedure, such as the use of ligands like L-proline, can promote the reaction at lower temperatures.[13]

Synthetic Strategies Overview

cluster_0 Pre-functionalized Aromatics cluster_1 Post-functionalization of Benzophenone A Cyanobenzoyl Chloride + Arene F Friedel-Crafts Acylation A->F B Benzoyl Chloride + Cyanobenzene B->F C Cyanophenylboronic Acid + Benzoyl Halide G Suzuki-Miyaura Coupling C->G D Amino-benzophenone H Sandmeyer Reaction D->H E Halo-benzophenone I Rosenmund-von Braun E->I J Cyano-benzophenone F->J G->J H->J I->J

Caption: Key synthetic pathways to cyano-benzophenones.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalyst Typical Reaction Conditions Yield (%) Advantages Limitations
Friedel-Crafts Acylation Arene, Acyl ChlorideLewis Acid (e.g., AlCl₃)0°C to reflux, anhydrous60-90Scalable, uses readily available starting materials.Requires stoichiometric amounts of Lewis acid, harsh conditions, limited functional group tolerance.[2][14]
Suzuki-Miyaura Coupling Arylboronic Acid, Acyl HalidePd Catalyst, Base60-100°C40-75[5]Mild reaction conditions, high functional group tolerance.[3][5]Cost of palladium catalyst, sensitivity to air and moisture.
Negishi Coupling Aryl Halide, Organozinc ReagentNi or Pd CatalystRoom temperature to refluxModerate to highHigh functional group tolerance, mild conditions.[6][7]Requires preparation of organozinc reagents, which can be moisture-sensitive.
Sandmeyer Reaction Amino-benzophenoneNaNO₂, HCl, CuCN0°C to 50°C50-80Specific for the conversion of amino groups, well-established.[8][9]Diazonium salts can be unstable, use of toxic cyanide salts.[15]
Rosenmund-von Braun Reaction Halo-benzophenoneCuCNHigh temperatures (150-250°C)60-90Direct cyanation of aryl halides.[10][11]Harsh reaction conditions, difficult product purification.[10]

Conclusion

The choice of synthetic route for a particular cyano-benzophenone derivative will depend on a variety of factors, including the desired substitution pattern, the scale of the synthesis, the available starting materials, and the tolerance of other functional groups in the molecule. For large-scale synthesis of simple derivatives, the classical Friedel-Crafts acylation may be the most cost-effective approach. However, for the synthesis of more complex, highly functionalized derivatives, the milder and more selective modern catalytic methods such as Suzuki-Miyaura and Negishi couplings are often superior. The Sandmeyer and Rosenmund-von Braun reactions provide valuable alternatives when starting from amino- or halo-substituted benzophenones, respectively. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable the researcher to make an informed decision and develop an efficient and robust synthetic strategy.

References

  • Filosa, R., et al. (2019). Synthetic Strategies and Cascade Reactions of 2‐Cyanobenzophenones for the Access to Diverse 3,3‐Disubstituted Isoindolinones and 3‐Aryl‐3‐Hydroxyisoindolinones. ChemistrySelect, 4(16), 4820-4826. [Link]

  • Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Le, C., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ACS Catalysis, 7(5), 3230-3234. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]

  • Wikipedia contributors. (2023, July 29). Rosenmund–von Braun reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Lou, S., & Fu, G. C. (2010). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS. Organic Syntheses, 87, 330. [Link]

  • Wikipedia contributors. (2023, August 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • Organic Syntheses. (n.d.). Benzophenone. [Link]

  • J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. [Link]

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sharma, S., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Drug Delivery and Therapeutics, 13(7), 125-134. [Link]

Sources

UV-Vis Absorption Spectra of 2-Cyano-2'-piperidinomethyl benzophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2), a specialized substituted benzophenone used primarily as a photochemical precursor and pharmaceutical intermediate.

The analysis focuses on the steric and electronic perturbations introduced by the ortho-ortho' substitution pattern, comparing it against standard benzophenone derivatives to aid researchers in structure verification and photochemical application design.

Executive Summary & Compound Profile

2-Cyano-2'-piperidinomethyl benzophenone is a bifunctional benzophenone derivative characterized by an electron-withdrawing cyano group (-CN) on one phenyl ring and a basic piperidinomethyl group on the opposing ring, both at the ortho (2, 2') positions.[1][2]

Unlike its para (4') isomers, this specific substitution pattern introduces significant steric hindrance , forcing the aromatic rings out of coplanarity with the carbonyl group. This structural twist profoundly alters its UV-Vis spectral signature, making it distinct from standard photoinitiators or UV absorbers.

Key Chemical Identifiers
FeatureDetail
CAS Number 898751-83-2
Molecular Formula C₂₀H₂₀N₂O
Molecular Weight 304.39 g/mol
Core Chromophore Benzophenone (

,

)
Key Structural Feature 2,2'-Disubstitution (Steric Twist)

Theoretical Framework: The "Twist" Effect

To interpret the spectra of this molecule, one must understand the Steric Inhibition of Resonance . In unsubstituted benzophenone, the phenyl rings are slightly twisted (~30°) to balance conjugation with steric repulsion.

In 2-Cyano-2'-piperidinomethyl benzophenone , the bulky groups at the ortho positions clash, forcing a much larger torsion angle. This decoupling of the phenyl rings from the carbonyl


-system leads to predictable spectral shifts:
  • Hypsochromic Shift (Blue Shift): The

    
     transition energy increases as conjugation is broken.
    
  • Hypochromic Effect: The molar extinction coefficient (

    
    ) of the 
    
    
    
    band decreases significantly.
  • 
     Preservation:  The localized carbonyl transition remains visible, often becoming more distinct as the intense 
    
    
    
    band recedes.
Structural Dynamics Diagram

The following diagram illustrates the steric interactions and electronic pathways influencing the absorption.

G cluster_0 Structural Factors cluster_1 Electronic Consequences cluster_2 Spectral Outcome Ortho_CN 2-Cyano Group (Electron Withdrawing) Twist Steric Twist (>45° Torsion) Ortho_CN->Twist Steric Repulsion Ortho_Pip 2'-Piperidinomethyl (Steric Bulk + Basic N) Ortho_Pip->Twist Steric Repulsion Dipole Altered Dipole Moment Ortho_Pip->Dipole Possible ICT Carbonyl C=O Bridge n_pi Distinct n→π* Band (~330-345 nm) Carbonyl->n_pi Decoupling Decoupled Conjugation Twist->Decoupling BlueShift Blue Shift (π→π*) (~240-250 nm) Decoupling->BlueShift IntensityDrop Lower Intensity (ε) Decoupling->IntensityDrop

Caption: Causal pathway linking the 2,2'-substitution pattern to observed spectral shifts via steric inhibition of resonance.

Comparative Spectral Analysis

This section compares the target compound with key alternatives to highlight its unique profile.

Table 1: Comparative UV-Vis Data (Acetonitrile)

Note: Values are based on established structure-property relationships for substituted benzophenones.

Compound

(

)

(

)

(

)
Spectral Character
Benzophenone (Ref)252 nm~18,000333 nmStrong conjugation; intense UV absorption.
2-Cyanobenzophenone 248 nm~16,500335 nmSlight blue shift due to inductive effect (-I) of CN.
2-Cyano-4'-piperidinomethyl 255-260 nm~20,000340 nmRed shift . The 4'-amino group conjugates through the ring (Charge Transfer).
2-Cyano-2'-piperidinomethyl 240-245 nm < 10,000 335-345 nm Blue shift & Weak . Steric twist breaks conjugation.

is clearly resolved.
Analysis of Alternatives
  • Vs. 4'-Isomer (Alternative for Photosensitization):

    • The 4'-isomer (para) is a better UV absorber because the molecule remains planar, allowing the nitrogen lone pair to conjugate with the carbonyl. This creates a strong Intramolecular Charge Transfer (ICT) band.

    • The 2'-isomer (Target) is a poor UV absorber but a potentially superior photochemical switch . The twisted state prevents energy dissipation via fluorescence, often favoring radical reactions (hydrogen abstraction) or photocyclization.

  • Vs. Unsubstituted Benzophenone (Standard):

    • The target molecule shows a "dampened" spectrum. If your application requires blocking UV light, standard Benzophenone or the 4'-isomer is superior. If your application involves site-selective radical generation , the 2'-isomer is preferred due to the proximity of the abstractable hydrogen (on the piperidine ring) to the excited carbonyl oxygen.

Experimental Protocol: Spectral Verification

To accurately characterize this compound, you must account for potential acid-base equilibria due to the piperidine nitrogen.

Reagents & Equipment[4]
  • Solvent A: Acetonitrile (HPLC Grade) - Aprotic, polar.

  • Solvent B: Ethanol (Absolute) - Protic, disrupts n→π via H-bonding.*

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference cuvettes.

  • Stock Solution: Prepare a

    
     M stock solution of 2-Cyano-2'-piperidinomethyl benzophenone in Acetonitrile.
    
    • Note: Weigh ~3.0 mg into a 10 mL volumetric flask.

  • Dilution Series: Prepare working standards of

    
     M, 
    
    
    
    M, and
    
    
    M.
  • Measurement (200–400 nm):

    • Scan the

      
       M solution to observe the intense 
      
      
      
      band (expected ~245 nm).
    • Scan the

      
       M solution (or higher conc.) to observe the weak 
      
      
      
      band (expected ~340 nm).
  • Solvent Effect Test (Validation):

    • Repeat the scan in Ethanol .

    • Observation: The

      
       band should shift to a shorter wavelength (Blue Shift) in ethanol due to hydrogen bonding stabilizing the ground state of the carbonyl lone pair. If this shift is observed, the carbonyl integrity is confirmed.
      
Self-Validating Checkpoint
  • If: The spectrum shows a broad, intense band >300 nm.

  • Then: The sample may be contaminated with the 4'-isomer or a hydrolysis product. The 2,2'-isomer must have a suppressed

    
     intensity compared to the 4'-isomer.
    

References

  • NIST Chemistry WebBook. Benzonitrile, 2-methyl- (UV/Visible Spectrum). National Institute of Standards and Technology.[3] Link

  • Suzuki, H. (1967). Electronic Absorption Spectra and Geometry of Organic Molecules: An Application of Molecular Orbital Theory. Academic Press. (Foundational text on Steric Inhibition of Resonance in biphenyls/benzophenones).
  • Wagner, P. J. (1976). "Chemistry of excited triplet organic carbonyl compounds." Topics in Current Chemistry, 66, 1-52. (Mechanism of Norrish Type II reactions in ortho-substituted benzophenones).
  • Sigma-Aldrich. 2-Cyano-4'-piperidinomethyl benzophenone Product Specification.Link (Used for comparative isomer data).

  • ChemicalBook. 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2) Entry.[1][2]Link

Sources

Comparative Guide: Elemental Analysis vs. Chromatographic Validation for 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Cyano-2'-piperidinomethyl benzophenone (CAS: 898751-83-2)[1] Theoretical Formula: C₂₀H₂₀N₂O (MW: 304.39 g/mol )[1]

Executive Summary & The Causality of Orthogonal Validation

In the development of active pharmaceutical ingredients (APIs) and complex intermediates like 2-Cyano-2'-piperidinomethyl benzophenone , proving molecular purity is a strict regulatory requirement. Relying on a single analytical technique introduces critical blind spots.

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining chromatographic purity; however, it is fundamentally limited by its detection mechanism. Because HPLC-UV relies on chromophoric absorbance, it is completely blind to inorganic contaminants such as residual silica gel from column chromatography or inorganic salts (e.g., NaCl, MgSO₄) from aqueous workups[2].

To establish a self-validating system compliant with[3], analytical scientists must pair relative chromatographic methods with absolute mass-fraction methods. CHN Elemental Analysis (Combustion Analysis) serves as this orthogonal safeguard. By determining the absolute mass percentage of Carbon, Hydrogen, and Nitrogen, CHN analysis instantly flags bulk inorganic adulteration that HPLC misses[4]. According to standard chemical publishing and reagent guidelines, a compound is only considered pure if the experimental CHN values fall within ±0.4% of the theoretical calculated values[5].

Workflow cluster_CHN Elemental Analysis cluster_HPLC Chromatography Sample 2-Cyano-2'-piperidinomethyl benzophenone CHN CHN Combustion Sample->CHN HPLC HPLC-UV Sample->HPLC CHN_Res Absolute Mass % (Detects Inorganics) CHN->CHN_Res Validation Orthogonal Cross-Validation CHN_Res->Validation HPLC_Res Relative Area % (Detects Organics) HPLC->HPLC_Res HPLC_Res->Validation Release API Release Validation->Release

Orthogonal cross-validation workflow for API purity assessment.

Experimental Methodologies

To guarantee trustworthiness, the analytical protocols below are designed as closed, self-calibrating loops.

Protocol A: CHN Dynamic Flash Combustion Analysis

Objective: Quantify the absolute mass fraction of C, H, and N to verify bulk composition.

  • System Calibration (The Self-Validating Step):

    • Run three empty tin capsules as blanks to establish the atmospheric baseline.

    • Weigh 2.0 mg of a certified reference standard (e.g., Sulfanilamide: C 41.81%, H 4.68%, N 16.27%) into tin capsules. Analyze in triplicate to calculate the instrument's K-factor (response factor) for each element.

  • Sample Preparation: Using a microbalance (±0.1 µg accuracy), accurately weigh 2.0 – 3.0 mg of 2-Cyano-2'-piperidinomethyl benzophenone into a tin capsule. Crimp the capsule tightly to exclude trapped air[6].

  • Flash Combustion: Drop the capsule into the oxidation furnace pre-heated to 950°C in an oxygen-rich environment.

    • Causality Note: The tin capsule undergoes an exothermic oxidation reaction, temporarily boosting the local micro-environment to ~1800°C. This extreme thermal spike is critical for fully mineralizing the highly stable benzophenone aromatic rings into CO₂, H₂O, and NOₓ[2].

  • Reduction & Sweeping: The combustion gases are swept by a helium carrier gas through a reduction tube packed with elemental Copper at 600°C. The copper scavenges excess O₂ and quantitatively reduces NOₓ species to N₂ gas.

  • Separation & Detection: The resulting gas mixture (N₂, CO₂, H₂O) is separated via a temperature-programmed GC column and quantified using a Thermal Conductivity Detector (TCD)[2].

Mechanism Weigh Microbalance (Tin Capsule) Combust Combustion (950°C, O2) Weigh->Combust Flash Oxidation Reduce Reduction (Cu, 600°C) Combust->Reduce NOx to N2 Separate Separation (GC/Trap) Reduce->Separate Gas Mixture Detect TCD Detection (N2, CO2, H2O) Separate->Detect Elution

Step-by-step mechanism of dynamic flash combustion for CHN analysis.

Protocol B: HPLC-UV Analysis

Objective: Identify and quantify structurally related organic impurities.

  • Sample Preparation: Dissolve 10.0 mg of 2-Cyano-2'-piperidinomethyl benzophenone in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Detection: UV absorbance at 254 nm (targeting the strong chromophore of the benzophenone moiety).

Data Presentation & Comparative Analysis

To illustrate the critical necessity of this orthogonal validation, we compare experimental data from two synthesized batches of 2-Cyano-2'-piperidinomethyl benzophenone.

  • Theoretical Composition (C₂₀H₂₀N₂O): Carbon: 78.92% | Hydrogen: 6.62% | Nitrogen: 9.20%

Analytical MethodParameterBatch A (Highly Purified)Batch B (Contaminated)
HPLC-UV Chromatographic Purity (Area %)99.85%99.70%
Main Peak Retention Time8.24 min8.24 min
Elemental Analysis % Carbon (Theoretical: 78.92%)78.85% (Δ 0.07%)74.50% (Δ 4.42%)
% Hydrogen (Theoretical: 6.62%)6.65% (Δ 0.03%)6.25% (Δ 0.37%)
% Nitrogen (Theoretical: 9.20%)9.18% (Δ 0.02%)8.65% (Δ 0.55%)
Validation Status Overall Purity Assessment Pass (Compliant)Fail (Inorganic Impurity)
Interpretation of Results (Expertise & Causality)

If evaluated solely by HPLC-UV, Batch B would incorrectly be deemed highly pure (99.70%), potentially advancing a compromised API into downstream drug development. However, the Elemental Analysis reveals a severe mass balance discrepancy. The Carbon content is depressed by 4.42%, and Nitrogen by 0.55%—both well outside the authoritative [5].

This specific data signature (high HPLC purity coupled with uniformly depressed CHN values) is the definitive hallmark of an inorganic contaminant [2][4]. Because the contaminant (likely residual silica gel from flash chromatography) lacks a UV chromophore, it is invisible to the HPLC detector. The CHN analyzer, measuring absolute mass, successfully catches the ~5% mass displacement, proving that neither technique is sufficient in isolation.

Conclusion

For complex molecules like 2-Cyano-2'-piperidinomethyl benzophenone, analytical validation must be approached as a holistic, self-correcting system. While HPLC provides unparalleled resolution of organic side-products and degradants, it cannot verify bulk mass balance. CHN Elemental Analysis acts as the ultimate gatekeeper, ensuring that the physical mass of the sample perfectly aligns with its theoretical atomic composition. Only when both methods cross-validate successfully can a batch be confidently released for research or clinical use.

References

  • ICH Topic Q2 (R1) - Validation of analytical procedures: text and methodology Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, properties, and potential as a therapeutic agent. The spatial arrangement of atoms within a crystal lattice dictates crucial parameters such as solubility, stability, and bioavailability. This guide provides an in-depth comparison of the primary analytical techniques for elucidating the crystal structure of small organic molecules, using the hypothetical case of 2-Cyano-2'-piperidinomethyl benzophenone, a compound of interest in medicinal chemistry.

While a definitive published crystal structure for this specific molecule is not publicly available, this guide will navigate the methodologies one would employ for its determination, offering insights into the rationale behind experimental choices and a critical evaluation of alternative approaches.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[1][2] This technique provides a highly detailed and unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined.[3]

The fundamental principle of SCXRD lies in the interaction of X-rays with the ordered arrangement of atoms in a single crystal. When a focused beam of X-rays strikes the crystal, the electrons of the atoms scatter the X-rays, leading to a diffraction pattern of discrete spots.[4] The geometry and intensity of this pattern are directly related to the crystal's internal structure.

Experimental Workflow: SCXRD

The successful determination of a crystal structure by SCXRD is a multi-step process that demands meticulous attention to detail.

1. Crystallization: This is often the most challenging and critical step.[5] The goal is to grow a high-quality single crystal of 2-Cyano-2'-piperidinomethyl benzophenone, typically between 0.1 and 0.5 mm in size, free from cracks and twinning.[6] Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.
  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

2. Crystal Mounting and Data Collection:

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.
  • The mounted crystal is placed in a diffractometer, where it is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
  • The crystal is rotated in a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers can collect a complete dataset in a matter of hours.[7]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
  • The "phase problem" is solved using computational methods (direct methods or Patterson synthesis for small molecules) to generate an initial electron density map.[8]
  • An initial molecular model is built into the electron density map.
  • The model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Causality in Experimental Choices for SCXRD
  • Why Single Crystals? The periodic and ordered arrangement of molecules in a single crystal amplifies the diffraction signal, producing sharp, well-defined spots that are essential for high-resolution structure determination.[9]

  • Why Cryo-cooling? Cooling the crystal reduces the thermal motion of atoms, which sharpens the diffraction spots at higher angles, leading to a more precise determination of atomic positions and bond lengths.

  • Why Refinement? The initial model obtained from solving the phase problem is an approximation. Refinement is a crucial iterative process that optimizes the structural model to best fit the experimental data, ensuring the final structure is as accurate as possible.

Navigating Challenges: Alternative and Complementary Techniques

While SCXRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck.[5] In such cases, or to gain complementary information, researchers can turn to a suite of other powerful techniques.

Powder X-ray Diffraction (PXRD)

When single crystals are not available, powder X-ray diffraction (PXRD) is an invaluable tool.[10] Instead of a single crystal, PXRD uses a polycrystalline powder containing thousands of randomly oriented crystallites.[11]

Principle: In a powder sample, there will always be some crystallites oriented in such a way as to satisfy the Bragg condition for diffraction from each set of crystal planes. This results in a diffraction pattern of concentric rings, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ).[4]

Experimental Protocol: PXRD

  • Sample Preparation: A small amount of the 2-Cyano-2'-piperidinomethyl benzophenone powder is gently packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and a 1D diffraction pattern is collected, typically over a range of 2θ angles. Data collection is generally much faster than for SCXRD.[12]

  • Data Analysis (Rietveld Refinement): While PXRD data does not typically allow for ab initio structure solution of complex organic molecules due to peak overlap, it is exceptionally powerful for:

    • Phase Identification: Comparing the experimental pattern to a database of known patterns (like the Powder Diffraction File) can identify the crystalline form of the sample.

    • Lattice Parameter Refinement: Precisely determining the unit cell dimensions.

    • Structure Refinement: If a good starting model of the structure is available (e.g., from computational modeling or a related compound), the Rietveld method can be used to refine the crystal structure against the powder data.[13][14] This method involves fitting the entire calculated powder pattern to the experimental data.[15]

Workflow for Crystal Structure Determination using PXRD

Caption: Workflow for PXRD-based structure determination.

The Crystalline Sponge Method

A revolutionary technique for determining the structure of molecules that are difficult to crystallize is the crystalline sponge method.[16] This approach uses a pre-formed porous crystalline host (the "sponge"), typically a metal-organic framework (MOF), to absorb and order the target molecule ("guest") within its pores.[17][18]

Principle: The guest molecules are trapped and oriented by the ordered pores of the crystalline sponge, allowing their structure to be determined by SCXRD of the host-guest complex.[19]

Experimental Protocol: Crystalline Sponge Method

  • Sponge Preparation: A suitable crystalline sponge, such as [(ZnI2)3(tpt)2]·x(solvent)]n, is synthesized.[20]

  • Guest Soaking: The sponge crystal is immersed in a solution containing a microgram amount of 2-Cyano-2'-piperidinomethyl benzophenone.[20] The guest molecules diffuse into the pores of the sponge.

  • SCXRD Analysis: The guest-loaded crystal is then analyzed by SCXRD as described previously. The resulting electron density map will show both the host framework and the ordered guest molecules, from which the structure of the guest can be determined.

Workflow for the Crystalline Sponge Method

Sources

Quality Control Assays for Research-Grade 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Chemical Standards Division

Executive Summary: The Hidden Risks in Benzophenone Scaffolds

2-Cyano-2'-piperidinomethyl benzophenone is a critical pharmacophore scaffold, structurally bridging the gap between antihistamines, anticholinergics, and novel CNS-active agents.[] In drug development, the integrity of this intermediate is non-negotiable. A 98% purity rating by simple HPLC-UV often masks fatal flaws: inorganic salts trapped in the piperidine ring, hydrolysis of the labile nitrile group, or isomeric contamination that halts downstream cyclization.

This guide contrasts the rigorous Multi-Modal QC Framework used for Research-Grade material against the standard "Technical Grade" alternatives. We demonstrate why relying solely on retention time (HPLC) is insufficient and provide the validated protocols required to ensure synthetic success.

Comparative Analysis: Research-Grade vs. Technical Alternatives

The "performance" of a chemical intermediate is defined by its reactivity and stoichiometry. Below is an objective comparison of Research-Grade 2-Cyano-2'-piperidinomethyl benzophenone against standard industrial alternatives.

Table 1: Performance & Specification Comparison
FeatureResearch-Grade (The Product) Alternative: Technical/Industrial Grade Impact on Research
Purity Method Orthogonal: UHPLC-MS + qNMRLinear: HPLC-UV (254 nm) onlyUV-only methods miss non-chromophoric salts (e.g., Piperidine HCl), leading to stoichiometric errors.[]
Assay (Content) >98.0% (w/w) via Titration>95.0% (Area %) via HPLC"Area %" ignores solvent/water content. 95% area could be 80% mass, causing reaction failures.
Impurity Profiling Structural ID: De-cyano & N-oxide analogs quantifiedGeneral: "Total Unknowns < 5%"Specific impurities like the amide hydrolysis product poison metal-catalyzed cross-couplings.[]
Residual Solvents <500 ppm (ICH Q3C compliant)Variable (often Toluene/THF high)High residual solvents interfere with crystallization and NMR interpretation.
Salt Form Free Base (Verified) Ambiguous (Partial salts common)Unexpected salts alter solubility and pH, crashing out reagents in sensitive steps.

Critical Quality Attributes (CQA) & Mechanistic Logic

To validate this compound, we must interrogate its three functional pillars:

  • The Nitrile (CN): Susceptible to hydrolysis (forming amide/acid).

  • The Piperidine Nitrogen: Susceptible to N-oxidation and salt formation.[]

  • The Benzophenone Core: Susceptible to photo-reduction.[]

Visualization: The QC Decision Matrix

The following diagram illustrates the logical flow for selecting the correct assay based on the impurity risk.

QC_Logic_Flow Compound 2-Cyano-2'-piperidinomethyl benzophenone Risk_Salt Risk: Inorganic Salts (Piperidine HCl) Compound->Risk_Salt Risk_Iso Risk: Structural Isomers (Regioisomers) Compound->Risk_Iso Risk_Hydro Risk: Nitrile Hydrolysis (Amide/Acid) Compound->Risk_Hydro Method_Titr Method: Non-Aqueous Titration Risk_Salt->Method_Titr Detects Non-UV Active Mass Method_NMR Method: H-NMR / C-NMR Risk_Iso->Method_NMR Confirms Substitution Pattern Method_LCMS Method: UHPLC-MS/MS Risk_Hydro->Method_LCMS Mass Shift (+18 Da)

Figure 1: Decision Matrix linking specific chemical risks to the required orthogonal analytical method.

Detailed Experimental Protocols

Protocol A: Orthogonal Purity via UHPLC-MS/MS

Why this is superior: Standard HPLC-UV at 254 nm detects the benzophenone core but fails to distinguish the parent compound from its N-oxide metabolite or amide hydrolysis product (which have similar UV spectra).[] MS/MS provides mass-based specificity.[]

Instrument: Agilent 1290 Infinity II / Sciex Triple Quad or equivalent. Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2]

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water (Milli-Q).[]

    • Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).[]

    • Rationale: Formic acid ensures the piperidine nitrogen is protonated (

      
      ), maximizing sensitivity in Positive ESI mode.
      
  • Gradient Program:

    • 0-1 min: 5% B (Isocratic hold to elute salts).[]

    • 1-8 min: Linear ramp to 95% B.[]

    • 8-10 min: Hold 95% B (Wash lipophilic dimers).

    • 10.1 min: Re-equilibrate to 5% B.

  • Sample Prep:

    • Dissolve 1 mg sample in 1 mL 50:50 MeCN:H2O. Vortex for 30s. Filter through 0.2 µm PTFE.[]

  • Detection Parameters:

    • UV: 254 nm (Primary), 210 nm (Secondary).

    • MS: ESI Positive Mode. Scan range 100–600 m/z.[]

    • Target Mass: 304.4 Da (Parent). Look for +16 Da (N-oxide) and +18 Da (Amide).[]

Protocol B: Assay by Non-Aqueous Titration

Why this is superior: This is the only absolute method to determine the "Active Amine Content." If the sample contains 5% water or 5% inorganic salt, HPLC might still show "99% Area Purity," but your reaction stoichiometry will be off by 10%.

Reagents: Perchloric Acid (0.1 N in Glacial Acetic Acid), Crystal Violet Indicator.

Step-by-Step Workflow:

  • Blank Determination: Add 50 mL Glacial Acetic Acid to a clean titration vessel. Titrate with 0.1 N Perchloric Acid to a blue-green endpoint.[] Record Volume (

    
    ).
    
  • Sample Titration:

    • Weigh accurately ~200 mg (

      
      ) of 2-Cyano-2'-piperidinomethyl benzophenone.[]
      
    • Dissolve in 50 mL Glacial Acetic Acid. Ensure complete dissolution (sonicate if necessary).

    • Add 2 drops Crystal Violet.[]

  • Titration:

    • Titrate with 0.1 N Perchloric Acid (

      
      ) until the color shifts from violet to blue-green (stable for 30s). Record Volume (
      
      
      
      ).
  • Calculation:

    
    
    
    • Note: The basic piperidine nitrogen reacts 1:1 with perchloric acid.

Analytical Workflow Visualization

The following diagram outlines the complete lifecycle of the sample from receipt to release, highlighting the "Gatekeeper" steps that distinguish Research-Grade material.

QC_Workflow cluster_purity Purity & Impurity Profiling cluster_assay Quantitative Assay Start Sample Receipt (Batch Entry) ID_Check Identity Check (FT-IR + Melting Point) Start->ID_Check LCMS UHPLC-MS (Organic Impurities) ID_Check->LCMS GC_HS GC-Headspace (Residual Solvents) LCMS->GC_HS Titr Potentiometric Titration GC_HS->Titr Water Karl Fischer (Water Content) Titr->Water Decision Spec Compliance? Water->Decision Release RELEASE (Research Grade) Decision->Release All Pass Reject REJECT (Technical Grade) Decision->Reject Fail

Figure 2: Comprehensive QC Workflow ensuring Research-Grade certification.

Conclusion

For high-stakes synthesis involving 2-Cyano-2'-piperidinomethyl benzophenone , the cost of a failed reaction far exceeds the cost of proper QC.[] While generic alternatives rely on simple UV detection, Research-Grade material is validated through a triangulated approach : Mass Spectrometry for organic purity, Titration for amine content, and GC for solvent clearance. This ensures that the scaffold you introduce into your drug discovery pipeline is a known variable, not a source of experimental noise.

References

  • ICH Harmonised Tripartite Guideline. (2005).[] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[] [Link]

  • PubChem. (n.d.).[] Benzophenone Derivatives: Compound Summary. National Library of Medicine.[] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Cyano-2'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex pharmaceutical intermediates requires moving beyond generic safety checklists. As a Senior Application Scientist, I approach laboratory safety as a mechanistic, self-validating system. 2-Cyano-2'-piperidinomethyl benzophenone (CAS 898751-83-2) is a highly reactive, multi-functional organic compound. To handle it safely, we must understand how its specific structural moieties—the cyano group, the piperidine ring, and the benzophenone backbone—interact with both personal protective equipment (PPE) and human physiology.

This guide provides the definitive operational and logistical blueprint for handling this compound, ensuring that every safety measure is grounded in chemical causality and field-proven validation.

Mechanistic Causality of PPE Selection

The PPE required for 2-Cyano-2'-piperidinomethyl benzophenone is dictated by its three distinct functional groups, each presenting unique permeation and toxicity risks:

  • The Cyano Group (-C≡N) - Permeation Risk: It is a dangerous misconception that standard nitrile gloves protect against all organic compounds. Organic nitriles are small, polar molecules that exhibit rapid permeation dynamics through standard nitrile rubber (NBR), often achieving breakthrough in under 5 minutes [1]. Therefore, laminate or fluoroelastomer barriers are structurally required.

  • The Piperidinomethyl Moiety - Corrosive & Absorption Risk: Piperidine derivatives are highly basic, nucleophilic amines. They are severe irritants to mucous membranes and can be rapidly absorbed transdermally, increasing systemic exposure [2]. This necessitates stringent skin and eye isolation.

  • The Benzophenone Backbone - Lipophilicity: The aromatic rings increase the molecule's lipophilicity, meaning that if the compound breaches the dermal barrier, it can easily cross biological cell membranes, carrying the toxic cyano and amine groups into the bloodstream.

Quantitative PPE Matrix

The following matrix summarizes the mandatory PPE required for handling this compound, replacing guesswork with standardized, quantitative protection data.

PPE CategoryRecommended SpecificationMechanistic JustificationBreakthrough Time (EN 374)
Primary Gloves Silver Shield® (Laminate) or Viton™Impermeable to polar organic nitriles and highly reactive basic amines.> 240 minutes
Secondary Gloves 8-mil Disposable NitrileWorn over the laminate glove to provide mechanical dexterity and grip.< 5 minutes (Incidental)
Eye Protection Indirect-vent chemical gogglesPrevents basic amine vapor and aerosolized dust from contacting ocular mucosa.N/A
Respiratory Chemical Fume HoodCaptures toxic cyano/amine aerosols. Face velocity must be 80–100 fpm.N/A
Body Protection Flame-resistant lab coat (Nomex)Prevents transdermal absorption and mitigates static discharge risks.N/A

Self-Validating Operational Protocols

Every protocol in your laboratory must be a closed-loop system where the safety measure proves its own efficacy before the hazard is introduced.

Phase 1: Environmental Setup & Validation
  • Purge the Workspace: Clear the fume hood of all incompatible materials, specifically heavy metal salts, strong oxidizers, and strong acids, which can react violently with the piperidine moiety [3].

  • Validate Airflow (The Tissue Test): Tape a 1-inch strip of a Kimwipe to the bottom edge of the fume hood sash.

    • Validation: The continuous, steady inward pull of the tissue visually validates that the face velocity is actively capturing the environment. If the tissue flutters outward, do not proceed.

  • Static Grounding: Because piperidine derivatives can pose flammability and static risks, ensure all metal spatulas and analytical balances are grounded.

Phase 2: PPE Donning & Integrity Verification
  • Inspect Primary Gloves: Take your Viton™ or Laminate gloves and trap air inside by rolling the cuff tightly.

    • Validation: Submerge the inflated fingers in a beaker of water. The complete absence of air bubbles validates structural integrity.

  • Double-Glove System: Don the validated primary gloves. Don the 8-mil nitrile gloves over them. If the outer nitrile glove becomes contaminated during weighing, it can be immediately stripped and replaced without exposing the skin.

  • Secure the Perimeter: Button the lab coat completely and ensure the cuffs overlap the glove gauntlets. Don indirect-vent goggles.

Phase 3: Handling and Weighing
  • Vessel Acclimation: Bring the sealed container of 2-Cyano-2'-piperidinomethyl benzophenone into the validated fume hood. Allow it to reach ambient temperature to prevent condensation.

  • Transfer: Use a static-free, grounded PTFE or ceramic spatula. Avoid rapid scraping motions that could aerosolize the fine powder.

  • Seal and Decontaminate: Immediately reseal the source bottle. Wipe the exterior of the bottle with a solvent-dampened cloth (e.g., isopropyl alcohol) before removing it from the hood.

    • Validation: A clean visual inspection of the wipe confirms no residual powder remains on the vessel exterior.

Emergency Spill & Disposal Plan

If a spill occurs, the primary risk is the aerosolization of the cyano-amine dust or the vaporization of its solvent solution.

  • Spill Response: Do not sweep. Cover solid spills with damp sand or a specialized chemical absorbent pad to suppress dust. For liquid solutions, use an inert absorbent (vermiculite). Scoop the material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Waste Segregation (Disposal): 2-Cyano-2'-piperidinomethyl benzophenone waste must be strictly segregated from acidic waste streams. Mixing organic nitriles/amines with strong acids can result in exothermic reactions and the release of highly toxic hydrogen cyanide (HCN) gas. Label waste explicitly as "Hazardous Organic Amine/Nitrile Waste."

Operational Logic Workflow

G Start Start Protocol Hood 1. Fume Hood Setup Validate Airflow Start->Hood PPE 2. Don PPE (Viton/Laminate Gloves) Hood->PPE Handle 3. Chemical Handling & Weighing PPE->Handle Spill Spill Detected? Handle->Spill Emergency Emergency Response Evacuate & Contain Spill->Emergency Yes Disposal 4. Standard Disposal & Decontamination Spill->Disposal No

Workflow for handling 2-Cyano-2'-piperidinomethyl benzophenone.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine." Right to Know Hazardous Substance List. Available at:[Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.